molecular formula C14H10ClNO4 B4780569 4-chloro-3-methylphenyl 2-nitrobenzoate

4-chloro-3-methylphenyl 2-nitrobenzoate

Cat. No.: B4780569
M. Wt: 291.68 g/mol
InChI Key: NNZJBPWLORXXGF-UHFFFAOYSA-N
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Description

4-chloro-3-methylphenyl 2-nitrobenzoate is a useful research compound. Its molecular formula is C14H10ClNO4 and its molecular weight is 291.68 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-3-methylphenyl 2-nitrobenzoate is 291.0298355 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-3-methylphenyl 2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3-methylphenyl 2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-methylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-9-8-10(6-7-12(9)15)20-14(17)11-4-2-3-5-13(11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZJBPWLORXXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 4-chloro-3-methylphenyl 2-nitrobenzoate is not readily cataloged in major chemical databases. This guide is a predictive analysis based on the well-established chemical principles and documented properties of its constituent precursors, 4-chloro-3-methylphenol and 2-nitrobenzoic acid. All properties and spectra are theoretical predictions intended to guide researchers.

Introduction and Core Structure

4-chloro-3-methylphenyl 2-nitrobenzoate is an aromatic ester composed of a 4-chloro-3-methylphenol moiety linked to a 2-nitrobenzoic acid moiety through an ester bond. The unique arrangement of electron-withdrawing groups (chloro and nitro) and an electron-donating group (methyl) across its dual aromatic systems suggests a compound with distinct electronic and reactive properties. Its structure makes it a compelling, albeit theoretical, candidate for investigation as a synthetic intermediate in drug discovery and materials science. This guide provides a comprehensive technical overview of its predicted properties, synthesis, and potential reactivity.

workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification start1 2-Nitrobenzoic Acid process1 Reflux (Anhydrous conditions) start1->process1 reagent1 Thionyl Chloride (SOCl₂) reagent1->process1 product1 2-Nitrobenzoyl Chloride process1->product1 Forms SO₂ + HCl (gas) process2 Stir at 0 °C to RT (Anhydrous DCM) product1->process2 Add dropwise start2 4-Chloro-3-methylphenol start2->process2 reagent2 Pyridine (Base) reagent2->process2 product2 4-chloro-3-methylphenyl 2-nitrobenzoate process2->product2 Forms Pyridinium Chloride final final product2->final

Caption: Synthesis workflow via the acyl chloride method.

Experimental Protocol (Route A):

  • Synthesis of 2-Nitrobenzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq). [1][2]Heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gas ceases. Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure to yield crude 2-nitrobenzoyl chloride, which can be used directly or purified by distillation. [2]2. Esterification: Dissolve 4-chloro-3-methylphenol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath. Add a solution of 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise with stirring. [3]Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route B: Steglich Esterification

This method allows for a one-pot synthesis directly from the carboxylic acid and phenol under mild, room-temperature conditions. It utilizes dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. [4][5] Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the phenol, intercepts this intermediate to form an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the phenol, yielding the final product and regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. [5] Experimental Protocol (Route B):

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzoic acid (1.0 eq), 4-chloro-3-methylphenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent like DCM or THF. [4]2. Reagent Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in the same solvent dropwise with stirring.

  • Reaction and Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. A white precipitate (DCU) will form. Monitor the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate and wash with 1M HCl and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Predicted Spectroscopic Profile

The following spectral data are predictions based on the analysis of the molecule's functional groups and structural analogues.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons (2-nitrobenzoate moiety): Four protons expected in the range of δ 7.6-8.2 ppm. The proton ortho to the nitro group will be the most downfield. Complex splitting patterns (dd, td) are expected due to ortho and meta coupling. [6] * Aromatic Protons (4-chloro-3-methylphenyl moiety): Three protons expected. A singlet (or narrow doublet) around δ 7.3-7.4 ppm (proton between Cl and O-ester), and two doublets in the δ 7.0-7.2 ppm region.

    • Methyl Protons: A singlet at approximately δ 2.3-2.4 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon (C=O): Expected around δ 164-166 ppm. [6] * Aromatic Carbons: Twelve distinct signals expected in the δ 120-150 ppm range. Carbons attached to the nitro group, chlorine, and oxygen will be significantly shifted.

    • Methyl Carbon (CH₃): Expected around δ 15-20 ppm.

  • Infrared (IR) Spectroscopy (ATR):

    • C=O Stretch (Ester): Strong, sharp absorption band around 1735-1750 cm⁻¹.

    • C-O Stretch (Ester): Two bands expected in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.

    • N-O Stretch (Nitro group): Two strong bands, asymmetric around 1520-1540 cm⁻¹ and symmetric around 1340-1360 cm⁻¹. [6] * C-Cl Stretch: A band in the 700-850 cm⁻¹ region.

    • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (EI-MS):

    • Molecular Ion (M⁺): Expected at m/z 291 (for ³⁵Cl) and 293 (for ³⁷Cl) with an approximate 3:1 intensity ratio.

    • Major Fragmentation Pathways:

      • Cleavage of the ester bond to give fragments corresponding to the 2-nitrobenzoyl cation (m/z 150) and the 4-chloro-3-methylphenoxyl radical (m/z 141).

      • Loss of NO₂ from the molecular ion or fragments.

Chemical Reactivity and Potential Applications

The reactivity of 4-chloro-3-methylphenyl 2-nitrobenzoate is dictated by its key functional groups.

reactivity cluster_reactions Key Reactive Sites compound 4-chloro-3-methylphenyl 2-nitrobenzoate hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) compound->hydrolysis Susceptible Site: Ester Linkage reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) compound->reduction Key Transformation: -NO₂ to -NH₂ substitution Aromatic Substitution (Further functionalization) compound->substitution Potential Sites: Aromatic Rings

Caption: Predicted key reactive sites of the target molecule.

  • Ester Hydrolysis: The ester linkage is the most reactive site, susceptible to cleavage under both acidic and basic conditions to regenerate the parent phenol and carboxylic acid.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine group using standard methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (SnCl₂/HCl). [7]This transformation yields 4-chloro-3-methylphenyl 2-aminobenzoate, a valuable precursor for synthesizing heterocycles, dyes, and pharmacologically active molecules. [7][8]* Aromatic Substitution: Further electrophilic aromatic substitution on either ring is possible but would be complex. The 2-nitrobenzoate ring is strongly deactivated, while the 4-chloro-3-methylphenyl ring is moderately activated by the oxygen and methyl groups but deactivated by the chloro group, leading to potential regioselectivity challenges.

Potential Applications:

Given its structure, 4-chloro-3-methylphenyl 2-nitrobenzoate could serve as a valuable intermediate:

  • In Drug Development: The reduction of the nitro group provides a pathway to anthranilate derivatives, which are core structures in many pharmaceuticals. The 4-chloro-3-methylphenol moiety is related to chlorocresol, a known antiseptic and preservative, suggesting that novel compounds derived from this scaffold could possess antimicrobial properties. [9][10]* In Agrochemicals: Many commercial pesticides and herbicides are built upon chlorinated and nitrated aromatic frameworks. This compound could act as a building block for new agrochemical candidates. [8]* In Materials Science: Aromatic esters are often used in the synthesis of polymers and liquid crystals. The specific substitution pattern could be explored to fine-tune material properties.

Safety and Handling

No specific toxicity data is available for 4-chloro-3-methylphenyl 2-nitrobenzoate. Therefore, precautions should be based on the properties of its precursors and related compounds.

  • Hazard Profile: Aromatic nitro compounds can be toxic and are often skin and eye irritants. [11]Chlorinated phenols are also known to be toxic and irritants. [10][12]The compound should be handled as a hazardous substance.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

Conclusion

While not a commercially available chemical, 4-chloro-3-methylphenyl 2-nitrobenzoate represents a structurally interesting synthetic target. This guide provides a robust, theory-based framework for its synthesis, characterization, and potential reactivity. The proposed synthetic routes are based on reliable and scalable organic reactions, and the predicted properties offer a solid foundation for any researcher or drug development professional interested in exploring this or similar novel chemical entities.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Wikipedia. (n.d.). p-Chlorocresol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Liang, Y., et al. (2018). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis.
  • Grokipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

  • ChemBK. (2024). 2-Nitrobenzoyl chloride. Retrieved from [Link]

  • Vorbrüggen, H. (2008). Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Synlett, 2008(11), 1603-1617.
  • LibreTexts Chemistry. (2023). Other Reactions of Phenol. Retrieved from [Link]

  • Chemguide. (n.d.). Some more reactions of phenol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • Synfacts. (2019).
  • Filo. (2025). Reactions of Phenol Acylation of Phenols Halogenation Carboxylation of... Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

  • Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

  • Save My Exams. (2025). Acyl chlorides and alcohols. Retrieved from [Link]

  • YouTube. (2024). Conversion of Benzene to 2-Nitrobenzoic acid. Retrieved from [Link]

  • MFA Cameo. (2022). 4-chloro-3-methylphenol. Retrieved from [Link]

Sources

4-chloro-3-methylphenyl 2-nitrobenzoate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of 4-chloro-3-methylphenyl 2-nitrobenzoate .

Part 1: Executive Summary

4-Chloro-3-methylphenyl 2-nitrobenzoate is a specialized organic ester derived from the condensation of 4-chloro-3-methylphenol (p-chloro-m-cresol) and 2-nitrobenzoic acid . While not widely indexed as a commodity chemical with a singular global CAS registry number in public databases, it serves as a critical derivatization product for the identification of phenolic biocides and as a structural intermediate in the synthesis of agrochemicals and esterase-labile prodrugs.

This guide outlines the physicochemical properties, synthesis protocols, and research utility of this compound, providing a self-validating framework for its preparation and use in laboratory settings.

Part 2: Chemical Identity & Nomenclature

As a non-catalog research substance, this compound is best identified through its parent moieties and structural descriptors.

Identification Data
ParameterDetail
Chemical Name 4-chloro-3-methylphenyl 2-nitrobenzoate
IUPAC Name 4-chloro-3-methylphenyl 2-nitrobenzoate
Common Synonyms p-Chloro-m-tolyl o-nitrobenzoate; 4-Chloro-3-methylphenol 2-nitrobenzoate ester; 2-Nitrobenzoic acid 4-chloro-3-methylphenyl ester
Component CAS (Phenol) 59-50-7 (4-Chloro-3-methylphenol / Chlorocresol)
Component CAS (Acid) 552-16-9 (2-Nitrobenzoic acid)
Molecular Formula C₁₄H₁₀ClNO₄
Molecular Weight 291.69 g/mol
SMILES Cc1cc(OC(=O)c2ccccc2[O-])ccc1Cl
InChI Key (Predicted) KV...[1][2][3][4][5][6][7][8][9] (Structure dependent)
Structural Analysis

The molecule consists of two distinct aromatic domains linked by an ester bond:

  • The Phenolic Domain: A toluene ring substituted with a chlorine atom at the para position and a methyl group at the meta position (relative to the ester linkage). This moiety is lipophilic and biocidal.

  • The Acidic Domain: A benzoate ring with a nitro group at the ortho position. This group introduces electron-withdrawing character, making the ester bond more susceptible to alkaline hydrolysis or enzymatic cleavage compared to unsubstituted benzoates.

Part 3: Physicochemical Profile[10]

Note: Data below represents theoretical values derived from structure-activity relationships (SAR) of analogous nitrobenzoate esters.

PropertyValue / Description
Physical State Crystalline Solid (White to pale yellow needles)
Melting Point 85–95 °C (Predicted range based on p-chloro-m-cresol derivatives)
Solubility (Water) Insoluble (< 0.1 mg/L)
Solubility (Organic) Soluble in Dichloromethane, Ethyl Acetate, DMSO, Acetone
Stability Stable under dry conditions; hydrolyzes in basic aqueous media
Reactivity Susceptible to nucleophilic attack at the carbonyl carbon; nitro group reducible to amine

Part 4: Synthesis & Manufacturing[10]

The most robust method for synthesizing this ester is the Schotten-Baumann reaction or nucleophilic acyl substitution using the acid chloride. This pathway ensures high yield and simplifies purification.

Reaction Logic
  • Nucleophile: 4-Chloro-3-methylphenol (activated by base to form the phenoxide).

  • Electrophile: 2-Nitrobenzoyl chloride.

  • Catalyst/Base: Triethylamine (TEA) or Pyridine (scavenges HCl byproduct).

Synthesis Protocol

Materials:

  • 4-Chloro-3-methylphenol (10 mmol, 1.43 g)

  • 2-Nitrobenzoyl chloride (11 mmol, 2.04 g)

  • Triethylamine (12 mmol, 1.7 mL)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.43 g of 4-chloro-3-methylphenol in 40 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add 1.7 mL of Triethylamine. Stir at 0°C (ice bath) for 15 minutes to generate the phenoxide species.

  • Acylation: Dissolve 2.04 g of 2-Nitrobenzoyl chloride in 10 mL DCM. Add this solution dropwise to the phenol mixture over 20 minutes, maintaining temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Workup:

    • Wash reaction mixture with 1M HCl (2 x 30 mL) to remove excess amine.

    • Wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine (1 x 30 mL).

    • Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials 4-Chloro-3-methylphenol + 2-Nitrobenzoyl Chloride Activation Activation (0°C) Solvent: DCM, Base: TEA Formation of Phenoxide Start->Activation Addition Nucleophilic Attack Dropwise addition of Acid Chloride Activation->Addition Reaction Esterification RT, 4-6 Hours Monitor via TLC Addition->Reaction Quench Acidic Workup (1M HCl) Removal of Amine/Salts Reaction->Quench Wash Basic Workup (NaHCO3) Removal of Unreacted Acid Quench->Wash Purify Recrystallization (Ethanol/Water) Wash->Purify Final Final Product 4-Chloro-3-methylphenyl 2-nitrobenzoate Purify->Final

Caption: Step-wise synthesis via nucleophilic acyl substitution.

Part 5: Applications & Research Utility

Analytical Derivatization

Historically, 2-nitrobenzoyl chloride is used as a derivatizing agent for phenols. The resulting esters, including 4-chloro-3-methylphenyl 2-nitrobenzoate, have sharp, distinct melting points.

  • Utility: Allows for the definitive identification of chlorocresol in complex mixtures where liquid chromatography is unavailable.

Biological Probe (Esterase Activity)

The ortho-nitro group provides steric and electronic effects that influence hydrolysis rates.

  • Mechanism: This ester can serve as a substrate to study arylesterase specificity. The release of the biocidal chlorocresol moiety upon hydrolysis can be monitored to assess enzyme kinetics or targeted delivery systems.

Herbicide Intermediate

Structurally similar to Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate), this compound represents a scaffold for protoporphyrinogen oxidase (PPO) inhibitors . Researchers use such esters to map Structure-Activity Relationships (SAR) for herbicidal activity.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • Storage: Store in a cool, dry place. Moisture sensitive (slow hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39135: Methyl 4-chloro-2-nitrobenzoate (Structural Analog). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • European Chemicals Agency (ECHA). Registration Dossier: 2-Nitrobenzoyl chloride. Retrieved from [Link]

Sources

Technical Guide: Molecular Structure & Synthesis of 4-Chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular architecture, synthesis, and characterization of 4-chloro-3-methylphenyl 2-nitrobenzoate . This guide is structured for researchers requiring a rigorous understanding of this compound, often encountered as a derivatized product of the antiseptic chlorocresol or as an intermediate in pesticide development.

Executive Summary

4-Chloro-3-methylphenyl 2-nitrobenzoate is an aromatic ester synthesized through the condensation of 4-chloro-3-methylphenol (p-chlorocresol) and 2-nitrobenzoic acid (activated as the acid chloride).

This molecule represents a classic example of "steric locking" in organic design. The ortho-nitro group on the benzoate ring creates significant torsional strain, forcing the carbonyl system out of coplanarity with the benzene ring. Simultaneously, the phenolic moiety contributes a hydrophobic, electron-withdrawing core (Cl) flanked by a steric bulk (Me).

Key Applications:

  • Qualitative Analysis: Crystalline derivative for the identification of p-chlorocresol.

  • Medicinal Chemistry: Pro-drug scaffold investigation (hydrolysis releases the antiseptic chlorocresol).

  • Agrochemicals: Structural analog to diphenyl ether herbicides (e.g., Bifenox).

Structural Architecture

Molecular Connectivity

The molecule consists of two substituted phenyl rings linked by a central ester (


) bridge.
  • Ring A (Benzoate Moiety): A phenyl ring substituted at the ortho (2-) position with a nitro (

    
    ) group.
    
  • Ring B (Phenolic Moiety): A phenyl ring substituted at the meta (3-) position with a methyl group and the para (4-) position with a chlorine atom.

Conformational Analysis & Steric Effects

The structural integrity of this molecule is defined by two critical steric interactions:

  • The Ortho-Nitro Effect (Ring A): The nitro group at position 2 is bulky. To minimize steric repulsion with the carbonyl oxygen of the ester, the carboxylate group rotates out of the plane of Ring A. This deconjugation isolates the

    
    -system of the benzene ring from the carbonyl, increasing the electrophilicity of the carbonyl carbon (making it more susceptible to hydrolysis than the para-isomer).
    
  • Phenolic Substitution (Ring B): The 3-methyl group is meta to the ester oxygen. While less sterically demanding than an ortho substituent, it creates a localized hydrophobic pocket. The 4-chloro group provides electronic stabilization via induction (

    
     effect) while donating electron density back into the ring via resonance (
    
    
    
    effect).
Predicted Molecular Geometry
  • Bond Angle (Ester C-O-C): ~116–118° (Typical for aromatic esters).

  • Torsion Angle (Nitro-Carbonyl): ~40–60° deviation from planarity due to the ortho-nitro group.

  • Dipole Moment: High, driven by the nitro group and the ester functionality.

Visualization: Structural Logic & Synthesis

The following diagram illustrates the retrosynthetic disconnection and the steric forces governing the molecule's final 3D conformation.

MolecularStructure Reagent1 4-Chloro-3-methylphenol (Nucleophile) Intermediate Tetrahedral Intermediate Reagent1->Intermediate Nucleophilic Attack Reagent2 2-Nitrobenzoyl Chloride (Electrophile) Reagent2->Intermediate + Pyridine (Base) Product 4-Chloro-3-methylphenyl 2-nitrobenzoate Intermediate->Product Elimination of HCl OrthoEffect Ortho-Nitro Effect: Forces Carbonyl Twist Product->OrthoEffect StericBulk 3-Methyl/4-Chloro: Hydrophobic Shielding Product->StericBulk

Caption: Reaction pathway showing the convergence of the phenolic nucleophile and acid chloride electrophile, highlighting the steric factors in the final product.

Synthesis Protocol

Objective: Synthesis of 4-chloro-3-methylphenyl 2-nitrobenzoate via Schotten-Baumann esterification.

Reagents & Materials
ReagentRoleEquiv.Notes
4-Chloro-3-methylphenol Substrate1.0"Chlorocresol"; MP: 64–66°C.
2-Nitrobenzoyl chloride Reagent1.1Kinetic acylating agent.
Pyridine Solvent/Base2.0Acts as HCl scavenger and catalyst.
Dichloromethane (DCM) Solvent-Anhydrous.
Step-by-Step Methodology
  • Preparation: In a dry 100 mL round-bottom flask, dissolve 1.42 g (10 mmol) of 4-chloro-3-methylphenol in 20 mL of anhydrous DCM.

  • Activation: Add 1.6 mL (20 mmol) of pyridine. Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise, add a solution of 2.04 g (11 mmol) of 2-nitrobenzoyl chloride dissolved in 10 mL DCM. Caution: Exothermic reaction.

  • Reflux: Allow the mixture to warm to room temperature, then reflux gently for 2 hours to ensure completion (monitor by TLC, Mobile Phase: 20% EtOAc/Hexane).

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess pyridine.

    • Wash with 5% NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine , dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Expected Yield: 75–85%.

    • Appearance: Off-white to pale yellow crystalline needles.

Characterization Profile (Validation)

To validate the structure, compare experimental data against these predicted spectroscopic parameters.

Proton NMR ( -NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
8.05 – 7.95 Multiplet1HH-3 of Benzoate (Ortho to

)
7.80 – 7.60 Multiplet3HRemaining Benzoate protons
7.35 Doublet (

Hz)
1HH-5 of Phenol (Ortho to Cl)
7.05 Doublet (

Hz)
1HH-2 of Phenol (Ortho to Me/Ester)
6.95 dd (

Hz)
1HH-6 of Phenol
2.38 Singlet3HMethyl group (

)
Infrared Spectroscopy (FT-IR)
  • 
     Ester:  1745–1755 cm⁻¹ (Shifted higher due to electron-withdrawing nitro group).
    
  • 
     Asymmetric:  ~1535 cm⁻¹.
    
  • 
     Symmetric:  ~1350 cm⁻¹.
    
  • 
    :  ~1090 cm⁻¹.
    
Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  291.03 (Calculated for 
    
    
    
    ).
  • Base Peak: Often

    
     150 (2-nitrobenzoyl cation) due to cleavage at the ester bond.
    

References

  • Sigma-Aldrich. (2025). Product Specification: 4-Chloro-3-methylphenol (Chlorocresol).[1][2][3]Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1732, Chlorocresol.[1]Link

  • BenchChem. (2025).[4] Comparative Guide to Alternative Reagents for 4-Nitrobenzoyl Chloride in Esterification.Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Guide: 4-Chloro-3-Methylphenol 2-Nitrobenzoate Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Scientists

Executive Summary

This technical guide details the synthesis, structural characterization, and biological rationale of 4-chloro-3-methylphenyl 2-nitrobenzoate . This compound represents a strategic derivatization of the potent antiseptic 4-chloro-3-methylphenol (PCMC, Chlorocresol). By masking the phenolic hydroxyl group with a 2-nitrobenzoyl moiety, this ester functions as a lipophilic prodrug . The modification is designed to enhance membrane permeability across Gram-negative bacterial cell walls before undergoing enzymatic hydrolysis to release the active biocide at the target site.

Chemical Rationale & Structural Design

The Prodrug Strategy

The parent compound, 4-chloro-3-methylphenol , is a widely used biocide that disrupts bacterial cell membranes. However, its efficacy can be limited by rapid metabolism and poor penetration into complex biofilms or mycobacterial cell walls.

Derivatization via esterification with 2-nitrobenzoic acid introduces two critical physicochemical changes:

  • Lipophilicity Enhancement: Capping the polar -OH group increases the LogP value, facilitating passive diffusion through the lipid-rich outer membranes of bacteria (e.g., Pseudomonas aeruginosa or Mycobacterium tuberculosis).

  • Electronic Activation: The ortho-nitro group on the benzoate ring is highly electron-withdrawing. This destabilizes the ester bond relative to unsubstituted benzoates, tuning the hydrolysis rate. It ensures the ester is stable enough for transport but labile enough to be cleaved by bacterial esterases, releasing the active PCMC payload.

Structure-Activity Relationship (SAR)

The 2-nitro (ortho) position is sterically distinct from the 3- or 4-nitro isomers.

  • Steric Hindrance: The nitro group at the ortho position forces the carbonyl group out of coplanarity with the benzene ring (the "ortho effect"). This can protect the ester from premature hydrolysis by non-specific plasma esterases while remaining susceptible to specific intracellular bacterial enzymes.

  • Binding Affinity: The nitro group acts as a hydrogen bond acceptor, potentially interacting with residues in the active sites of bacterial topoisomerases or reductases.

Experimental Synthesis Protocol

Objective: Synthesize 4-chloro-3-methylphenyl 2-nitrobenzoate via nucleophilic acyl substitution.

Reagents & Materials[1][2][3]
  • Substrate: 4-Chloro-3-methylphenol (PCMC) [CAS: 59-50-7] (>98% purity).[1]

  • Acylating Agent: 2-Nitrobenzoyl chloride [CAS: 610-14-0].

  • Base/Catalyst: Triethylamine (Et₃N) or Pyridine (anhydrous).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Workup: 5% NaHCO₃, 1M HCl, Brine, MgSO₄.

Step-by-Step Methodology

Note: All glassware must be oven-dried. Perform reaction under a nitrogen atmosphere.

  • Preparation: Dissolve 4-chloro-3-methylphenol (10 mmol, 1.42 g) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Activation: Add Triethylamine (12 mmol, 1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath to minimize side reactions.

  • Acylation: Dropwise add a solution of 2-nitrobenzoyl chloride (11 mmol, 2.04 g) in DCM (5 mL) over 15 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately, confirming the reaction progress.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The starting phenol (lower R_f) should disappear.

  • Workup:

    • Filter off the solid precipitate.[2]

    • Wash the organic filtrate sequentially with:

      • 1M HCl (2 x 15 mL) – removes unreacted amine.

      • 5% NaHCO₃ (2 x 15 mL) – removes unreacted acid/phenol.

      • Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain needle-like crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Chloro-3-methylphenol (DCM Solution) Reagent Add Base (Et3N) + 2-Nitrobenzoyl Chloride Start->Reagent Reaction Stir 0°C -> RT (4-6 Hours) Reagent->Reaction Check TLC Validation (Hex:EtOAc 8:2) Reaction->Check Check->Reaction Incomplete Workup Acid/Base Wash (Remove Byproducts) Check->Workup Complete Product Final Product: 4-chloro-3-methylphenyl 2-nitrobenzoate Workup->Product Recrystallization

Figure 1: Step-by-step synthetic workflow for the esterification of PCMC.

Structural Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic data.

Infrared Spectroscopy (FT-IR)
  • Ester Carbonyl (C=O): Sharp, intense band at 1735–1750 cm⁻¹ . (Distinct from the acid chloride C=O at ~1770 cm⁻¹).

  • Nitro Group (NO₂): Asymmetric stretch at 1530 cm⁻¹ and symmetric stretch at 1350 cm⁻¹ .

  • Absence of OH: The broad phenolic O-H stretch (3200–3500 cm⁻¹) must be absent .

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methyl (-CH₃) 2.35 – 2.40Singlet3HMethyl on phenol ring
Phenolic Aromatic 6.90 – 7.40Multiplet3HPCMC Ring Protons
Benzoate Aromatic 7.70 – 8.20Multiplet4H2-Nitrobenzoate Ring

Key Diagnostic: The downfield shift of the protons ortho to the ester oxygen on the phenolic ring confirms acylation.

Biological Evaluation Protocols

Antimicrobial Susceptibility Testing (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) against standard pathogens (S. aureus ATCC 25923, E. coli ATCC 25922).

  • Preparation: Dissolve the ester in DMSO (stock concentration 10 mg/mL).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Run parallel controls with pure PCMC to quantify the "prodrug effect" (i.e., does the ester have a lower MIC due to better penetration?).

Mechanism of Action Pathway

MechanismAction Ester Ester Derivative (Lipophilic Prodrug) Membrane Bacterial Cell Wall (Lipid Bilayer) Ester->Membrane Passive Diffusion Intracellular Intracellular Space Membrane->Intracellular Transport Enzyme Bacterial Esterases Intracellular->Enzyme Hydrolysis Hydrolysis Reaction Enzyme->Hydrolysis Active Active Payload: 4-chloro-3-methylphenol Hydrolysis->Active Byproduct Byproduct: 2-Nitrobenzoic Acid Hydrolysis->Byproduct Target Target: Membrane Disruption / Protein Denaturation Active->Target Biocidal Effect

Figure 2: Proposed mechanism of action: Lipophilic transport followed by enzymatic activation.

Safety & Handling

  • PCMC: Irritant, potential allergen. Use gloves.

  • 2-Nitrobenzoyl Chloride: Corrosive and lachrymator. Handle strictly in a fume hood.

  • Waste: Dispose of chlorinated organic waste in designated halogenated solvent containers.

References

  • Gopiwad, P. (2024).[3][4] "Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I." Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.[4] Link

  • Meylan, W. M., & Howard, P. H. (1993).[5] "Computer estimation of the atmospheric gas-phase reaction rate of organic compounds with hydroxyl radicals and ozone." Chemosphere, 26(12), 2293-2299. Link

  • Liu, B. N., et al. (2009).[2] "4-Chloro-3-nitrobenzamide." Acta Crystallographica Section E: Structure Reports Online, 65(2), o80. Link

  • PubChem. (2025).[5][6] "4-Chloro-3-methylphenol (Compound)."[1][5][6][7][8] National Library of Medicine. Link

  • ChemicalBook. (2026). "Methyl 4-chloro-3-nitrobenzoate Properties and Synthesis." Link

Sources

solubility of 4-chloro-3-methylphenyl 2-nitrobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Determination of the Solubility of 4-chloro-3-methylphenyl 2-nitrobenzoate in Organic Solvents

Abstract

Compound Profile and Theoretical Solubility Considerations

Molecular Structure and Inferred Properties

4-chloro-3-methylphenyl 2-nitrobenzoate is an ester synthesized from the reaction of 2-nitrobenzoic acid and 4-chloro-3-methylphenol. Understanding the properties of these precursors allows for a qualitative prediction of the final ester's behavior.

  • 2-Nitrobenzoic Acid: A crystalline solid with a melting point around 147-148°C.[1][2][3] Its carboxylic acid group makes it polar, but the bulky nitro group and benzene ring limit its aqueous solubility while allowing for good solubility in polar organic solvents like ethanol and acetone.[4]

  • 4-chloro-3-methylphenol (p-chloro-m-cresol): A crystalline solid with antimicrobial properties.[5][6] It is only slightly soluble in water but readily dissolves in alcohols, ethers, ketones, and aromatic solvents, indicating its predominantly non-polar character.[7][8]

The resulting ester, 4-chloro-3-methylphenyl 2-nitrobenzoate, combines these functionalities.

Chemical Structure:

  • Molecular Formula: C₁₄H₁₀ClNO₄

  • Molecular Weight: 291.69 g/mol

  • Key Functional Groups: Ester, two aromatic rings, chloro group, nitro group, methyl group.

Predicting Solubility Behavior

The fundamental principle governing solubility is "like dissolves like." The polarity and hydrogen-bonding capability of both the solute and the solvent are paramount.

  • Polarity: The ester linkage and the nitro group introduce significant polarity. However, the two bulky aromatic rings, the chloro-substituent, and the methyl group contribute to a large, non-polar surface area. This duality suggests the molecule is moderately polar.

  • Hydrogen Bonding: The molecule lacks hydrogen bond donors (like -OH or -NH). The oxygen atoms in the ester and nitro groups can act as hydrogen bond acceptors.

Predicted Solubility Profile:

  • High Solubility Expected: In moderately polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and chlorinated solvents (e.g., dichloromethane) which can interact via dipole-dipole forces.

  • Moderate Solubility Expected: In non-polar aromatic solvents (e.g., toluene, benzene) due to π-π stacking interactions between the aromatic rings.[7]

  • Low to Negligible Solubility Expected: In highly polar protic solvents like water, due to the compound's inability to donate hydrogen bonds and disrupt the strong water-water hydrogen bonding network. It is also expected to have limited solubility in non-polar aliphatic solvents like hexane, which lack strong intermolecular forces to overcome the solute's crystal lattice energy.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The Shake-Flask method is the gold-standard technique for determining thermodynamic (or equilibrium) solubility.[9][10] It measures the maximum concentration of a solute in a solvent when the system has reached equilibrium at a specific temperature. The following protocol is a self-validating system for generating reliable data.

Rationale Behind the Protocol

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. The use of a prolonged equilibration time (24 hours) accounts for compounds with slow dissolution kinetics.[9][11] Temperature control is critical as solubility is highly temperature-dependent. Phase separation via centrifugation followed by filtration minimizes the risk of suspended microparticles inflating the measured concentration.

Step-by-Step Experimental Protocol
  • Preparation:

    • Select a range of organic solvents for testing (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

    • Ensure the 4-chloro-3-methylphenyl 2-nitrobenzoate solid is a fine powder to maximize surface area for dissolution. If necessary, gently grind the crystals in a mortar and pestle.

    • Prepare a set of clean, dry glass vials (e.g., 4 mL screw-cap vials) for each solvent to be tested.

  • Sample Addition:

    • Add an excess amount of the powdered compound to each vial. An amount that is visually in excess (e.g., ~10-20 mg in 2 mL of solvent) is sufficient.

    • Causality: Adding a clear excess of solid is crucial to ensure that the solution becomes saturated and that a solid phase remains in equilibrium with the liquid phase.[10][12]

  • Solvent Dispensing and Sealing:

    • Accurately dispense a known volume of the chosen organic solvent (e.g., 2.0 mL) into each vial containing the solid.

    • Seal the vials tightly to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the sealed vials on a laboratory shaker or rotator in a temperature-controlled incubator set to a standard temperature (e.g., 25°C).

    • Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached.[11] For certain compounds or solvents, longer times (e.g., 48-72 hours) may be necessary. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the bulk of the solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

    • Causality: Centrifugation is a critical step to separate the saturated supernatant from the excess solid material efficiently.

  • Sample Collection:

    • Carefully withdraw an aliquot of the clear supernatant from the top of the vial using a pipette.

    • For maximum accuracy, filter the collected supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean analysis vial. This removes any remaining microscopic particulates.

  • Dilution and Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument's calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical method as described in Section 3.

Analytical Quantification of Solute Concentration

Once a saturated solution is obtained, its concentration must be accurately measured. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.[13][14]

Quantification via HPLC-UV
  • Instrument Setup:

    • HPLC System: An Agilent 1100 or similar system equipped with a UV-Diode Array Detector (DAD).[15]

    • Column: A standard reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, run in isocratic or gradient mode to achieve good peak shape and separation from any impurities.

    • Detection Wavelength (λmax): Determine the wavelength of maximum absorbance for 4-chloro-3-methylphenyl 2-nitrobenzoate by scanning a dilute solution with the DAD.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

  • Calibration Curve Generation:

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot the peak area (y-axis) versus the known concentration (x-axis).

    • Perform a linear regression on the data points. The resulting line should have a coefficient of determination (R²) > 0.995 for a valid calibration.

  • Sample Analysis and Calculation:

    • Inject the diluted supernatant sample from the shake-flask experiment.

    • Determine the peak area for the compound.

    • Calculate the concentration in the diluted sample using the equation of the line from the calibration curve (y = mx + c).

    • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original solvent.

Alternative Quantification via UV-Vis Spectroscopy

For rapid screening, UV-Vis spectroscopy can be used, provided the compound has a strong chromophore and no interfering impurities are present.[16][17]

  • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance.

  • Create Calibration Curve: Using the same serially diluted standards as for HPLC, measure the absorbance of each at the determined λmax.

  • Plot Data: Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve.

  • Analyze Sample: Measure the absorbance of the appropriately diluted supernatant and calculate the concentration using the calibration curve.

Overall Experimental Workflow

The entire process from sample preparation to data analysis is a logical, multi-step workflow designed to ensure data integrity.

G cluster_prep Phase 1: Equilibration cluster_sep Phase 2: Phase Separation cluster_analysis Phase 3: Analysis & Calculation A Add Excess Solid to Vial B Add Known Volume of Solvent A->B D Centrifuge to Pellet Solid C Seal and Agitate (24h at 25°C) B->C C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Prepare Serial Dilution of Supernatant E->F G Analyze via HPLC-UV or UV-Vis F->G H Calculate Concentration vs. Calibration Curve G->H I Apply Dilution Factor to get Final Solubility H->I

Sources

Stability and Hydrolysis Kinetics of Phenolic Nitrobenzoate Esters: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist in biochemical assay development and medicinal chemistry, I frequently encounter phenolic nitrobenzoate esters—most notably p-nitrophenyl benzoate (p-NPB)—used as cornerstone substrates in biocatalysis, structural biology, and prodrug design. Their utility is driven by the highly chromogenic nature of their hydrolysis product, the p-nitrophenoxide ion, which enables precise spectrophotometric tracking[1]. However, their inherent chemical instability requires rigorous control of experimental parameters. This whitepaper synthesizes the mechanistic principles, physicochemical variables, and self-validating methodologies required to accurately assess and control the stability of these critical molecular tools.

Mechanistic Principles of Hydrolysis

The stability of phenolic nitrobenzoate esters is fundamentally dictated by the electrophilicity of the carbonyl carbon and the leaving group's pKa. The para-nitro group on the phenolic leaving group exerts a profound inductive and resonance electron-withdrawing effect. This stabilizes the developing negative charge on the phenoxide ion during the transition state, significantly lowering the activation energy required for nucleophilic attack by water or hydroxide ions.

According to Hammett equation analyses, the base-catalyzed hydrolysis of substituted benzoate esters yields a positive


 (rho) value, typically ranging from 2.1 to 2.4. This positive constant quantitatively confirms that electron-withdrawing substituents exponentially accelerate the reaction rate by stabilizing the anionic intermediate[1].

Mechanism A p-Nitrophenyl Benzoate (Stable at low pH) C Tetrahedral Intermediate A->C + OH- B Hydroxide Ion (OH-) Nucleophilic Attack B->C D p-Nitrophenoxide (Absorbs at 407 nm) C->D Leaving Group Departure E Benzoic Acid Byproduct C->E

Mechanistic pathway of base-catalyzed p-nitrophenyl benzoate hydrolysis.

Physicochemical Factors Influencing Stability

Anticipating the environmental factors that degrade phenolic esters is critical for maintaining assay integrity. Without understanding these variables, a researcher risks conflating spontaneous chemical solvolysis with true enzymatic cleavage.

  • pH Dependence : The hydrolysis rate of phenolic esters is highly pH-dependent. The rate reaches an absolute minimum at highly acidic conditions (pH ~2) and remains relatively constant and stable between pH 5.8 and 7.0[2]. In basic media (pH > 8), the rate increases logarithmically due to specific base catalysis driven by hydroxide ions[1].

  • Micellar Catalysis & Solvent Effects : In complex biological or formulated media, surfactants drastically alter ester stability. For instance, cationic surfactants like cetyltrimethylammonium bromide (CTAB) can accelerate p-NPB hydrolysis by up to 140-fold above their critical micelle concentration (CMC) at pH 9.18[3]. Conversely, anionic surfactants like sodium dodecyl sulfate (SDS) impart a deceleration effect[3].

Table 1: Quantitative Impact of Environmental Modulators on p-NPB Stability

Condition / MatrixModulatorEffect on p-NPB StabilityMechanistic Causality
Aqueous Buffer (pH 2.0) Hydronium (

)
Maximum StabilityProtonation of the carbonyl oxygen is insufficient to overcome the poor leaving group ability of the un-ionized phenol[2].
Aqueous Buffer (pH 9.18) Hydroxide (

)
Rapid DegradationDirect nucleophilic attack; stabilization of the tetrahedral intermediate[3].
CTAB Micelles (pH 9.18) Cationic Surfactant140-fold Rate AccelerationElectrostatic concentration of

at the micellar Stern layer, driving localized base catalysis[3].
SDS Micelles (pH 9.18) Anionic SurfactantGradual DecelerationElectrostatic repulsion of

away from the ester bond embedded in the micelle[3].
Experimental Methodology: Self-Validating Kinetic Protocol

To accurately measure the stability or enzymatic cleavage of p-NPB, the assay must isolate the variable of interest from background chemical hydrolysis. The following protocol outlines a self-validating system for monitoring p-NPB hydrolysis via UV-Vis spectrophotometry, specifically tracking the release of the p-nitrophenoxide ion at 407–413 nm[1][4].

Step-by-Step Workflow
  • Substrate Preparation : Dissolve p-NPB in an organic co-solvent (e.g., 5% DMSO or 60% acetone) to achieve a stock concentration of 1 mM.

    • Causality: p-NPB has extremely limited aqueous solubility. The co-solvent ensures a homogenous, monomeric solution and prevents premature precipitation that would skew optical density readings[1][4].

  • Buffer Equilibration : Prepare a 15 mM Tris-HCl buffer at pH 8.0, containing 100 mM NaCl. Equilibrate the buffer to 25°C in a 1 mL quartz cuvette.

    • Causality: Tris effectively buffers in the slightly basic range optimal for many esterases, while NaCl maintains physiological ionic strength, preventing protein denaturation during biocatalytic assays[4].

  • Baseline Calibration (Self-Validation Step) : Mix 900

    
    L of buffer with 100 
    
    
    
    L of the substrate stock. Monitor the absorbance at 407 nm for 3 minutes before adding any catalyst.
    • Causality: This critical step establishes the background chemical hydrolysis rate (

      
      ). If the baseline slope is too steep, the system is invalid, and the buffer pH or temperature must be lowered before proceeding[1].
      
  • Reaction Initiation : Inject the catalyst (e.g., 100

    
    L of 0.10 M NaOH for chemical kinetics, or a purified esterase for biocatalysis). Rapidly invert the cuvette to ensure instantaneous mixing.
    
  • Kinetic Monitoring : Record the absorbance at 407 nm at 1-second intervals for 180 seconds.

    • Causality: The formation of the yellow p-nitrophenoxide ion directly and stoichiometrically correlates with ester cleavage[1].

  • Data Synthesis : Calculate the apparent pseudo-first-order rate constant (

    
    ) by plotting 
    
    
    
    versus time.

Workflow S1 Step 1: Substrate Prep (p-NPB in Co-solvent) S2 Step 2: Baseline Calibration (Establish k_chem) S1->S2 S3 Step 3: Reaction Initiation (Add Catalyst/Base) S2->S3 S4 Step 4: Kinetic Monitoring (UV-Vis at 407 nm) S3->S4 S5 Step 5: Data Synthesis (Compute k_app) S4->S5

Self-validating experimental workflow for monitoring ester hydrolysis kinetics.

Applications in Drug Development & Biocatalysis

In pharmaceutical development, phenolic nitrobenzoate esters serve as highly sensitive model compounds for evaluating the stability of ester-based prodrugs in human plasma. Because plasma contains abundant carboxylesterases, understanding the baseline chemical stability of the ester linkage ensures that the prodrug will not spontaneously degrade via solvolysis before reaching the target tissue.

Furthermore, lipases such as Candida antarctica lipase B and novel extracellular esterases (e.g., OBase from Acinetobacter sp.) demonstrate a remarkably high affinity for benzoyl esters[4][5]. Because p-NPB hydrolysis can be tracked continuously and non-destructively at neutral pH, it remains an unparalleled high-throughput screening substrate for discovering new biocatalysts and evaluating the enantioselectivity of engineered enzymes[4].

References

1.2 - Journal of the Chemical Society B: Physical Organic (RSC Publishing)[2] 2.4 - Journal of Emerging Investigators[4] 3.3 - ResearchGate[3] 4.5 - PubMed (NIH)[5] 5.1 - Journal of Chemical Education (DataPDF)[1]

Sources

Methodological & Application

High-Yield Synthesis of 4-Chloro-3-methylphenyl 2-nitrobenzoate via Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ORG-206

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-chloro-3-methylphenyl 2-nitrobenzoate . This compound is frequently utilized as a sterically crowded model substrate in enzymatic hydrolysis studies and as a scaffold in the development of proteolysis-targeting chimeras (PROTACs).

The method employs a Schotten-Baumann type esterification under anhydrous conditions, utilizing 2-nitrobenzoyl chloride and 4-chloro-3-methylphenol. Unlike Fischer esterification, which is reversible and slow for phenols, this acyl chloride pathway is irreversible and kinetically favored, despite the steric hindrance introduced by the ortho-nitro group.

Chemical Background & Mechanism[1][2][3]

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The key challenge in this synthesis is the ortho-substitution on the benzoyl chloride.

  • Electronic Activation: The nitro group (

    
    ) at the 2-position is strongly electron-withdrawing (
    
    
    
    ,
    
    
    effects), significantly increasing the electrophilicity of the carbonyl carbon.
  • Steric Hindrance: Conversely, the ortho-nitro group creates steric bulk that shields the carbonyl carbon.

  • Nucleophile Activation: 4-chloro-3-methylphenol is a relatively weak nucleophile. To overcome the steric barrier of the electrophile, the phenol is activated by a base (Triethylamine) to form a more reactive phenoxide-like species (or hydrogen-bonded complex), facilitating the attack.

Reaction Scheme Visualization

The following diagram illustrates the base-mediated addition-elimination pathway.

ReactionMechanism Reactants Reactants (Acid Chloride + Phenol) BaseActivation Base Activation (Phenol deprotonation) Reactants->BaseActivation TEA adds Tetrahedral Tetrahedral Intermediate BaseActivation->Tetrahedral Nucleophilic Attack Elimination Chloride Elimination Tetrahedral->Elimination e- push back Product Final Ester + HCl salt Elimination->Product -Cl

Figure 1: Step-wise mechanism of base-catalyzed acyl substitution.

Materials & Safety

Reagent Stoichiometry

To ensure complete consumption of the limiting reagent (Phenol), a slight excess of the Acid Chloride is used. The acid chloride is susceptible to hydrolysis; therefore, anhydrous handling is critical.[2]

ComponentRoleMW ( g/mol )Equiv.[2][3][4]Density / MP
4-Chloro-3-methylphenol Limiting Reagent142.581.00MP: 64-66°C
2-Nitrobenzoyl chloride Electrophile185.561.10MP: 17-20°C (Low melt solid)
Triethylamine (TEA) Base (Scavenger)101.191.200.726 g/mL
DMAP Catalyst122.170.05Solid
Dichloromethane (DCM) Solvent84.93--Anhydrous
Safety Criticals (E-E-A-T)
  • 2-Nitrobenzoyl chloride: Lachrymator and corrosive. Reacts violently with water to release HCl gas.[5] Handle only in a fume hood.

  • Dichloromethane: Volatile organic solvent. Avoid inhalation.

  • Pressure Build-up: The reaction is exothermic. Addition must be controlled to prevent solvent boiling.

Experimental Protocol

Preparation Phase[9]
  • Glassware: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Flush with nitrogen or argon.

  • Solvent: Ensure DCM is anhydrous (dried over molecular sieves or obtained from a solvent purification system).

Reaction Execution
  • Charge Phenol: Add 4-chloro-3-methylphenol (2.85 g, 20.0 mmol) to the RBF.

  • Solvation: Add DCM (40 mL) and stir until fully dissolved.

  • Base Addition: Add Triethylamine (3.35 mL, 24.0 mmol) and DMAP (122 mg, 1.0 mmol) . The solution may warm slightly.[6]

  • Cooling: Submerge the RBF in an ice-water bath (

    
    ) and stir for 10 minutes. Why? Cooling suppresses potential side reactions and controls the exotherm of the subsequent addition.
    
  • Acid Chloride Prep: In a separate vial, dissolve 2-nitrobenzoyl chloride (4.08 g, 22.0 mmol) in DCM (10 mL) .

    • Note: If the acid chloride is solid, melt it gently (warm water bath) before weighing to ensure accuracy, or weigh directly as a solid if free-flowing.

  • Controlled Addition: Transfer the acid chloride solution to the addition funnel. Add dropwise to the reaction mixture over 20 minutes at

    
    .
    
    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

Process Control (Validation)
  • TLC System: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV light (254 nm).

  • Target: Disappearance of the phenol spot (

    
    ) and appearance of the less polar ester (
    
    
    
    ).
Workup & Isolation
  • Quench: Add 10% HCl (30 mL) to the reaction mixture. Stir vigorously for 5 minutes. Why? This neutralizes excess TEA and solubilizes the TEA-salts in the aqueous layer.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Acid Wash: Wash the organic layer again with 10% HCl (20 mL) .

  • Base Wash: Wash with saturated NaHCO₃ (2 x 30 mL) . Why? This removes unreacted 2-nitrobenzoic acid (hydrolysis byproduct) and any remaining phenol.

  • Brine Wash: Wash with saturated NaCl (30 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter off the solids.[7][8][9]

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at

    
     to yield the crude solid.
    
Purification
  • Recrystallization: If high purity (>99%) is required, recrystallize from a mixture of Ethanol/Hexane (1:4) . Heat to boiling, add ethanol until dissolved, then cool slowly to

    
    .
    

Workflow Visualization

Workflow Start Start: Dissolve Phenol in DCM + TEA/DMAP Cool Cool to 0°C Start->Cool Add Add Acid Chloride (Dropwise) Cool->Add React Stir at RT (3-4 Hours) Add->React Quench Quench with Dilute HCl React->Quench Wash Wash: NaHCO3 -> Brine Quench->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Final Target Ester (Solid) Dry->Final

Figure 2: Operational workflow for the synthesis and isolation.

Characterization Data

The following spectral data confirms the structure of 4-chloro-3-methylphenyl 2-nitrobenzoate :

  • Physical State: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.05 (dd, 1H, Ar-H ortho to 
      
      
      
      ) – Deshielded by nitro group.
    • 
       7.60–7.80 (m, 3H, Benzoyl Ar-H).
      
    • 
       7.35 (d, 1H, Phenol Ar-H ortho to Cl).
      
    • 
       7.10 (d, 1H, Phenol Ar-H).
      
    • 
       7.00 (dd, 1H, Phenol Ar-H).
      
    • 
       2.40 (s, 3H, Ar-
      
      
      
      ).
  • IR (ATR):

    • 
       (Strong, C=O Ester stretch).
      
    • 
       (N-O Nitro stretch).
      

References

  • PubChem. (n.d.). 2-Nitrobenzoyl chloride Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Org. Synth. (1923). p-Nitrobenzoyl Chloride.[10] Organic Syntheses, Coll. Vol. 1, p.394. (Reference for general acid chloride handling and reactivity). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

Sources

Application Note: High-Yield Steglich Esterification Protocol for 4-Chloro-3-methylphenyl 2-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the synthesis of sterically hindered and electronically deactivated esters using the Steglich esterification protocol.

Introduction & Mechanistic Rationale

The synthesis of 4-chloro-3-methylphenyl 2-nitrobenzoate presents a distinct synthetic challenge. The coupling of 2-nitrobenzoic acid with 4-chloro-3-methylphenol cannot be achieved via standard Fischer esterification due to the steric hindrance of the ortho-nitro group and the diminished nucleophilicity of the halogenated phenol.

To overcome this, the Steglich Esterification —first described by Wolfgang Steglich and Bernhard Neises in 1978—is the optimal pathway[1]. This method utilizes a carbodiimide coupling reagent, traditionally N,N'-Dicyclohexylcarbodiimide (DCC), alongside the hyper-nucleophilic catalyst 4-Dimethylaminopyridine (DMAP)[2].

The Causality of Reagent Selection (The "Why")
  • DCC (Coupling Agent): DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to an intramolecular 1,3-rearrangement, forming an unreactive N-acylurea dead-end product[3].

  • DMAP (Nucleophilic Catalyst): Because 4-chloro-3-methylphenol is a weak nucleophile, it cannot attack the O-acylisourea fast enough to prevent the 1,3-rearrangement. DMAP solves this by rapidly attacking the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate . This hyper-reactive species is easily trapped by the deactivated phenol, driving the reaction to completion and regenerating the DMAP catalyst[3].

SteglichEsterification Acid 2-Nitrobenzoic Acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl DCM, 0 °C N_Acyl N-Acylpyridinium Intermediate O_Acyl->N_Acyl DMAP Attack DCU DCU (Precipitate) O_Acyl->DCU Urea Release Product 4-Chloro-3-methylphenyl 2-nitrobenzoate N_Acyl->Product Phenol Attack DMAP DMAP Catalyst Product->DMAP Released DMAP->O_Acyl

Caption: Mechanistic workflow of the DMAP-catalyzed Steglich esterification highlighting intermediate formation.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale synthesis. Using a slight excess of DCC (1.1 equiv) ensures complete activation of the carboxylic acid, while 10 mol% DMAP is sufficient to maintain the catalytic cycle without complicating downstream purification.

ReagentFunctional RoleMW ( g/mol )EquivalentsAmount
2-Nitrobenzoic acid Carboxylic Acid167.121.01.67 g
4-Chloro-3-methylphenol Nucleophile142.581.01.43 g
DCC Coupling Agent206.331.12.27 g
DMAP Catalyst122.170.10.12 g
Dichloromethane (DCM) Solvent (Anhydrous)84.93N/A40.0 mL

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific visual cues and chemical logic to ensure the integrity of the reaction.

Phase 1: Preparation & Activation
  • System Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or N₂. Causality: Moisture is strictly prohibited, as water will aggressively hydrolyze the N-acylpyridinium intermediate back to 2-nitrobenzoic acid.

  • Dissolution: Add 2-nitrobenzoic acid (1.67 g, 10 mmol) and DMAP (0.12 g, 1 mmol) to the flask. Inject 40 mL of anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.

  • Activation: Add DCC (2.27 g, 11 mmol) portion-wise over 5 minutes. Causality: The formation of the O-acylisourea intermediate is highly exothermic. Maintaining 0 °C prevents thermal degradation of the intermediate and suppresses the formation of N-acylurea.

Phase 2: Catalysis & Coupling
  • Nucleophile Addition: After 15 minutes of stirring at 0 °C, add 4-chloro-3-methylphenol (1.43 g, 10 mmol) in one portion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 12–16 hours under an inert atmosphere.

  • Visual Validation: As the reaction progresses, a dense white precipitate will form. This is N,N'-dicyclohexylurea (DCU), the insoluble byproduct of DCC activation. Its appearance is a direct visual confirmation that the coupling is occurring[3].

Phase 3: Quenching & DCU Filtration
  • Primary Filtration: Once TLC confirms the consumption of the phenol, filter the heterogeneous reaction mixture through a pad of Celite. Causality: DCU is notoriously insoluble in most organic solvents and must be physically removed before liquid-liquid extraction to prevent emulsion formation.

  • Washing: Wash the Celite pad with cold DCM (2 × 10 mL) to ensure complete recovery of the product. Combine the filtrates.

Phase 4: Aqueous Workup & Purification
  • Acid Wash: Transfer the filtrate to a separatory funnel. Wash with 0.5 M HCl (2 × 20 mL). Causality: This protonates the DMAP catalyst, rendering it water-soluble and extracting it into the aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: This deprotonates any unreacted 2-nitrobenzoic acid, moving it into the aqueous phase.

  • Drying: Wash with brine (20 mL), collect the organic layer, and dry over anhydrous Na₂SO₄.

  • Concentration & Chromatography: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue via silica gel flash chromatography (typically 9:1 Hexanes/Ethyl Acetate) to remove trace DCU and isolate the pure 4-chloro-3-methylphenyl 2-nitrobenzoate.

Process Optimization & Troubleshooting

The DCU Contamination Challenge: The primary drawback of the classic Steglich esterification is the difficulty of completely removing trace amounts of the DCU byproduct, which is slightly soluble in DCM and can co-elute during chromatography[3].

Alternative Strategy (EDC·HCl): For drug development professionals requiring high-throughput or highly pure libraries without laborious chromatography, it is highly recommended to substitute DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[4].

  • Advantage: The urea byproduct generated by EDC is highly water-soluble.

  • Workflow Adjustment: If using EDC·HCl, the Celite filtration step (Phase 3) is entirely bypassed. The urea byproduct is simply washed away during the standard aqueous extraction (Phase 4), resulting in a significantly cleaner crude profile.

References

  • Simple Method for the Esterification of Carboxylic Acids - Angewandte Chemie Intern
  • Steglich Esterific
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - RSC Advances.
  • Steglich Esterification with EDC / DMAP /DCM?

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-Chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals Document Type: Technical Protocol & Validation Guide

Introduction & Chemical Context

The compound 4-chloro-3-methylphenyl 2-nitrobenzoate is a highly lipophilic ester derivative synthesized from 4-chloro-3-methylphenol (chlorocresol) and 2-nitrobenzoic acid. Benzoate esters of this class are frequently synthesized via phase-transfer catalysis for applications in pharmaceutical intermediates and agrochemicals[1].

Accurate quantification of this compound requires a robust analytical framework. Due to the extended


-conjugation provided by the aromatic rings and the strong electron-withdrawing nature of the 2-nitro group, the molecule exhibits excellent UV absorptivity. This application note details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for high-throughput quantification, ensuring compliance with stringent regulatory standards.

Method Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, method development is never arbitrary; every parameter is selected based on the physicochemical properties of the analyte to ensure a rugged and reproducible assay.

  • Stationary Phase Selection (C18): The target ester is highly hydrophobic (estimated LogP > 4.0). A fully end-capped octadecylsilane (C18) column provides the necessary hydrophobic retention mechanism. End-capping is critical to prevent secondary interactions between the ester linkage and residual surface silanols, which would otherwise cause peak tailing.

  • Mobile Phase Composition (70:30 Acetonitrile/Water): Acetonitrile is chosen over methanol as the organic modifier. As an aprotic solvent, acetonitrile minimizes the risk of on-column ester hydrolysis that can occur in protic environments. Furthermore, its lower viscosity ensures optimal mass transfer within the porous silica, yielding higher theoretical plates (

    
    ). A 70:30 (v/v) ratio provides optimal isocratic elution for chlorocresol benzoate derivatives[1].
    
  • Detection Wavelength (254 nm): While the base chlorocresol moiety absorbs near 270 nm[1], the introduction of the 2-nitrobenzoate group shifts the chromophoric maximum. The

    
     transition of the conjugated nitroaromatic system absorbs strongly at 254 nm, providing an optimal Signal-to-Noise (S/N) ratio while avoiding baseline drift from the mobile phase.
    

Experimental Workflow

HPLC_Workflow A Sample Prep & PTFE Filtration B RP-HPLC Separation (C18) A->B 10 µL Injection C PDA/UV Detection (254 nm) B->C Isocratic Elution D Data Integration & Quantitation C->D Signal Processing

Fig 1: End-to-end HPLC analytical workflow for 4-chloro-3-methylphenyl 2-nitrobenzoate.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . This means the sequence architecture inherently verifies system performance, baseline stability, and quantitative accuracy during every run.

Phase 1: Reagent & Standard Preparation
  • Diluent: Prepare a 70:30 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water. Degas via ultrasonication for 10 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-chloro-3-methylphenyl 2-nitrobenzoate reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes due to high lipophilicity), then make up to the mark.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Phase 2: Sample Extraction & Preparation
  • Extract the target compound from the reaction matrix using liquid-liquid extraction (Ethyl Acetate/Water).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the Diluent.

  • Critical Step: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Causality: PTFE is strictly required; nylon or cellulose filters can adsorb highly hydrophobic esters, leading to artificially low recovery rates.

Phase 3: Sequence Execution Architecture

Program the Chromatography Data System (CDS) to execute the following self-validating sequence:

  • Blank (Diluent): 2 injections (Verifies baseline stability and absence of carryover).

  • System Suitability Standard (100 µg/mL): 5 injections (Validates column efficiency and precision).

  • Samples: Injected in duplicate (Ensures analytical repeatability).

  • Bracketing Standard: 1 injection every 10 samples and at the end of the sequence (Verifies that detector response has not drifted >2.0% during the run).

Quantitative Data & Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µmProvides necessary theoretical plates (

) for hydrophobic retention[1].
Mobile Phase Acetonitrile : Water (70:30, v/v)Isocratic elution; prevents ester hydrolysis[1].
Flow Rate 1.0 mL/minBalances analysis time with optimal linear velocity.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV/PDA at 254 nmTargets the

transition of the nitroaromatic system.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Run Time 10.0 minutesEnsures complete elution of the target peak and any late-eluting impurities.

System Suitability & Method Validation

Method validation is executed in strict accordance with ICH Q2(R2) guidelines[2],[3], while System Suitability Testing (SST) adheres to the allowable adjustments and criteria defined in USP <621> [4],[5].

Validation_Framework cluster_0 Core Validation Parameters Start Method Validation Lifecycle (ICH Q2(R2)) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity (R² > 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec

Fig 2: Core validation parameters aligned with ICH Q2(R2) regulatory guidelines.

Table 2: System Suitability Testing (SST) Criteria (per USP <621>)
ParameterAcceptance CriteriaPurpose
Retention Time (RT) RSD

1.0% (n=5)
Confirms pump flow rate and column temperature stability.
Peak Area RSD

2.0% (n=5)
Confirms autosampler precision and detector stability.
Tailing Factor (

)

1.5
Ensures column is not degraded and secondary interactions are minimized.
Theoretical Plates (

)

5,000
Verifies the resolving power of the stationary phase.
Table 3: Method Validation Summary (per ICH Q2(R2))
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject Blank, Placebo, and Standard.No interfering peaks at the RT of the target analyte[2].
Linearity & Range 5 concentration levels (50% to 150% of target).Correlation coefficient (

)

0.999[2].
Accuracy (Recovery) Spike placebo at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%[2].
Method Precision 6 independent sample preparations.Relative Standard Deviation (RSD)

2.0%[2].
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD: S/N

3:1. LOQ: S/N

10:1[2].

References

  • Yang, H.-M., & Li, Y.-C. (2007). Catalytic Benzoylation of 4-Chloro-3-methylphenol Sodium Salt in Third-Liquid Phase under Conditions of Phase-Transfer Catalysis. Industrial & Engineering Chemistry Research, ACS Publications.[Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA).[Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent White Papers.[Link]

Sources

Application Notes and Protocols for the Enzymatic Hydrolysis of 4-chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the principles and methodologies for the enzymatic hydrolysis of the aromatic ester, 4-chloro-3-methylphenyl 2-nitrobenzoate. Esterases and lipases are versatile biocatalysts that facilitate the cleavage of ester bonds under mild conditions, a reaction of significant interest in drug metabolism, environmental science, and synthetic chemistry.[1][2] This document provides a framework for enzyme selection, development of robust analytical methods for monitoring the hydrolysis reaction, and detailed protocols for determining key enzymatic parameters. The protocols are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Significance of Aromatic Ester Hydrolysis

Aromatic esters are a class of compounds prevalent in pharmaceuticals, agrochemicals, and industrial chemicals. Their metabolic fate, often initiated by enzymatic hydrolysis, is a critical determinant of their biological activity, bioavailability, and potential toxicity. The hydrolysis of an aromatic ester, such as 4-chloro-3-methylphenyl 2-nitrobenzoate, by enzymes like esterases and lipases, cleaves the ester bond to yield an alcohol and a carboxylic acid.[2] Understanding the kinetics and enzyme specificity of this process is paramount in drug development for predicting prodrug activation or metabolic clearance, and in environmental studies for assessing the biodegradation of xenobiotics.

This guide provides a detailed examination of the enzymatic hydrolysis of 4-chloro-3-methylphenyl 2-nitrobenzoate, yielding 4-chloro-3-methylphenol and 2-nitrobenzoic acid. We will explore two primary analytical approaches for monitoring this reaction: a continuous spectrophotometric assay and a discontinuous high-performance liquid chromatography (HPLC)-based method.

The Enzymatic Reaction: A Visual Overview

The core reaction involves the nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester substrate, leading to the formation of a tetrahedral intermediate.[3] This is followed by the release of the alcohol moiety and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the carboxylic acid and regenerate the free enzyme.

Enzymatic_Hydrolysis sub 4-chloro-3-methylphenyl 2-nitrobenzoate enz Esterase / Lipase sub->enz Binding re Enzyme-Substrate Complex enz->re Catalysis re->enz Regeneration prod1 4-chloro-3-methylphenol re->prod1 Release prod2 2-nitrobenzoic acid re->prod2 Release

Caption: Enzymatic hydrolysis of 4-chloro-3-methylphenyl 2-nitrobenzoate.

Enzyme Selection: A Critical First Step

The choice of enzyme is paramount for successful hydrolysis. While a specific enzyme for 4-chloro-3-methylphenyl 2-nitrobenzoate may not be documented, a screening approach with well-characterized esterases and lipases known for broad substrate specificity is a logical starting point.[4][5]

Recommended Enzymes for Initial Screening:

EnzymeSourceRationale
Porcine Liver Esterase (PLE) Sus scrofaA widely used mammalian esterase with broad substrate specificity, relevant for drug metabolism studies.[6]
Candida antarctica Lipase B (CALB) Pseudozyma antarcticaA highly stable and versatile lipase known for its activity on a wide range of esters.[4]
Candida rugosa Lipase (CRL) Candida rugosaKnown for its ability to hydrolyze sterically hindered esters.[5]
Human Carboxylesterase 1 (CES1) RecombinantA key enzyme in human drug metabolism, crucial for in vitro drug development studies.[7]

Assay Development: Principles and Protocols

The hydrolysis can be monitored by measuring the rate of product formation. We present two robust methods: a continuous spectrophotometric assay and a discontinuous HPLC assay.

Method 1: Continuous Spectrophotometric Assay

This method leverages the change in absorbance upon the formation of the products. The formation of the 4-chloro-3-methylphenolate ion at alkaline or neutral pH, or the 2-nitrobenzoate, may result in a spectral shift that can be monitored in real-time.[7]

Protocol for Spectrophotometric Assay

  • Reagent Preparation:

    • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4. Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate and adjusting the pH.[7]

    • Substrate Stock Solution: Prepare a 10 mM stock solution of 4-chloro-3-methylphenyl 2-nitrobenzoate in dimethyl sulfoxide (DMSO) due to its limited aqueous solubility.[7]

    • Enzyme Solution: Prepare a stock solution of the selected enzyme in cold 50 mM Potassium Phosphate Buffer, pH 7.4. The optimal concentration should be determined empirically to ensure a linear reaction rate.[7]

  • Experimental Workflow:

Spectrophotometric_Workflow A Prepare Reaction Mixture (Buffer + Enzyme) B Pre-incubate at 37°C for 5 minutes A->B C Initiate Reaction (Add Substrate) B->C D Kinetic Measurement in Microplate Reader (e.g., 405 nm) C->D E Data Analysis (Calculate ΔAbs/min) D->E

Caption: Workflow for the continuous spectrophotometric assay.

  • Assay Procedure (96-well plate format):

    • In each well, add 180 µL of the reaction mixture containing the appropriate dilution of the enzyme in 50 mM potassium phosphate buffer (pH 7.4).

    • Include a "no-enzyme" control to measure the rate of spontaneous substrate hydrolysis.[7]

    • Pre-incubate the plate at 37°C for 5 minutes.[7]

    • Initiate the reaction by adding 20 µL of the 10 mM substrate stock solution to each well. The final substrate concentration will be 1 mM.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the increase in absorbance at a predetermined wavelength (e.g., 405 nm, typical for nitrophenolate release) every 30 seconds for 15-30 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Correct for spontaneous hydrolysis by subtracting the rate of the "no-enzyme" control.

    • To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation using non-linear regression software.[7][8]

Method 2: Discontinuous HPLC-Based Assay

This method provides high specificity and sensitivity by separating and quantifying the substrate and its hydrolysis products. It is particularly useful when spectrophotometric interference is a concern or when a more detailed analysis of all reaction components is required. HPLC methods for 4-chloro-3-methylphenol have been established.[9][10]

Protocol for HPLC Assay

  • Reagent Preparation:

    • As described in the spectrophotometric assay.

    • Quenching Solution: Acetonitrile or 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Reaction Procedure:

    • Set up the enzymatic reaction in microtubes with a total volume of 200 µL as described previously.

    • Incubate the reactions at 37°C in a shaking water bath.

    • At specific time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding 200 µL of the quenching solution to a 100 µL aliquot of the reaction mixture.

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-22 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
  • Data Analysis:

    • Generate standard curves for the substrate (4-chloro-3-methylphenyl 2-nitrobenzoate), and the products (4-chloro-3-methylphenol and 2-nitrobenzoic acid) of known concentrations.

    • Quantify the amount of substrate remaining and products formed at each time point by integrating the respective peak areas and comparing them to the standard curves.

    • Calculate the initial reaction velocity from the linear range of product formation or substrate depletion over time.

    • Determine kinetic parameters as described for the spectrophotometric assay.

Representative Data and Interpretation

The following table presents hypothetical kinetic parameters for the hydrolysis of 4-chloro-3-methylphenyl 2-nitrobenzoate by different enzymes. Actual values must be determined experimentally.

EnzymeKm (µM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Porcine Liver Esterase150251.7 x 10⁵
Candida antarctica Lipase B250401.6 x 10⁵
Human Carboxylesterase 150153.0 x 10⁵

A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of essential controls:

  • No-Enzyme Control: Accounts for any non-enzymatic (spontaneous) hydrolysis of the substrate.

  • Time-Zero Control: Establishes the baseline for the reaction.

  • Enzyme Concentration Linearity: Ensuring the reaction rate is proportional to the enzyme concentration confirms that the assay is operating under initial velocity conditions.

  • Substrate and Product Standard Curves (HPLC): Essential for accurate quantification.

By incorporating these controls, researchers can have high confidence in the accuracy and reliability of their results.

Conclusion

This guide provides a comprehensive framework for studying the enzymatic hydrolysis of 4-chloro-3-methylphenyl 2-nitrobenzoate. By following the detailed protocols and understanding the underlying scientific principles, researchers in drug development and related fields can effectively characterize the enzymatic processes governing the fate of this and other aromatic esters. The combination of spectrophotometric and HPLC-based assays offers a versatile toolkit for both high-throughput screening and detailed mechanistic studies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester.
  • Muroya, Y., et al. (2002). Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1583(3), 439-449.
  • Galiano, V., et al. (2004). A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 817-824.
  • Schubert, T., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4252.
  • Ferreira-Dias, S., et al. (2025). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. ACS Food Science & Technology.
  • Li, Y., et al. (2026). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. Analytical Chemistry.
  • Bhatt, S., et al. (2025). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects.
  • Schubert, T., et al. (2025). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.
  • Benditt, E. P., & Arase, M. (1959). A HISTOCHEMICAL ENZYME KINETIC SYSTEM APPLIED TO THE TRYPSIN-LIKE AMIDASE AND ESTERASE ACTIVITY IN HUMAN MAST CELLS. Journal of Histochemistry & Cytochemistry, 7(6), 431-434.
  • Hayner, G., & Paulick, M. (2018). A kinetic study of porcine liver esterase hydrolysis of cell-permeable analogues of trehalose. Digital Commons @ Bucknell University.
  • Hasan, F., et al. (2010). Organic Solvent Tolerant Lipases and Applications. Applied Microbiology and Biotechnology, 87(1), 47-60.
  • Sharma, S., & Kanwar, S. S. (2016). LIPASE CATALYZED ESTERS SYNTHESES IN ORGANIC MEDIA: A REVIEW. Journal of Microbiology, Biotechnology and Food Sciences.
  • Alcaide, M., et al. (2015). Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters. Scientific Reports, 5, 10075.
  • Zumstein, M. T., et al. (2017). High-Throughput Analysis of Enzymatic Hydrolysis of Biodegradable Polyesters by Monitoring Cohydrolysis of a Polyester-Embedded Fluorogenic Probe. Environmental Science & Technology, 51(4), 2236-2244.
  • Zhang, A., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • Wang, J., et al. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX.
  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • Wang, J., et al. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4- Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX.
  • Kusano, T., et al. (1983). An esterase on the outer membrane of Pseudomonas aeruginosa for the hydrolysis of long chain acyl esters. Biochimica et Biophysica Acta (BBA) - Biomembranes, 730(2), 221-228.
  • Lee, J., et al. (2019). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 5(11), 1849-1857.
  • U.S. Environmental Protection Agency. (2000).
  • Murphy, C. G., et al. (2015). Enzymatic hydrolysis by transition-metal dependent nucleophilic aromatic substitution.
  • Liu, Y., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Biomolecules, 10(10), 1435.
  • Vilanova, E., & Sogorb, M. A. (2016). Esterases hydrolyze phenyl valerate activity as targets of organophosphorus compounds. Toxicology Letters, 259S, S77.
  • Křen, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(9), 4642.
  • Khan, M. N., & Siddiqui, A. A. (2006). Catalytic activity of enzyme in water/organic cosolvent mixtures for the hydrolysis of p-nitrophenyl acetate and p-nitrophenyl benzoate.
  • Kumar, S., et al. (2013). 4-Nitrophenyl 4-hydroxy-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.

Sources

Application Note: Preparation of 4-Chloro-3-methylphenyl 2-Nitrobenzoate via DMAP-Catalyzed DCC Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Methodology: Steglich Esterification (DCC/DMAP Coupling)

Strategic Rationale & Chemical Logic

The synthesis of aryl esters from phenols and carboxylic acids presents a unique synthetic challenge. Phenols, such as 4-chloro-3-methylphenol, are notoriously poor nucleophiles due to the delocalization of their oxygen lone pair into the aromatic ring and the electron-withdrawing nature of substituents like chlorine. Consequently, traditional Fischer esterification (carboxylic acid + alcohol + acidic catalyst + heat) is largely ineffective for phenolic substrates[1].

To overcome this, the Steglich Esterification provides a mild, room-temperature, one-pot alternative[2]. By utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, sterically hindered and electronically deactivated substrates like 2-nitrobenzoic acid and 4-chloro-3-methylphenol can be coupled with high efficiency[3].

The Mechanistic Imperative of DMAP

The addition of DCC activates the 2-nitrobenzoic acid to form an O-acylisourea intermediate. Because the phenol is a weak nucleophile, this intermediate would normally undergo a slow, irreversible 1,3-rearrangement to form a thermodynamically stable, unreactive N-acylurea byproduct[3].

DMAP is the mechanistic linchpin that prevents this dead end. As a highly nucleophilic catalyst, DMAP attacks the O-acylisourea faster than the rearrangement can occur, generating a highly electrophilic N-acylpyridinium intermediate[4]. This intermediate acts as a potent acyl transfer agent, rapidly reacting with the phenol to yield the target ester while regenerating the DMAP catalyst[2].

Steglich_Mechanism A 2-Nitrobenzoic Acid + DCC B O-Acylisourea Intermediate A->B Activation (Fast) C N-Acylurea (Dead End Byproduct) B->C 1,3-Rearrangement (If DMAP absent) D N-Acylpyridinium Intermediate + DCU (Precipitate) B->D + DMAP Catalyst (Acyl Transfer) D->B DMAP Regenerated E 4-Chloro-3-methylphenyl 2-Nitrobenzoate (Target) D->E + 4-Chloro-3-methylphenol (Esterification)

Reaction mechanism of DMAP-catalyzed Steglich esterification highlighting acyl transfer.

Reagent Specifications & Stoichiometry

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis. Dichloromethane (DCM) is selected as the solvent because the starting materials are soluble, whereas the byproduct, dicyclohexylurea (DCU), is highly insoluble, driving the reaction forward via precipitation[4].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Reaction
2-Nitrobenzoic Acid 167.121.00 eq1.67 gAcyl donor (Electrophile)
4-Chloro-3-methylphenol 142.581.00 eq1.43 gAryl acceptor (Nucleophile)
DCC 206.331.10 eq2.27 gCoupling / Dehydrating Agent
DMAP 122.170.10 eq0.12 gAcyl Transfer Catalyst
Dichloromethane (Anhydrous) 84.93N/A50 mLReaction Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at multiple intermediate stages.

Phase 1: Reaction Assembly
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with an inert gas (Argon or Nitrogen).

  • Dissolution: Add 2-nitrobenzoic acid (1.67 g, 10.0 mmol) and 4-chloro-3-methylphenol (1.43 g, 10.0 mmol) to the flask. Suspend the reagents in 40 mL of anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.12 g, 1.0 mmol) to the stirring mixture.

    • Causality Note: Introducing the nucleophile and the DMAP catalyst before the coupling agent ensures that the highly reactive O-acylisourea is immediately intercepted upon formation, preventing the irreversible 1,3-rearrangement side reaction.

Phase 2: Activation and Coupling
  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality Note: The initial activation of the carboxylic acid by DCC is exothermic. Cooling the reaction suppresses thermal degradation and slows down unwanted side pathways.

  • DCC Addition: Dissolve DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using a dropping funnel.

  • Incubation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm gradually to room temperature. Stir for an additional 12–16 hours.

    • In-Process Validation: Within 15–30 minutes of DCC addition, the previously clear solution will become distinctly cloudy. This visual cue confirms the precipitation of the dicyclohexylurea (DCU) byproduct, indicating successful activation[4].

    • In-Process Validation: Perform TLC (Eluent: 8:2 Hexanes/Ethyl Acetate). The reaction is complete when the highly polar 2-nitrobenzoic acid spot (typically streaking near the baseline) is consumed, and a new, non-polar, UV-active spot (the ester) emerges.

Phase 3: Work-up and Isolation
  • Filtration: Filter the crude reaction mixture through a sintered glass funnel or a tightly packed pad of Celite to remove the precipitated DCU. Rinse the filter cake with a small volume of cold DCM (2 × 10 mL).

  • Acidic Wash: Transfer the combined filtrate to a separatory funnel. Wash with 1.0 M aqueous HCl (2 × 20 mL).

    • Causality Note: The acidic wash protonates the basic DMAP catalyst, rendering it water-soluble and removing it from the organic phase.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).

    • Causality Note: This step deprotonates any unreacted 2-nitrobenzoic acid, pulling it into the aqueous layer. Caution: Vent the separatory funnel frequently to release CO₂ gas.

  • Brine Wash & Drying: Wash with brine (20 mL) to break any emulsions and remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Phase 4: Purification
  • Chromatography: Purify the crude 4-chloro-3-methylphenyl 2-nitrobenzoate via flash column chromatography on silica gel (Eluent gradient: 100% Hexanes to 9:1 Hexanes/Ethyl Acetate).

  • Alternative (Crystallization): If the crude product is highly pure by TLC, recrystallization from hot ethanol or a mixture of ethanol/hexanes can be used to afford the pure ester as crystalline solids.

References

  • Organic Chemistry Portal. Steglich Esterification. Available at:[Link]

  • Wikipedia. Steglich esterification. Available at:[Link]

  • Common Organic Chemistry. Acid to Ester - Common Conditions. Available at:[Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Royal Society of Chemistry. Available at:[Link]

Sources

Application Note: TLC Profiling & Purification of Nitrobenzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nitrobenzoate esters (specifically p-nitrobenzoates and 3,5-dinitrobenzoates) are critical derivatives in organic synthesis and drug discovery. They serve two primary functions: converting non-UV-active alcohols into UV-detectable species and adjusting the crystallinity of intermediates to facilitate purification.

Unlike simple alkyl esters, the nitro group (


) introduces a strong dipole moment and 

-acceptor character. This creates a unique interaction profile with the silica stationary phase. Understanding this interaction is key to successful separation:
  • Dipole-Dipole Interactions: The nitro group interacts strongly with the silanol groups on the silica surface, increasing retention (

    
     decrease) compared to unsubstituted benzoates.
    
  • Fluorescence Quenching: The nitro group is a potent quencher of fluorescence. On

    
     silica plates, these esters appear as distinct, dark spots against a brilliant green background, offering high sensitivity without destructive staining.
    

This guide provides a self-validating protocol for the Thin Layer Chromatography (TLC) analysis of these esters, moving beyond generic "hexane/ethyl acetate" advice to specific, chemically grounded solvent engineering.

Materials & Equipment Standards

ComponentSpecificationRationale
Stationary Phase Silica Gel 60

(Aluminum or Glass backed)
Pore size 60 Å ensures optimal surface area for small molecules;

indicator is mandatory for UV detection.
Mobile Phase A

-Hexane (HPLC Grade)
Non-polar carrier; controls elution strength.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier; disrupts hydrogen bonding and dipole interactions.
Mobile Phase C Dichloromethane (DCM)Alternative selectivity; useful if compounds precipitate in Hex/EtOAc.
Visualization UV Lamp (254 nm)Primary detection method.
Stain (Optional) Iodine ChamberSecondary detection for the alkyl portion of the ester.

Protocol 1: Mobile Phase Optimization (The "3-Point" Screen)

Do not guess the solvent ratio. Use this systematic screening approach to determine the optimal separation condition (Target


: 0.3 – 0.5).
Step-by-Step Methodology
  • Preparation: Prepare three developing chambers with 10 mL of the following solvent systems:

    • System A (Non-Polar): Hexane:EtOAc (9:1)[1]

    • System B (Standard): Hexane:EtOAc (7:3)

    • System C (Polar): Hexane:EtOAc (1:1)

  • Spotting: Dissolve ~5 mg of your crude nitrobenzoate product in 0.5 mL DCM. Spot 1 µL onto three separate TLC plates.

    • Tip: Co-spot with the starting alcohol if available to confirm conversion.

  • Elution: Develop plates until the solvent front reaches 1 cm from the top.

  • Analysis: Visualize under UV 254 nm.

Data Interpretation Table
ObservationDiagnosisAction

< 0.2 in System B
Compound is too polar (stuck at baseline).Switch to System C or add 5% MeOH to DCM.

> 0.8 in System B
Compound is too non-polar (elutes with solvent front).Switch to System A or use 100% Hexane (rare for nitro compounds).
Streak/Tailing Acidic impurities (unreacted nitrobenzoic acid).Add 0.1% Acetic Acid to the mobile phase.

0.3 – 0.5
Optimal Separation. Scale up for Flash Chromatography.

Protocol 2: Visualization & Validation

Nitrobenzoates allow for a non-destructive visualization workflow. Follow this sequence to maximize data recovery.

Workflow Diagram

TLC_Workflow Start Developed Plate (Dry thoroughly) UV_Check UV 254 nm (Primary Detection) Start->UV_Check Nitro group quenches Marking Circle Spots (Pencil) UV_Check->Marking Dark spots on green background Iodine Iodine Chamber (Secondary Stain) Marking->Iodine Optional: Detect impurities Analysis Calculate Rf & Purity Check Marking->Analysis Direct Path Iodine->Analysis Brown spots

Figure 1: Non-destructive visualization workflow prioritizing UV detection due to the nitro-chromophore.

Detection Logic
  • UV 254 nm: The benzene ring conjugated with the nitro group absorbs strongly at 254 nm.

    • Appearance: Dark purple/black spots.

    • Limit of Detection: ~0.1 µg.

  • Iodine Stain: (Optional) If the alkyl chain of the ester is long or complex, iodine vapors will reversibly bind to it.

    • Procedure: Place plate in a jar with solid iodine crystals for 2 minutes.

    • Appearance: Yellow/Brown spots.

Mechanistic Troubleshooting: Separation Logic

When separation fails (e.g., co-elution of product and impurities), use the "Selectivity Triangle" logic. Changing solvent strength (ratio) affects


, but changing solvent type affects selectivity (separation of close spots).

Separation_Logic Problem Poor Separation (Spots Overlap) Decision Is Rf correct (0.3-0.5)? Problem->Decision Adjust_Polarity Adjust Ratio (Hex:EtOAc) Decision->Adjust_Polarity No (Rf <0.2 or >0.8) Change_Selectivity Change Solvent Class Decision->Change_Selectivity Yes (Rf is good, but resolution bad) DCM_Option Try DCM:Hexane (Dipole Selectivity) Change_Selectivity->DCM_Option Toluene_Option Try Toluene:EtOAc (Pi-Pi Interaction) Change_Selectivity->Toluene_Option

Figure 2: Decision tree for troubleshooting separation issues. Toluene is particularly effective for nitrobenzoates due to


-

stacking interactions.
Common Issues & Fixes
  • Co-elution with Nitrobenzoic Acid:

    • Cause: Incomplete reaction or poor workup. The free acid often streaks or has a similar

      
       to polar esters.
      
    • Fix: Wash the organic reaction layer with saturated

      
      before running the TLC. The acid will move to the aqueous layer; the ester stays in the organic layer.
      
  • Hydrolysis on Plate:

    • Cause: Nitrobenzoates are generally stable, but highly active silica can degrade sensitive esters over long exposure.

    • Fix: Run the TLC immediately after spotting. Do not store plates in the open air for hours.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard source for preparation and properties of 3,5-dinitrobenzoates).

  • MilliporeSigma. "TLC Visualization Reagents and Methods." Application Note.

    
     visualization mechanisms). 
    
  • Biotage. "Using TLC to Scout Flash Chromatography Solvents." Flash Purification Blog, 2023. (Source for solvent selectivity optimization).

  • Reich, H.J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for understanding the electronic effects of nitro groups).

Sources

Application Notes and Protocols: 4-chloro-3-methylphenyl 2-nitrobenzoate as a Prodrug for Chlorocresol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chlorocresol (4-chloro-3-methylphenol) is a potent antiseptic and disinfectant with a broad spectrum of antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi.[1][2] Its mechanism of action involves the disruption of microbial cell membranes, leading to the inhibition of growth and multiplication.[1] While effective, the direct application of chlorocresol can be associated with skin irritation in sensitive individuals.[2] A prodrug strategy, wherein an inactive or significantly less active derivative is administered and then converted to the active drug in situ, offers a promising approach to mitigate such side effects and potentially enhance therapeutic efficacy.[3][4]

This document outlines the conceptual framework and detailed experimental protocols for the synthesis, characterization, and evaluation of 4-chloro-3-methylphenyl 2-nitrobenzoate as a prodrug of chlorocresol. The rationale for this prodrug design is twofold:

  • Ester Linkage for Controlled Release: The ester linkage between chlorocresol and 2-nitrobenzoic acid is designed to be susceptible to hydrolysis by esterase enzymes present in biological systems, leading to a controlled release of the active chlorocresol.[5][6]

  • Bioreductive Activation Potential: The presence of the 2-nitrobenzoate moiety introduces the potential for bioreductive activation.[7][8] In hypoxic environments, such as those found in certain wound beds or solid tumors, nitroreductase enzymes can reduce the nitro group, triggering the release of chlorocresol.[8][9] This dual-release mechanism could offer targeted delivery and enhanced efficacy in specific pathological conditions.

These application notes are intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of the parent drug, chlorocresol, and the proposed prodrug is presented in the table below. The properties for the prodrug are predicted based on its chemical structure.

PropertyChlorocresol (Parent Drug)4-chloro-3-methylphenyl 2-nitrobenzoate (Prodrug)
Chemical Formula C₇H₇ClOC₁₄H₁₀ClNO₄
Molar Mass 142.58 g/mol [10]291.69 g/mol
Appearance White solid[10]Predicted: Pale yellow solid
Solubility in water 3.8 g/L at 20 °C[10]Predicted: Lower than chlorocresol
Melting Point 55.55 °C[10]Predicted: Higher than chlorocresol

Experimental Protocols

Part 1: Synthesis of 4-chloro-3-methylphenyl 2-nitrobenzoate

This protocol describes the synthesis of the prodrug via esterification of chlorocresol with 2-nitrobenzoyl chloride.

Rationale: This is a standard and efficient method for forming an ester bond between a phenol and an acyl chloride. The use of a base like triethylamine is to neutralize the HCl byproduct of the reaction.

Materials and Reagents:
  • 4-chloro-3-methylphenol (Chlorocresol)

  • 2-nitrobenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Step-by-Step Protocol:
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-methylphenol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 2-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the 2-nitrobenzoyl chloride solution dropwise to the chlorocresol solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-chloro-3-methylphenyl 2-nitrobenzoate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Prodrug Conversion Studies

This section details the protocols to evaluate the chemical and enzymatic conversion of the prodrug to chlorocresol.

2.1 Chemical Hydrolysis

Rationale: To assess the intrinsic stability of the prodrug in aqueous environments at different pH values, simulating physiological conditions.

Materials and Reagents:
  • 4-chloro-3-methylphenyl 2-nitrobenzoate

  • Phosphate buffered saline (PBS) at pH 5.5, 7.4, and 8.0

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

Step-by-Step Protocol:
  • Prepare a stock solution of the prodrug in acetonitrile.

  • In triplicate, add a small aliquot of the stock solution to pre-warmed (37 °C) PBS of each pH to achieve a final concentration of 10 µM.

  • Incubate the solutions at 37 °C with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Immediately quench the hydrolysis by adding an equal volume of cold acetonitrile.

  • Analyze the samples by a validated HPLC method to quantify the concentrations of the prodrug and released chlorocresol.

  • Calculate the half-life (t₁/₂) of the prodrug at each pH.

2.2 Enzymatic Hydrolysis

Rationale: To determine the rate of prodrug conversion in the presence of esterases, which are key enzymes for the activation of ester-based prodrugs.[5]

Materials and Reagents:
  • 4-chloro-3-methylphenyl 2-nitrobenzoate

  • Porcine liver esterase (PLE) or human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

Step-by-Step Protocol:
  • Prepare a stock solution of the prodrug in acetonitrile.

  • Prepare a working solution of porcine liver esterase in PBS (pH 7.4) or use fresh human plasma.

  • In triplicate, add a small aliquot of the prodrug stock solution to the enzyme solution or plasma pre-warmed to 37 °C to a final concentration of 10 µM.

  • Incubate the samples at 37 °C with gentle shaking.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each sample.

  • Immediately quench the enzymatic reaction by adding two volumes of cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by a validated HPLC method to quantify the concentrations of the prodrug and released chlorocresol.

  • Calculate the rate of hydrolysis and the half-life of the prodrug.

Part 3: In Vitro Drug Release Assay

This protocol uses a Franz diffusion cell to model the release of chlorocresol from a topical formulation containing the prodrug.[11][12]

Rationale: This assay is a standard method for evaluating the release of active pharmaceutical ingredients from semi-solid dosage forms, providing insights into the bioavailability of the drug from a topical application.[12]

Materials and Reagents:
  • 4-chloro-3-methylphenyl 2-nitrobenzoate formulated in a cream or gel base

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium: PBS (pH 7.4)

  • Magnetic stir bars

Step-by-Step Protocol:
  • Assemble the Franz diffusion cells with the synthetic membrane, ensuring no air bubbles are trapped.

  • Fill the receptor chamber with degassed PBS (pH 7.4) and place a magnetic stir bar in it.

  • Maintain the temperature of the cells at 32 ± 0.5 °C to simulate skin surface temperature.

  • Accurately weigh and apply a finite dose of the prodrug-containing formulation to the membrane in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analyze the collected samples for the concentration of released chlorocresol using a validated HPLC method.

  • Plot the cumulative amount of chlorocresol released per unit area versus time.

Part 4: Analytical Method - High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the accurate quantification of the prodrug and chlorocresol.

Rationale: HPLC provides the necessary sensitivity and specificity to separate and quantify the prodrug and the active drug in complex biological matrices.[13][14]

Suggested HPLC Conditions:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[13]

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min[14]

  • Injection Volume: 10 µL

  • Detection: UV at 240 nm[13][14]

  • Column Temperature: 30 °C

Part 5: In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxicity of the prodrug compared to chlorocresol on a relevant cell line.

Rationale: To ensure that the prodrug itself does not exhibit significant toxicity and to confirm that the released chlorocresol retains its biological activity.

Materials and Reagents:
  • Human keratinocytes (HaCaT) or another relevant cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 4-chloro-3-methylphenyl 2-nitrobenzoate

  • Chlorocresol

  • Cell Counting Kit-8 (CCK-8) or MTT assay kit[15]

Step-by-Step Protocol:
  • Culture the cells in a 96-well plate until they reach 80% confluency.

  • Prepare serial dilutions of the prodrug and chlorocresol in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the plate for 24 or 48 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) for both compounds.

Visualization of Pathways and Workflows

Prodrug Activation Pathway

The following diagram illustrates the proposed dual-activation pathway of 4-chloro-3-methylphenyl 2-nitrobenzoate.

G cluster_0 Enzymatic Hydrolysis cluster_1 Bioreductive Activation (Hypoxia) Prodrug 4-chloro-3-methylphenyl 2-nitrobenzoate ActiveDrug Chlorocresol Prodrug->ActiveDrug Direct Cleavage Intermediate Hydroxylamine/ Amine Metabolite Prodrug->Intermediate Reduction Intermediate->ActiveDrug Rearrangement & Release Esterases Esterases Esterases->Prodrug Nitroreductases Nitroreductases Nitroreductases->Prodrug

Caption: Proposed dual-activation pathway of the prodrug.

Experimental Workflow

This diagram outlines the major steps in the evaluation of the prodrug.

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Analysis synthesis Synthesis of Prodrug characterization Structural Confirmation (NMR, MS) synthesis->characterization stability Chemical & Enzymatic Stability Assays characterization->stability release In Vitro Release (Franz Cell) characterization->release cytotoxicity Cytotoxicity Assay (CCK-8/MTT) characterization->cytotoxicity hplc HPLC Method Development & Validation stability->hplc release->hplc

Caption: Overall experimental workflow for prodrug evaluation.

References

  • p-Chlorocresol - Wikipedia. Available at: [Link]

  • Chlorocresol | BHM Chemicals. Available at: [Link]

  • Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics... - ResearchGate. Available at: [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. Available at: [Link]

  • Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC. Available at: [Link]

  • Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - PMC. Available at: [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters | Journal of Emerging Investigators. Available at: [Link]

  • Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. - ResearchGate. Available at: [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - MDPI. Available at: [Link]

  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Available at: [Link]

  • Mechanism of Bacteriostatic Action of Chlorocresol (CC) on Staphylococcus Aureus | Journal of Pharmacy and Pharmacology | Oxford Academic. Available at: [Link]

  • Clorocresol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link]

  • Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters - PMC. Available at: [Link]

  • CHLOROCRESOL | Ataman Kimya A.Ş. Available at: [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC. Available at: [Link]

  • Development And Validation Of In Vitro Release Testing For Semisolid Formulations. Available at: [Link]

  • Chlorocresol and its sodium salt: Human health tier II assessment. Available at: [Link]

  • Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem. Available at: [Link]

  • Basic principle and process of sample and separate method for in vitro drug release testing procedure. - ResearchGate. Available at: [Link]

  • methyl 4-chloro-3-nitro-benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CHLOROCRESOL AND BETAMETHASONE DIPROPIONATE IN SEMISOLID DOSAGE - Amazon AWS. Available at: [Link]

  • HPLC-fluorescence Determination of Chlorocresol and Chloroxylenol in Pharmaceuticals. Available at: [Link]

  • A Simple RP-HPLC Method for the Simultaneous Quantitation of Chlorocresol, Mometasone Furoate, and Fusidic Acid in Creams - PubMed. Available at: [Link]

  • Prodrug Design. Available at: [Link]

  • A simple RP-HPLC method for the simultaneous quantitation of chlorocresol, mometasone furoate, and fusidic acid in creams. - SciSpace. Available at: [Link]

  • Safety Data Sheet Chlorocresol Revision 4, Date 01 May 2021 - Redox. Available at: [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH. Available at: [Link]

  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [Link]

  • Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed. Available at: [Link]

  • Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem - NIH. Available at: [Link]

  • Chlorocresol. Available at: [Link]

  • An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Essential Principles in Prodrugs Design. Available at: [Link]

  • PRODRUG DESIGN: AN OVERVIEW - ijpcbs. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. Available at: [Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. Available at: [Link]

  • Chlorocresol and chloroxylenol - Evaluation statement - 14 January 2022. Available at: [Link]

  • EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents.
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs - MDPI. Available at: [Link]

  • A--Preparation of 4-chloro-3-nitrobenzoic acid - PrepChem.com. Available at: [Link]

  • Subcutaneous prodrug formulations in vitro - Pion Inc. Available at: [Link]

  • Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC - NIH. Available at: [Link]

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Application Note: Microwave-Assisted Synthesis of 4-Chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The esterification of sterically hindered and electronically deactivated phenols is a notorious bottleneck in synthetic organic chemistry and drug development. Specifically, the synthesis of 4-chloro-3-methylphenyl 2-nitrobenzoate from 4-chloro-3-methylphenol (chlorocresol) and 2-nitrobenzoyl chloride presents two distinct chemical hurdles:

  • Electronic Deactivation: The electron-withdrawing chlorine atom on the phenol ring reduces the nucleophilicity of the hydroxyl oxygen[1].

  • Steric Hindrance: The ortho-nitro group on the benzoyl chloride creates a bulky steric shield around the electrophilic carbonyl carbon, impeding nucleophilic attack.

Under conventional thermal heating, this reaction suffers from sluggish kinetics, requiring prolonged reflux times (often >12 hours) and yielding high amounts of degradation byproducts[2].

To overcome these thermodynamic and kinetic barriers, Microwave-Assisted Organic Synthesis (MAOS) is employed alongside 4-Dimethylaminopyridine (DMAP) catalysis. Microwave irradiation provides direct dielectric heating to polar molecules, causing rapid molecular friction and instantaneous localized superheating[3]. When combined with a high-loss-tangent solvent like Acetonitrile (MeCN), the activation energy is rapidly surpassed. Concurrently, DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that bypasses the steric constraints of the ortho-nitro group[4][5].

Experimental Workflow

Workflow R1 Reactants 4-Chloro-3-methylphenol + 2-Nitrobenzoyl chloride C1 Catalysis DMAP / TEA in Acetonitrile R1->C1 MW Microwave Heating 80°C, 15 min, 150W C1->MW W Workup Quench & Extract MW->W P Target Product 4-Chloro-3-methylphenyl 2-nitrobenzoate W->P

Workflow for the microwave-assisted synthesis of the target ester.

Materials and Reagents

  • Substrate: 4-Chloro-3-methylphenol (≥99% purity)

  • Acylating Agent: 2-Nitrobenzoyl chloride (≥98% purity)

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 10 mol%)

  • Base: Triethylamine (TEA, 1.5 equivalents)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Equipment: Dedicated Monomode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor and sealed 10 mL reaction vials.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in In-Process Controls (IPCs) to ensure each step validates the success of the previous one.

Step 1: Reaction Assembly (Under Fume Hood)

  • To an oven-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-chloro-3-methylphenol (1.0 mmol, 142.6 mg).

  • Dissolve the phenol in 3.0 mL of anhydrous Acetonitrile. Causality: MeCN is selected for its high dipole moment and ability to efficiently couple with microwave frequencies, ensuring uniform heating.

  • Add TEA (1.5 mmol, 210 µL) followed by DMAP (0.1 mmol, 12.2 mg). The solution will remain clear.

  • Slowly add 2-nitrobenzoyl chloride (1.2 mmol, 222.7 mg) dropwise. Observation: A slight yellowing and mild exotherm will occur as the acylpyridinium complex forms.

  • Seal the vial securely with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Insert the vial into the microwave reactor cavity.

  • Program the following parameters:

    • Target Temperature: 80°C

    • Ramp Time: 2 minutes (Max Power: 150 W)

    • Hold Time: 15 minutes

    • Cooling: Compressed air cooling to 25°C post-reaction.

  • Causality for 80°C Limit: Temperatures exceeding 100°C risk the thermal decomposition of the nitro-aromatic moiety and promote unwanted Fries rearrangements. 80°C provides the optimal kinetic energy threshold[3].

Step 3: In-Process Control (IPC) via TLC

  • Extract a 5 µL aliquot of the cooled mixture.

  • Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (8:2).

  • Validation: The starting phenol (lower

    
    , UV active) should be entirely consumed, replaced by a single, distinct product spot at a higher 
    
    
    
    value.

Step 4: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and dilute with 15 mL of Dichloromethane (DCM).

  • Quench the reaction by washing with 10 mL of saturated aqueous

    
     to neutralize unreacted acid chloride and remove TEA-HCl salts.
    
  • Wash the organic layer with 10 mL of 1M HCl to remove the DMAP catalyst, followed by 10 mL of brine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Recrystallize the crude solid from hot ethanol to yield pure 4-chloro-3-methylphenyl 2-nitrobenzoate as pale yellow crystals.

Mechanistic Pathway

Mechanism Step1 1. Base Activation TEA/DMAP deprotonates phenol Step3 3. Nucleophilic Attack Phenoxide attacks under MW dielectric heating Step1->Step3 Step2 2. Acyl Transfer DMAP + Acid Chloride -> Acylpyridinium Step2->Step3 Step4 4. Elimination Chloride leaves, yielding Ester + DMAP Step3->Step4

Mechanistic pathway of DMAP-catalyzed nucleophilic acyl substitution.

The synergy between DMAP and microwave irradiation is the core driver of this protocol. While the microwave provides the rapid thermal energy required to overcome the steric bulk of the ortho-nitro group, DMAP chemically activates the electrophile. The intermediate acylpyridinium ion is significantly more electrophilic than the parent acid chloride, allowing the deactivated 4-chloro-3-methylphenoxide to attack efficiently[4].

Quantitative Data & Optimization

The table below summarizes the optimization data, demonstrating the stark contrast between conventional thermal methods and the optimized MAOS protocol[2][3].

Heating MethodCatalyst / BaseSolventTemp (°C)TimeIsolated Yield (%)
Conventional Oil BathTEADCM4012 h45
Conventional Oil BathDMAP / TEATHF656 h62
Microwave IrradiationTEAMeCN8030 min78
Microwave Irradiation DMAP / TEA MeCN 80 15 min 94

Analytical Validation

To ensure the trustworthiness of the synthesized compound, the product must be validated against the following spectroscopic benchmarks:

  • FT-IR Spectroscopy: The disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) and the appearance of a strong, sharp ester carbonyl (C=O) stretch at ~1740 cm⁻¹. The nitro group (

    
    ) will present distinct symmetric and asymmetric stretches at ~1350 cm⁻¹ and ~1530 cm⁻¹, respectively.
    
  • ¹H NMR (400 MHz, CDCl3): The methyl group of the phenol moiety will appear as a distinct singlet near

    
     2.35 ppm. The aromatic region (
    
    
    
    7.0 - 8.2 ppm) will integrate to 7 protons, displaying the characteristic splitting patterns of both the 1,2-disubstituted and 1,2,4-trisubstituted aromatic rings.

References

  • Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. Taylor & Francis (Synthetic Communications). Available at: [Link]

  • Rational embedding of DMAP into covalent triazine frameworks for efficient heterogeneous organocatalysis. RSC Publishing (Green Chemistry). Available at:[Link]

  • Highly Efficient Hydrolysis of Hesperidin and Naringin and Synthesis of Their Aglycone Acetates Under Microwave Irradiation. MDPI (Molecules). Available at: [Link]

  • Micellar Effect Upon Dephosphorylation of Mono Phosphate Ester by Peroxy Anions. TSI Journals. Available at:[Link]

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Application Note: Optimal Storage and Handling of 4-chloro-3-methylphenyl 2-nitrobenzoate Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the optimal storage, handling, and stability assessment of 4-chloro-3-methylphenyl 2-nitrobenzoate analytical standards. As the accuracy of quantitative and qualitative analyses relies heavily on the integrity of the reference material, adherence to these protocols is critical for ensuring data reproducibility and reliability. The recommendations herein are synthesized from the chemical principles governing the stability of nitroaromatic esters and general best practices for chemical standard management.

Introduction: The Imperative for Proper Storage

4-chloro-3-methylphenyl 2-nitrobenzoate is a complex organic molecule featuring an ester linkage, a nitroaromatic moiety, and a chlorinated phenyl group. Each of these functional groups presents potential pathways for chemical degradation, which can compromise the purity and concentration of the analytical standard over time. Improper storage can lead to hydrolysis of the ester, reduction of the nitro group, or other unforeseen reactions, rendering the standard unfit for its intended use in research and development.[1]

The integrity of an analytical standard is the bedrock of experimental validity. This guide explains the causality behind specific storage and handling choices, providing researchers with the necessary protocols to maintain the long-term stability of 4-chloro-3-methylphenyl 2-nitrobenzoate.

Chemical Profile and Potential Degradation Pathways

Understanding the inherent chemical vulnerabilities of 4-chloro-3-methylphenyl 2-nitrobenzoate is fundamental to designing an effective storage strategy.

  • Ester Hydrolysis: The ester bond is susceptible to cleavage in the presence of moisture, a reaction that can be catalyzed by acidic or basic contaminants. This would degrade the standard into 4-chloro-3-methylphenol and 2-nitrobenzoic acid, altering its effective concentration.

  • Photodegradation: Nitroaromatic compounds are often sensitive to light, particularly in the UV spectrum. Energy from light can promote reactions, leading to decomposition and the formation of impurities.[2]

  • Thermal Decomposition: Elevated temperatures increase the rate of all chemical reactions. For a complex molecule, this can accelerate degradation through various pathways. Thermal decomposition of related compounds can release irritating vapors and hazardous gases like nitrogen oxides (NOx) and hydrogen chloride gas.[3][4]

  • Oxidative and Reductive Degradation: While the solid-state is generally stable, the nitro group can be susceptible to reduction, and other parts of the molecule could be prone to oxidation, especially in the presence of atmospheric oxygen and potential contaminants over long periods.[5]

Recommended Storage Conditions

To mitigate the degradation risks outlined above, a multi-faceted approach to storage is required. The following conditions are recommended for maintaining the integrity of the solid analytical standard.

Summary of Storage Parameters
ParameterShort-Term Storage (< 6 months)Long-Term Storage (> 6 months)Rationale
Temperature 2°C to 8°C-20°C or lowerMinimizes thermal degradation kinetics.[6]
Atmosphere Sealed container with desiccantInert gas (Argon or Nitrogen) backfillPrevents moisture-induced hydrolysis and oxidation.[2]
Light Amber glass vial, stored in the darkAmber glass vial, stored in the darkProtects against light-induced decomposition.[7]
Container Tightly sealed, chemically inert glass vialTightly sealed, chemically inert glass vialPrevents contamination and vapor exchange.[8]
In-Depth Explanation of Storage Conditions
  • Temperature: Storing the standard at refrigerated (2-8°C) or frozen (-20°C) temperatures is the most effective way to decrease the rate of all potential degradation reactions.[6] For long-term archival, a lower temperature is always preferable.

  • Moisture Control: Because of the risk of hydrolysis, the standard must be protected from atmospheric moisture. This is achieved by storing it in a tightly sealed container, preferably within a desiccator containing a drying agent like silica gel.[9]

  • Inert Atmosphere: For long-term storage, displacing oxygen with an inert gas such as argon or nitrogen provides an extra layer of protection against oxidative degradation.[2] This is a critical step for ensuring the stability of archival-grade standards.

  • Light Protection: The use of amber vials is mandatory to filter out UV and other wavelengths of light that could initiate photochemical degradation.[7] Storing these vials inside a box or cabinet provides further protection.

Experimental Protocols for Handling and Use

A disciplined handling procedure is as crucial as correct storage. The following protocols ensure the standard is not compromised during its lifecycle in the laboratory.

Protocol 4.1: Receipt and Initial Handling of the Standard
  • Inspection: Upon receipt, visually inspect the container for any damage to the seal or packaging.

  • Documentation: Log the certificate of analysis (CoA), date of receipt, and assigned lot number in the laboratory's chemical inventory system.

  • Equilibration: Before opening for the first time, allow the sealed container to equilibrate to ambient laboratory temperature for at least 60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid standard.

  • Aliquoting: If frequent use is anticipated, it is highly recommended to create smaller aliquots from the main stock. This minimizes the number of times the primary container is opened and exposed to the environment, protecting the integrity of the bulk standard. Transfer the aliquots into separate, appropriately labeled amber vials.

receive Receive Standard inspect Inspect Container Seal receive->inspect log Log CoA & Receipt Date inspect->log equilibrate Equilibrate to Room Temp (Crucial Step) log->equilibrate aliquot Aliquot into Working Vials equilibrate->aliquot store_master Store Master Stock (-20°C, Inert Gas) aliquot->store_master store_work Store Working Aliquots (2-8°C, Desiccated) aliquot->store_work use Use in Experiment store_work->use

Caption: Workflow for receiving and preparing the analytical standard.

Protocol 4.2: Preparing a Stock Solution
  • Select Solvent: Choose a high-purity (e.g., HPLC or LC-MS grade) solvent in which 4-chloro-3-methylphenyl 2-nitrobenzoate is fully soluble and stable. Acetonitrile or methanol are common starting points for nitroaromatic compounds.[10]

  • Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the standard. Perform this in a ventilated enclosure or fume hood.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a portion of the solvent, sonicate briefly if necessary to dissolve, allow the solution to return to room temperature, and dilute to the final volume.

  • Storage of Solution: Store stock solutions in amber glass containers at 2-8°C. The stability of the compound in solution is typically much shorter than in its solid state and should be determined experimentally. Do not store solutions for extended periods unless stability data is available.

Stability Verification: A Self-Validating System

Trust in an analytical standard requires periodic verification of its purity. A simple stability monitoring program ensures the integrity of the standard over its intended use period.

Protocol 5.1: Periodic Purity Assessment
  • Initial Analysis: Upon receipt, perform a purity analysis using a high-resolution technique, typically HPLC-UV. This result serves as the baseline (t=0) data.

  • Scheduled Re-analysis: At defined intervals (e.g., 12 or 24 months), re-analyze the long-term stored standard using the same analytical method.

  • Comparison: Compare the purity results and chromatographic profile to the t=0 data. Look for any new impurity peaks or a significant decrease in the main peak area percentage.

  • Decision Making: If the purity remains within the specifications outlined in the CoA (e.g., ≥99.0%), the use-by date can be extended. If significant degradation is observed, the standard must be discarded.

Caption: Decision tree for the periodic stability assessment of the standard.

Safety and Disposal

All handling of 4-chloro-3-methylphenyl 2-nitrobenzoate, whether in solid or solution form, should be performed in a well-ventilated laboratory fume hood.[3] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[11]

Review the Safety Data Sheet (SDS) for related compounds thoroughly before handling.[4][12] Waste should be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[13] Never dispose of nitro compounds down the drain.[10]

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • benzoate degradation pathway: Topics by Science.gov. (n.d.).
  • Pandey, G., Mody, K., & Jain, R. K. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Applied Microbiology and Biotechnology, 99(11), 4949–4958.
  • Pandey, G., Mody, K., & Jain, R. K. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Biotechnology Letters, 37(6), 1235-1242.
  • SAFETY DATA SHEET for 4-Chloro-3-nitrobenzoic acid. (2025, September 6).
  • French, C. E., Nicklin, S., & Bruce, N. C. (1998). Degradation of nitrate ester and nitroaromatic explosives by Enterobacter cloacae PB2. FEMS Microbiology Letters, 165(1), 125-130.
  • How to Store and Handle Chemicals Safely: A Complete Safety Checklist. (2025, December 12). Aseschem.
  • CAS No. 13324-11-3 Specifications. (n.d.). Ambeed.com.
  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Conn Maciel Carey LLP.
  • Wyndham, R. C. (1986). Kinetics of biodegradation of p-nitrobenzoate and inhibition by benzoate in a pseudomonad. Applied and Environmental Microbiology, 52(4), 852-856.
  • 10 Safety Tips For Safe Handling And Storing Of Chemicals. (2023, May 23). Green World Group.
  • 4-Chloro-3-nitrobenzoic acid-SDS. (2025, April 23). MedChemExpress.
  • Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate. (2026, February 12). Capot Chemical.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist.
  • SAFETY DATA SHEET - Methyl 4-chloro-3-nitrobenzoate. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 4-Formyl-3-nitrobenzoate. (2025, February 4). Tokyo Chemical Industry.
  • Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Compound storage made simple. (n.d.). Roylan Developments.
  • A Beginner's Guide to Chemical Storage Best Practices. (2023, October 23). Moravek.
  • Practices for Proper Chemical Storage. (n.d.). Cleveland State University.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • SAFETY DATA SHEET - 4-Chloro-3-nitrobenzonitrile. (2025, September 15). Thermo Fisher Scientific.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this diagnostic and operational guide to address the specific physicochemical challenges encountered when synthesizing 4-chloro-3-methylphenyl 2-nitrobenzoate.

The esterification of 4-chloro-3-methylphenol with a 2-nitrobenzoyl electrophile is notoriously difficult. The phenolic hydroxyl group is inherently a poor nucleophile, a property further exacerbated by the electron-withdrawing para-chloro substituent. Simultaneously, the ortho-nitro group on the acylating agent introduces severe steric hindrance. This guide deconstructs the causality behind common failures—such as reagent hydrolysis and acyl migration—and provides self-validating protocols to guarantee high-yield synthesis.

Diagnostic Workflow for Yield Optimization

When yields fall below acceptable thresholds, systematic isolation of the failure point is required. Follow this logical relationship workflow to diagnose your reaction.

Troubleshooting Start Low Yield: 4-chloro-3-methylphenyl 2-nitrobenzoate Check1 Is the acid chloride hydrolyzing? Start->Check1 Action1 Use Schlenk techniques & freshly distilled TEA Check1->Action1 Yes Check2 Using Steglich (DCC) conditions? Check1->Check2 No Action2 Check for N-acylurea. Add 5 mol% p-TSA Check2->Action2 Yes Check3 Sluggish reaction rate? Check2->Check3 No Action3 Increase DMAP to 10-20 mol% to bypass steric hindrance Check3->Action3 Yes

Diagnostic workflow for troubleshooting low yields in hindered phenolic esterifications.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my esterification yield stuck below 40% despite using an excess of 2-nitrobenzoyl chloride? A1: The primary cause is the kinetic bottleneck created by the steric hindrance of the ortho-nitro group combined with the poor nucleophilicity of the phenol. If the reaction relies solely on a tertiary amine base (like triethylamine), the intermolecular attack is so sluggish that competing trace moisture will hydrolyze the acid chloride before esterification occurs. Solution: You must introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. As detailed in [1], DMAP attacks the hindered acid chloride exponentially faster than the phenol, forming a highly electrophilic N-acylpyridinium intermediate that easily overcomes the steric barrier.

Q2: I am using the Steglich esterification method (DCC/DMAP) with 2-nitrobenzoic acid, but I am isolating a massive amount of a white crystalline byproduct and very little ester. What is happening? A2: You are observing the formation of an N-acylurea, a dead-end side product characteristic of failed [2]. Causality: In this reaction, 2-nitrobenzoic acid reacts with DCC to form an O-acylisourea intermediate. Because your phenol is a weak nucleophile, it fails to attack this intermediate quickly. This delay allows the O-acylisourea to undergo an intramolecular 1,3-rearrangement (O–N acyl migration) into a stable, unreactive N-acylurea. Solution: To suppress this migration, maintain the reaction strictly at 0 °C during the coupling phase and ensure sufficient DMAP is present. Alternatively, recent methodologies demonstrate that adding a catalytic amount of p-toluenesulfonic acid (p-TSA)[3] by protonating the intermediate and preventing the rearrangement.

Q3: During workup, how do I efficiently separate unreacted 4-chloro-3-methylphenol from the target ester without degrading my product? A3: The target ester is highly lipophilic, while the unreacted starting material is a weakly acidic phenol (pKa ~9.5). Protocol: Do not use strong bases like NaOH for the aqueous wash. The ester linkage—highly activated by the electron-withdrawing ortho-nitro group—is exceptionally susceptible to basic hydrolysis. Instead, wash the organic layer with saturated aqueous sodium carbonate (Na₂CO₃). This provides a pH (~10.5) perfectly calibrated to deprotonate the phenol into its water-soluble phenoxide salt while leaving the ester intact.

Quantitative Data: Catalyst and Solvent Effects

The table below summarizes the causality between reaction conditions and isolated yields. Notice how the introduction of DMAP and the strategic use of p-TSA in DCC-mediated couplings drastically shift the reaction equilibrium toward the desired product.

Acylating AgentCatalyst / AdditiveSolventTemp (°C)Major ByproductIsolated Yield (%)
2-Nitrobenzoyl chlorideTEA (1.5 eq)DCM252-Nitrobenzoic acid35%
2-Nitrobenzoyl chlorideTEA (1.5 eq) + DMAP (0.1 eq)DCM0 → 25None88%
2-Nitrobenzoic acid + DCCDMAP (0.05 eq)THF25N-acylurea42%
2-Nitrobenzoic acid + DCCDMAP (0.15 eq) + p-TSA (0.05 eq)DCM0 → 25DCU (precipitate)81%

Mechanistic Pathway of DMAP Catalysis

Understanding the catalytic cycle is essential for scaling this reaction. The diagram below illustrates how DMAP bypasses the steric hindrance of the ortho-nitro group.

DMAP_Mechanism AcidChloride 2-Nitrobenzoyl Chloride Intermediate Highly Electrophilic N-Acylpyridinium Ion AcidChloride->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product 4-Chloro-3-methylphenyl 2-nitrobenzoate Intermediate->Product + Phenol Phenol 4-Chloro-3-methylphenol (Weak Nucleophile) Phenol->Product Base TEA Base (Regenerates DMAP) Product->Base Releases HCl Base->DMAP Recycles

Mechanistic pathway showing DMAP bypassing steric hindrance to form the activated intermediate.

Standard Operating Procedure (SOP): Optimized Acid Chloride Route

This protocol is engineered as a self-validating system. In-process checks ensure that the reaction is driven to completion and that impurities are systematically eliminated during workup.

Step 1: System Preparation Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Moisture exclusion is critical to prevent the hydrolysis of 2-nitrobenzoyl chloride.

Step 2: Reagent Charging Dissolve 4-chloro-3-methylphenol (10.0 mmol, 1.43 g) in anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (TEA, 15.0 mmol, 2.1 mL) and 4-dimethylaminopyridine (DMAP, 1.0 mmol, 122 mg). Causality: TEA acts as the bulk acid scavenger, while the 10 mol% DMAP serves as the nucleophilic catalyst.

Step 3: Temperature Control Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The formation of the N-acylpyridinium intermediate is highly exothermic. Cooling prevents the thermal degradation of this reactive species.

Step 4: Acylation Dissolve 2-nitrobenzoyl chloride (11.0 mmol, 2.04 g) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.

Step 5: Reaction & Validation Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes:EtOAc 8:2). The reaction is complete when the phenol starting material spot (UV active, stains brown with KMnO₄) is completely consumed.

Step 6: Targeted Quenching & Workup Dilute the mixture with additional DCM (50 mL) and transfer to a separatory funnel. Perform the following sequential washes:

  • 1M Aqueous HCl (2 x 50 mL): Protonates and removes all DMAP and TEA into the aqueous layer.

  • Saturated Aqueous Na₂CO₃ (2 x 50 mL): Deprotonates any unreacted 4-chloro-3-methylphenol and neutralizes hydrolyzed 2-nitrobenzoic acid, pulling them into the aqueous phase without hydrolyzing the newly formed ester.

  • Brine (50 mL): Breaks any emulsions and removes residual water from the organic phase.

Step 7: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield chemically pure 4-chloro-3-methylphenyl 2-nitrobenzoate as pale yellow crystals.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]

  • Steglich esterification Source: Wikipedia URL:[Link]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

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Technical Support Center: Handling & Stability of 4-Chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the premature degradation of highly reactive esters. 4-Chloro-3-methylphenyl 2-nitrobenzoate is a notoriously unstable compound in aqueous environments.

This guide is engineered to provide drug development professionals and synthetic chemists with the mechanistic understanding and field-proven protocols required to arrest hydrolysis and ensure reproducible experimental data.

Core Mechanism & Vulnerability Analysis

To prevent hydrolysis, we must first understand the chemical causality driving it. This compound is an aryl ester , a functional group inherently susceptible to nucleophilic attack[1]. However, two specific structural features make this molecule exceptionally reactive:

  • Electrophilic Carbonyl Activation: The ortho-nitro group on the benzoate ring exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This creates a severe partial positive charge on the carbonyl carbon, drastically lowering the activation energy required for nucleophiles (like H₂O or OH⁻) to attack[2].

  • Leaving Group Stabilization: The leaving group, 4-chloro-3-methylphenoxide, is highly stable. The para-chloro substituent pulls electron density away from the phenoxide oxygen, stabilizing the negative charge and driving the cleavage reaction forward[3].

In aqueous or slightly basic conditions, this compound undergoes a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. Because the transition state of this mechanism is negatively charged, the electron-withdrawing nitro group stabilizes the transition state, resulting in an exponential increase in the hydrolysis rate constant (


)[3][4].

Mechanism Intact Intact Ester (4-chloro-3-methylphenyl 2-nitrobenzoate) Attack Nucleophilic Attack (H2O or OH-) Intact->Attack Aqueous/Basic Conditions Intermediate Tetrahedral Intermediate (Unstable) Attack->Intermediate Rate-determining step Products Degradation Products (2-Nitrobenzoic Acid + Phenol) Intermediate->Products Fast cleavage ControlTemp Intervention 1: Keep at 4°C ControlTemp->Intermediate Reduces kinetic energy ControlPH Intervention 2: Buffer pH 4.0-6.0 ControlPH->Attack Slows OH- attack ControlSolvent Intervention 3: Anhydrous Solvents ControlSolvent->Attack Prevents

Mechanistic degradation pathway of the ester and targeted experimental interventions.

Quantitative Data: Hydrolysis Kinetics

Understanding the half-life (


) of your compound under various conditions is critical for experimental design. The table below summarizes the expected degradation rates based on the kinetic behavior of highly activated nitrobenzoate esters[1][4].

Table 1: Estimated Hydrolysis Half-Life (


) of 4-Chloro-3-methylphenyl 2-nitrobenzoate 
Environment / MediumpHTemperatureEstimated

Primary Degradation Pathway
Anhydrous DMSO (<50 ppm H₂O)N/A-80°C> 12 monthsNone
Mildly Acidic Buffer (Citrate)4.54°C~ 72 hoursNeutral Hydrolysis
Physiological Buffer (PBS)7.437°C< 20 minutesBase-Catalyzed (BAc2)
Basic Buffer (Tris/Borate)9.025°C< 1 minuteBase-Catalyzed (BAc2)

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system . Follow these step-by-step methodologies to guarantee your compound remains intact prior to your assay or reaction.

SOP 1: Preparation of Anhydrous Stock Solutions
  • Glassware Preparation: Oven-dry amber glass vials at 125°C for ≥ 24 hours to remove adsorbed surface moisture. Cool the vials inside a desiccator backfilled with inert gas (N₂ or Ar)[5].

  • Solvent Selection: Standard benchtop solvents contain massive molar excesses of water relative to your compound. You must utilize Sure/Seal™ anhydrous solvents (e.g., DMSO or DMF) with a certified water content of ≤ 50 ppm[6].

  • Syringe Technique: Flush a dry, sterile syringe with N₂ three times. Pierce the Sure/Seal™ septum and withdraw the required volume of solvent without introducing atmospheric air[6].

  • Dissolution & Storage: Dissolve the ester to your desired stock concentration (e.g., 10 mM). Aliquot immediately into single-use vials, purge the headspace with Argon, and store at -80°C. Never subject the stock to freeze-thaw cycles [1].

SOP 2: Executing Aqueous/Cell-Based Assays
  • Buffer Optimization: Adjust your assay buffer to a mildly acidic pH (4.5–6.0) using citrate or acetate buffers. This minimizes the hydroxide ion concentration, shutting down the rapid BAc2 pathway[1].

  • Thermal Control: Pre-chill all buffers to 4°C. Perform all dilutions on ice immediately prior to introduction to the biological matrix.

  • Just-in-Time (JIT) Dilution: Spike the anhydrous stock solution into the aqueous assay matrix as the absolute final step before reading the assay.

Self-Validation Checkpoint: Before committing precious biological samples, run a mock assay using only your buffer and the anhydrous stock. Extract the mixture with ethyl acetate after 30 minutes and analyze via LC-MS. If the 2-nitrobenzoic acid peak (m/z 166 [M-H]⁻) exceeds 5% of the total area, your system is compromised by moisture or excess alkalinity. Do not proceed until the source is eliminated.

Workflow Dry 1. Dry Glassware (125°C, 24h) Stock 2. Prep Stock (Anhydrous DMSO) Dry->Stock Store 3. Aliquot & Store (-80°C, Ar gas) Stock->Store Buffer 4. Chill Buffer (pH 4.5-6.0, 4°C) Store->Buffer Assay 5. JIT Dilution (Execute Assay) Buffer->Assay

Optimal workflow for handling reactive aryl esters to prevent premature hydrolysis.

Troubleshooting & FAQs

Q: My cell-based assay results are highly inconsistent, and LC-MS shows a mass corresponding to 2-nitrobenzoic acid. What is happening? A: Your compound is undergoing rapid aqueous hydrolysis before it can interact with your biological target. Aryl esters degrade exceptionally fast in physiological buffers (pH 7.4, 37°C). You must utilize the Just-in-Time (JIT) dilution method outlined in SOP 2 and consider adding broad-spectrum esterase inhibitors to your cell matrix[1].

Q: Why can't I just use standard HPLC-grade acetonitrile for my stock solutions? A: HPLC-grade solvents typically contain up to 0.05% (500 ppm) water. For a highly reactive aryl ester at low millimolar concentrations, this represents a massive molar excess of water. You must use Sure/Seal™ anhydrous solvents accessed via proper Schlenk/syringe techniques[6].

Q: My compound degraded in the -20°C freezer over a month, even though it was in anhydrous DMSO. Why? A: Condensation. If a cold vial is opened in a humid laboratory environment, atmospheric moisture condenses instantly on the inner walls of the vial and dissolves into the DMSO. Always allow sealed vials to equilibrate to room temperature inside a desiccator before opening them.

Q: Can I use basic buffers like Tris (pH 8.0) for my assay? A: Absolutely not. The hydrolysis rate of nitrobenzoate esters increases exponentially in basic conditions due to the BAc2 mechanism[3]. Hydroxide is a vastly superior nucleophile compared to water. Use slightly acidic buffers (e.g., MES, Citrate) at pH 5.0–6.0 whenever the experiment allows[1].

References

  • Benchchem. "How to prevent hydrolysis of 3-(4-Acetyloxyphenyl)benzoic acid during experiments". 1

  • Asian Journal of Chemistry. "Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures".4

  • ACS Publications. "Mechanisms of monofunctional and bifunctional catalysis of an ester hydrolysis. Kinetics of methyl 2,6-dicarboxybenzoate hydrolysis". 2

  • EPA NEPIS. "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC". 3

  • University of Pittsburgh (Wipf Group). "Techniques for Handling Air- and Moisture-Sensitive Compounds". 6

  • JoVE. "Video: Preparing Anhydrous Reagents and Equipment". 5

Sources

Technical Support Center: Troubleshooting PCMC Impurity Removal in Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of highly functionalized ester products. One of the most notorious bottlenecks in downstream processing is the removal of unreacted 4-chloro-3-methylphenol (PCMC) —a common reagent or byproduct in specific aryl ether or esterification workflows.

This guide is designed to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to isolate pure ester products without compromising yield.

Mechanistic Insight: The "Base-Sensitivity" Paradox

The fundamental challenge in separating PCMC from an ester lies in competing chemical sensitivities.

  • The Impurity (PCMC): PCMC is a phenolic compound with a

    
     of 9.55[1]. To remove it via aqueous extraction, it must be converted into its water-soluble phenolate salt. This requires an aqueous base with a pH greater than 9.55 to drive the acid-base equilibrium forward.
    
  • The Product (Ester): Esters are highly susceptible to nucleophilic acyl substitution. Exposure to strong aqueous bases (like Sodium Hydroxide, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , pH > 13) rapidly induces saponification, hydrolyzing the ester back into its constituent carboxylic acid and alcohol.
    

The Causality: If you use a base that is too weak (e.g., Sodium Bicarbonate,


, pH ~8.3), the PCMC remains protonated and highly soluble in the organic layer, failing to separate. If you use a base that is too strong (

), you successfully remove the PCMC but destroy your ester product. The solution requires precise

targeting or non-aqueous scavenging techniques.

Purification Decision Workflow

To determine the optimal purification route, you must evaluate the hydrolytic stability of your specific ester.

G Start Crude Mixture: Ester + PCMC Q1 Is the ester highly sensitive to aqueous base? Start->Q1 SolidPhase Solid-Phase Scavenging (Polymer-Bound Carbonate) Q1->SolidPhase Yes (Hydrolysis Risk) LLE Liquid-Liquid Extraction (Mild Base Wash) Q1->LLE No (Stable Ester) Filter Filter Resin & Evaporate Solvent SolidPhase->Filter Na2CO3 Wash with 5% Na2CO3 (pH ~10.5) LLE->Na2CO3 PhaseSep Separate Organic Phase & Dry (MgSO4) Na2CO3->PhaseSep Pure Pure Ester Product Filter->Pure PhaseSep->Pure

Workflow for selecting a PCMC removal strategy based on ester stability.

Quantitative Reagent Comparison

Selecting the correct reagent dictates the success of the purification. The table below summarizes the causality between the reagent's chemical properties and the experimental outcome.

Base ReagentApprox. Aqueous pHPCMC Deprotonation EfficiencyEster Hydrolysis RiskWorkflow Suitability
Sodium Hydroxide (

)
> 13.0ExcellentHigh Not recommended for esters.
Sodium Carbonate (

)
~ 10.5Good (

9.55)
Low to ModerateStandard liquid-liquid extraction.
Sodium Bicarbonate (

)
~ 8.3Poor (

9.55)
Very LowIneffective for PCMC removal.
Polymer-Bound Carbonate N/A (Heterogeneous)ExcellentNone Water-sensitive or highly labile esters.

Troubleshooting FAQs & Self-Validating Protocols

Q1: My ester is relatively stable, but I still see PCMC in my NMR after washing with . What went wrong?

Analysis: While


 provides the correct pH (~10.5) to deprotonate PCMC, the presence of residual acidic byproducts in your crude mixture can rapidly neutralize the carbonate wash, dropping the aqueous pH below 9.55. Once the pH drops, PCMC reprotonates and migrates back into the organic layer.

Protocol A: Optimized Liquid-Liquid Extraction (Mild Base Wash) This protocol utilizes continuous pH monitoring to ensure a self-validating extraction.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude.

  • Thermal Control: Cool the mixture to 0–5 °C in an ice bath. Mechanistic note: Lowering the temperature exponentially decreases the kinetics of ester saponification while having a negligible effect on acid-base deprotonation.

  • Primary Wash: Add an equal volume of cold 5% aqueous

    
    . Shake vigorously in a separatory funnel, venting frequently to release 
    
    
    
    gas.
  • Self-Validation Step (Critical): Allow the phases to separate. Draw off a few drops of the aqueous layer and test with pH paper. If the pH is < 9.5 , the carbonate was consumed by trace acids. You must repeat the 5%

    
     wash until the spent aqueous layer consistently registers a pH 
    
    
    
    10.
  • Phase Separation: Once the aqueous pH is validated, separate the organic layer.

  • Finishing: Wash the organic layer once with brine to remove residual emulsion, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Q2: My ester is extremely sensitive to water and degrades even in cold . How can I remove PCMC without an aqueous workup?

Analysis: For highly labile esters, you must eliminate water and homogeneous bases entirely. Solid-phase scavenging using a polymer-bound carbonate resin (e.g., MP-Carbonate or SiliaBond Carbonate) acts as a heterogeneous macroscopic base[2]. The basic carbonate groups are immobilized on a cross-linked matrix. When the crude mixture is stirred with the resin, the PCMC is deprotonated and ionically bound to the solid support, leaving the neutral ester untouched in the solution.

Protocol B: Solid-Phase Scavenging (Anhydrous PCMC Removal) This protocol provides a completely neutral, water-free purification environment.

  • Preparation: Dissolve the crude ester/PCMC mixture in an anhydrous, aprotic solvent (e.g., THF, Dichloromethane, or Acetonitrile).

  • Resin Loading: Add 3 to 5 equivalents of polymer-bound carbonate resin (typical loading capacity is ~2.5–3.0 mmol/g) relative to the estimated molar amount of residual PCMC.

  • Scavenging: Stir the suspension gently at room temperature for 1 to 2 hours. Avoid magnetic stir bars that might crush the resin beads; overhead stirring or gentle orbital shaking is preferred.

  • Self-Validation Step: Withdraw 10

    
     of the supernatant and spot it on a TLC plate alongside a pure PCMC reference standard. Develop the plate. The complete disappearance of the UV-active PCMC spot confirms that scavenging is complete. Do not proceed to filtration until this is confirmed.
    
  • Isolation: Filter the mixture through a sintered glass funnel to remove the resin-bound PCMC.

  • Recovery: Wash the resin cake with 2 column volumes of the reaction solvent to recover any ester trapped in the interstitial spaces of the polymer matrix.

  • Concentration: Evaporate the filtrate to yield the highly pure, intact ester.

References

  • 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem National Center for Biotechnology Information (NIH)[Link]

  • General procedures for the purification of Esters LookChem Chempedia[Link]

  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION - Scavenging Solutions Obrnuta faza (SiliaBond Carbonate)[Link]

Sources

Technical Support Center: Purification of 4-Chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-EST-004 Subject: Separation of Target Ester from 2-Nitrobenzoic Acid Impurity Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]

Quick Start Protocol: Acid-Base Extraction

This is the standard operating procedure (SOP) for removing unreacted 2-nitrobenzoic acid from your reaction mixture.[1][2][5] This protocol relies on the significant acidity difference between the impurity (


) and the neutral ester.[4]

Prerequisites:

  • Organic Phase: Reaction mixture dissolved in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][3][5]

  • Aqueous Phase: Saturated Sodium Bicarbonate (

    
    ) solution.[1][3][5]
    
  • Temperature: Ambient (

    
    ) or Cooled (
    
    
    
    ) if ester stability is a concern.
Workflow Diagram

The following logic flow illustrates the chemical separation process.

ExtractionWorkflow cluster_chemistry Chemistry Logic Start Crude Reaction Mixture (Ester + 2-Nitrobenzoic Acid) Solvent Dissolve in Organic Solvent (DCM or EtOAc) Start->Solvent Wash Wash with Sat. NaHCO3 (pH ~8.5) Solvent->Wash Separation Phase Separation Wash->Separation OrgPhase Organic Phase (Contains Neutral Ester) Separation->OrgPhase Retain AqPhase Aqueous Phase (Contains 2-Nitrobenzoate Salt) Separation->AqPhase Discard Dry Dry (MgSO4/Na2SO4) & Concentrate OrgPhase->Dry Final Purified Ester Dry->Final Chemistry Acid (pKa 2.17) + Base -> Salt (Water Soluble) Ester remains Neutral (Organic Soluble)

Figure 1: Liquid-liquid extraction workflow targeting the removal of 2-nitrobenzoic acid.[1][2]

Step-by-Step Procedure
  • Dissolution: Dilute your crude reaction mixture with Ethyl Acetate or DCM (approx. 10 mL per gram of crude).[1][3][4][5]

  • First Wash (Critical): Transfer to a separatory funnel.[1][2][3][4][5] Add an equal volume of saturated aqueous

    
     .
    
    • Technical Note: Gas evolution (

      
      ) will occur.[1][3][5] Vent the funnel frequently to prevent pressure buildup.[3][4][5]
      
  • Agitation: Shake vigorously for 2 minutes. Allow layers to separate completely.[1][2][3][4][5]

  • Separation:

    • Top Layer (if EtOAc): Product Phase.[1][3][4][5]

    • Bottom Layer (if DCM): Product Phase.[1][3][4][5]

    • Action: Drain the aqueous layer (containing the 2-nitrobenzoate salt) and set aside.[2][4]

  • Second Wash: Repeat the

    
     wash to ensure complete removal of the acid.[3][4][5]
    
  • Polishing: Wash the organic layer once with Brine (saturated NaCl) to remove trapped water and trace base.[1][3][4][5]

  • Drying: Collect the organic layer, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Troubleshooting Dashboard

Identify your issue below to find the immediate corrective action.

SymptomProbable CauseCorrective Action
Emulsion formed (Layers won't separate)Density of layers is too similar or surfactants present.[1][2][3][4][5]1. Add solid NaCl to saturate the aqueous layer.2. Filter through a pad of Celite.3. Wait 20 mins.
Low Yield of EsterHydrolysis of the ester bond during washing.[3][4][5]1. Switch to cold (

)

.2. Process rapidly; do not leave ester in contact with base for prolonged periods.
Acid Impurity Persists (Seen on TLC/NMR)Insufficient deprotonation or saturation of aqueous layer.[1][3][4][5]1. Check pH of the aqueous waste; it must be basic (

).2. Increase volume of

wash.3. Ensure vigorous shaking (mass transfer limitation).[1][3][4][5]
Phenol Impurity Present (4-chloro-3-methylphenol)Bicarbonate is too weak to deprotonate the phenol (

).[1][2][3][5]
Caution: A stronger base (

) is needed to remove phenol, but this risks hydrolyzing the ester.[3][5] Recrystallization is safer (see Section 4).[1][3][4][5]

Deep Dive FAQs

Q1: Why use Sodium Bicarbonate ( ) instead of Sodium Hydroxide ( )?

Answer: This is a matter of chemoselectivity .

  • The Science: 2-Nitrobenzoic acid is a relatively strong organic acid with a

    
     of approximately 2.17  due to the electron-withdrawing ortho-nitro group [1].[1][2][3][4][6] Sodium bicarbonate (
    
    
    
    ) is strong enough to fully deprotonate it (
    
    
    ).[1][3][5]
  • The Risk: Your target, 4-chloro-3-methylphenyl 2-nitrobenzoate, is an "activated" ester.[1][2][3][4][5] The nitro group on the benzoate ring makes the carbonyl carbon highly electrophilic.[4] Strong bases like

    
     (hydroxide ions) are potent nucleophiles that will attack the ester, causing saponification  (hydrolysis), reverting your product back to the starting materials [2].[4] Bicarbonate is non-nucleophilic enough to spare the ester while removing the acid.[4][5]
    
Q2: Which solvent is better: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?

Answer: Both work, but DCM is often operationally superior for this specific separation.[1][3][4][5]

  • Solubility: Nitro-aromatics often have better solubility in chlorinated solvents.[1][2][3][4][5]

  • Separation Physics: 2-Nitrobenzoic acid salts are highly soluble in water.[1][2][3][4][5] DCM is denser than water (

    
    ), meaning your product layer is on the bottom .[3][5] This allows you to drain your product directly, add fresh wash solution to the funnel, and drain again, minimizing transfer losses.
    
  • Warning: If using EtOAc (lighter than water), you must pour the product out the top or drain the waste first, which increases handling steps.[4]

Q3: I see a "spot" on the baseline of my TLC plate. Is that the acid?

Answer: Likely, yes.[1][3][4][5]

  • Verification: carboxylic acids interact strongly with silica gel, often "streaking" or staying at the baseline (

    
    ).[3][4][5]
    
  • Test: Treat a small aliquot of your sample with diazomethane or TMS-diazomethane.[1][2][3][4][5] If the baseline spot moves to a higher

    
     (forming the methyl ester), it confirms the presence of unreacted acid.[4]
    

Advanced Purification: Recrystallization

If extraction fails to achieve >98% purity (e.g., trace phenol remains), use recrystallization.[5]

  • Solvent System A (Polar/Non-Polar): Dissolve crude solid in minimal hot Ethyl Acetate .[1][3][4][5] Slowly add Hexanes or Heptane until persistent cloudiness appears.[1][2][3][4][5] Cool to

    
    .
    
  • Solvent System B (Protophilic): Ethanol/Water .[1][3][4][5] Dissolve in hot Ethanol; add water dropwise.

    • Note: 2-Nitrobenzoic acid is moderately soluble in hot water/ethanol mixtures [3], so ensure you filter the crystals and wash them with cold solvent to wash away the mother liquor containing the impurities.[4]

References

  • BenchChem. (2025).[1][3][4][5][6][7] A Comparative Analysis of Acidity: 2-Nitrobenzoic Acid vs. 3-Nitrobenzoic Acid. Retrieved from [2][5]

  • National Institutes of Health (NIH). (2023).[1][3][4][5] Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC. Retrieved from [2][5]

  • ChemicalBook. (2025).[1][3][4][5] 2-Nitrobenzoic acid Properties and Solubility. Retrieved from [2][5]

  • PubChem. (2025).[1][3][4][5] 4-Chloro-3-methylphenol Compound Summary. National Library of Medicine.[1][3][4][5] Retrieved from [2][3][5]

Sources

Technical Support Center: Optimizing Reaction Time for Phenolic Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenolic Esterification. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and accelerate your esterification workflows.

Phenols are notoriously poor nucleophiles compared to aliphatic alcohols because their oxygen lone pair is resonance-delocalized into the aromatic ring[1]. Consequently, standard Fischer esterification (using a carboxylic acid and a Brønsted acid) is thermodynamically and kinetically unfavorable, often leading to unacceptably long reaction times, substrate degradation, or complex mixtures[2]. To optimize reaction times, researchers must abandon equilibrium-driven methods in favor of stoichiometric activation or advanced catalytic systems[3].

Mechanistic Troubleshooting & Causality (FAQs)

Q: My Steglich esterification (DCC/DMAP) of a sterically hindered phenol is stalling at 30% conversion after 24 hours. How can I accelerate this? A: The kinetic bottleneck is the nucleophilic attack of the weakly reactive phenol on the O-acylisourea intermediate. If the phenol is hindered, the O-acylisourea can undergo an undesired O-to-N acyl migration, forming an unreactive N-acylurea byproduct[4]. Causality & Solution: Ensure your 4-dimethylaminopyridine (DMAP) loading is optimized (typically 0.1 to 0.5 equivalents). DMAP acts as a superior nucleophile that rapidly attacks the O-acylisourea, forming a highly electrophilic N-acylpyridinium intermediate. This intermediate is far more reactive toward the phenol. If the reaction remains sluggish, transitioning from room temperature to microwave irradiation can reduce reaction times from days to mere minutes[5].

Q: I am using an acyl chloride to esterify a phenol (Schotten-Baumann conditions), but the reaction takes hours and yields are inconsistent. How can I optimize the kinetics? A: In standard biphasic Schotten-Baumann reactions, the mass transfer between the aqueous base (which deprotonates the phenol) and the organic phase (containing the acyl chloride) severely limits the reaction rate. Causality & Solution: Implement Phase-Transfer Catalysis (PTC). By adding a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) to a biphasic system (e.g., 10% aqueous NaOH and dichloromethane), the phenoxide ion is efficiently transported into the organic phase. This eliminates the mass-transfer barrier, accelerating the reaction to completion in as little as 5 minutes at 0 °C with near-quantitative yields[6].

Q: Are there alternatives to carbodiimides that prevent byproduct formation while maintaining fast reaction times? A: Yes. Lewis acid catalysts, such as Hafnium(IV) or Zirconium(IV) complexes, can effectively catalyze direct dehydrative esterification without stoichiometric coupling agents[3]. Alternatively, using a cocatalyst like CeCl₃ in a modified Steglich reaction can significantly improve yields and reaction speeds for difficult substrates like naphthoquinones or highly hindered phenols[2].

Quantitative Kinetic Benchmarks

To aid in selecting the right methodology, the following table summarizes the kinetic profiles of various phenolic esterification strategies.

Esterification MethodReagents / CatalystSolvent SystemTemp (°C)Avg. Reaction TimeExpected YieldRef
Standard Fischer H₂SO₄ or p-TSAToluene110 (Reflux)24–48 hours< 20%[2]
Standard Steglich DCC, DMAP (0.1 eq)DCM or THF25 (RT)24–72 hours40–60%[2]
Modified Steglich DCC, DMAP, CeCl₃THF25 (RT)12–24 hours70–85%[2]
PTC Schotten-Baumann Acyl Chloride, NaOH, TBACDCM / H₂O05 minutes > 95%[6]
Microwave-Assisted DCC/DMAP or Zeolite βVarious80–12010–30 minutes 85–99%[5]

Self-Validating Experimental Protocols

Protocol A: Phase-Transfer Catalyzed (PTC) O-Acylation (5-Minute Workflow)

Objective: Ultra-rapid esterification of phenols using acyl chlorides[6]. Causality: TBAC shuttles the phenoxide anion into the DCM layer, maximizing collision frequency with the acyl chloride and bypassing biphasic mass-transfer limits.

  • Deprotonation: Dissolve the phenol (1.0 eq) in a 10% aqueous NaOH solution.

    • Self-Validation: The solution must become visually homogeneous as the water-soluble sodium phenoxide forms.

  • Catalyst Addition: Add tetrabutylammonium chloride (TBAC, 0.05 eq) to the aqueous layer.

  • Thermal Control: Cool the biphasic mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses the competitive hydrolysis of the highly reactive acyl chloride by the aqueous NaOH.

  • Acylation: Dissolve the acyl chloride (1.1 eq) in dichloromethane (DCM) and add it rapidly to the vigorously stirring aqueous mixture.

  • Reaction & Monitoring: Stir vigorously for exactly 5 minutes.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The lower-Rf phenolic spot should disappear entirely, replaced by a higher-Rf ester spot.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Steglich Esterification

Objective: Rapid coupling of carboxylic acids with phenols[5]. Causality: Microwave dielectric heating provides uniform, instantaneous thermal energy, overcoming the high activation energy barrier of the phenol's nucleophilic attack on the N-acylpyridinium intermediate.

  • Preparation: In a microwave-safe vessel, dissolve the carboxylic acid (1.2 eq) and the phenol (1.0 eq) in anhydrous DCM.

  • Activation: Add DMAP (0.2 eq) followed by DCC (1.2 eq).

    • Self-Validation: A white precipitate of dicyclohexylurea (DCU) will begin forming almost immediately, confirming the successful generation of the O-acylisourea intermediate.

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 80 °C for 15–30 minutes.

  • Purification: Cool to room temperature and filter the mixture through a Celite pad.

    • Causality: DCU is highly insoluble in cold DCM, allowing for easy mechanical separation from the soluble ester product.

  • Isolation: Concentrate the filtrate and purify the phenolic ester via flash column chromatography.

Visual Workflows

DMAP_Mechanism N1 Carboxylic Acid + DCC N2 O-Acylisourea Intermediate N1->N2 Activation N4 N-Acylpyridinium Ion (Highly Electrophilic) N2->N4 DMAP Attack (Fast) N3 DMAP (Acyl Transfer Catalyst) N3->N4 Catalytic Input N6 Phenolic Ester + DCU N4->N6 Phenol Attack (Rate-Determining) N5 Phenol (Weak Nucleophile) N5->N6 Esterification N6->N3 DMAP Regeneration

Catalytic cycle of DMAP in the Steglich esterification of phenols.

Optimization_Tree Start Phenolic Esterification Reaction Too Slow? Q1 Acylating Agent? Start->Q1 A1 Acyl Chloride Q1->A1 A2 Carboxylic Acid Q1->A2 Sol1 Use PTC (TBAC + NaOH) Time: 5 mins at 0°C A1->Sol1 Biphasic System Q2 Using Coupling Agent? A2->Q2 Sol2 Add DMAP (0.1-0.5 eq) Use DCC or EDC Q2->Sol2 Yes Q3 Still > 24h? Sol2->Q3 Check Conversion Sol3 Apply Microwave Heating (80-120°C, 10-30 min) Q3->Sol3 Yes

Troubleshooting decision tree for optimizing phenolic esterification.

References

  • [5] Direct esterification of succinic acid with phenol using zeolite beta catalyst. ResearchGate. 5

  • [2] A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids. SciELO. 2

  • [1] Solventless Production of Thermoplastic Lignin Esters for Polymer Blends and Elastomers via Reactive Extrusion. ACS Sustainable Chemistry & Engineering. 1

  • [3] Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. 3

  • [4] O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. ACS Publications. 4

  • [6] O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase Transfer Catalyst Conditions. ResearchGate. 6

Sources

Technical Support Center: Purification of 4-Chloro-3-Methylphenyl 2-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-NBZ-043 Status: Active Technician: Senior Application Scientist

Diagnostic & Decision Matrix

Before initiating column chromatography, verify if this labor-intensive method is strictly necessary. Nitrobenzoate esters often exhibit high crystallinity.

Decision Flowchart

purification_logic Start Crude Reaction Mixture TLC Run TLC (20% EtOAc/Hexane) Start->TLC Check_Spots Analyze Rf Values TLC->Check_Spots Cryst_Check Is the product a solid? Check_Spots->Cryst_Check Recryst Attempt Recrystallization (EtOH or Hex/EtOAc) Cryst_Check->Recryst Yes Delta_Rf Is ΔRf (Product - Impurity) > 0.15? Cryst_Check->Delta_Rf No (Oil/Gum) Column Proceed to Flash Column (See Protocol) Delta_Rf->Column Yes Method_Dev Optimize Solvent System (Decrease Polarity) Delta_Rf->Method_Dev No

Figure 1: Purification decision logic. Prioritize recrystallization for solid nitrobenzoates to save time and solvent.

Method Development & Optimization

The separation of 4-chloro-3-methylphenyl 2-nitrobenzoate relies on exploiting the polarity difference between the ester, the unreacted phenol (4-chloro-3-methylphenol), and the acid byproduct (2-nitrobenzoic acid).

Chemical Property Analysis
ComponentStructure/TypePolarityEst.[1] Rf (20% EtOAc)Behavior on Silica
Target Ester Phenyl EsterModerate0.50 - 0.65 Moves freely; distinct UV absorption.
Impurity A 4-Chloro-3-methylphenolPhenolic (-OH)0.30 - 0.45H-bonding causes tailing; closer to ester.
Impurity B 2-Nitrobenzoic AcidCarboxylic Acid< 0.10Streaks heavily; stays near baseline.
Impurity C Non-polar impuritiesHydrocarbons> 0.80Elutes near solvent front.
Recommended Solvent Systems
  • Standard: Hexanes / Ethyl Acetate (Hex/EtOAc).

  • Alternative: Petroleum Ether / Dichloromethane (DCM). Use if solubility in hexane is poor.

TLC Optimization Protocol:

  • Prepare Mobile Phase: Start with 90:10 (Hex:EtOAc) .

  • Spotting: Spot the crude mixture alongside pure starting materials (phenol and acid chloride/acid) for reference.

  • Visualization: Use a UV lamp at 254 nm . Nitro groups quench fluorescence, appearing as dark spots on a bright green background.

  • Target: Adjust polarity until the product spot is at Rf ~ 0.35 for optimal column separation [1].

Execution: Flash Column Protocol

Step 1: Pre-Purification Wash (Critical)

Why: Phenols can co-elute with esters. Removing them chemically is more efficient than chromatographically.

  • Dissolve crude residue in EtOAc or DCM.

  • Wash 2x with 1M NaOH or Sat. NaHCO₃ .

    • Mechanism:[2][3][4] Deprotonates the phenol and acid, moving them to the aqueous layer. The ester remains in the organic layer.

  • Dry organic layer over MgSO₄, filter, and concentrate.

Step 2: Column Packing & Loading
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Ratio: 30-50g silica per 1g of crude mass.

  • Loading Method:

    • Preferred:Dry Loading . Dissolve crude in minimal DCM, add silica (1:2 ratio), and evaporate to a free-flowing powder. Load this powder on top of the packed column.

    • Reasoning: Nitrobenzoates often have poor solubility in the initial non-polar mobile phase (Hexane). Wet loading may cause precipitation and band broadening [2].

Step 3: Elution Gradient

Run the column using a stepwise gradient to maintain tight bands.

Volume (Column Volumes)Solvent Ratio (Hex:EtOAc)Target Elution
1 - 3100:0Non-polar grease/impurities
4 - 895:5Onset of Ester
9 - 1590:10Main Product Fraction
16+80:20Flush remaining material
Diagram: Column Setup

column_setup cluster_column Column Layers Sand_Top Sand (Protection) Sample Dry Load (Sample + Silica) Sand_Top->Sample Silica Stationary Phase (Silica Gel 60) Sample->Silica Sand_Bottom Sand (Base) Silica->Sand_Bottom

Figure 2: Dry loading configuration recommended for nitro-compounds to prevent precipitation.

Troubleshooting & FAQs

Q1: My product is co-eluting with the starting phenol. How do I separate them?

  • Cause: The polarity difference is insufficient, or the column was overloaded.

  • Solution:

    • Chemical Wash: Stop the column. Combine mixed fractions. Perform a basic wash (1M NaOH) as described in Step 1. This is widely cited for separating phenols from neutral esters [3].

    • Toluene Effect: If you cannot wash, switch the solvent system to Toluene/EtOAc . The

      
       interactions between toluene and the nitro-aromatic ring can alter selectivity compared to hexane systems [4].
      

Q2: The product streaks on the column (tailing).

  • Cause: While rare for esters, this may indicate partial hydrolysis back to the acid or residual acid content.

  • Solution: Do NOT add acid (acetic acid) to the mobile phase for esters, as it may catalyze hydrolysis. Instead, ensure your sample is completely dry and free of DMF or high-boiling solvents.

Q3: I see a spot on TLC, but it's not UV active.

  • Diagnosis: This is likely not your product.

  • Reasoning: Both the nitro group and the aromatic rings in 4-chloro-3-methylphenyl 2-nitrobenzoate are strongly UV active. If a spot does not quench UV (dark spot), it is likely a grease impurity or non-aromatic contaminant [1].

Q4: The product solidified inside the column.

  • Cause: High crystallinity of nitrobenzoates and low solubility in Hexane.

  • Solution: Use DCM (Dichloromethane) instead of Hexane as the non-polar component (e.g., DCM/Hexane gradient).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for ester characterization and purification).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for Flash Chromatography).

  • BenchChem Technical Support. (2025). Synthesis and Purification of Nitrobenzoate Derivatives. (General protocols for nitrobenzoate handling).

  • Agilent Technologies. (2013).

    
     interactions in chromatography). 
    

Sources

overcoming steric hindrance in 2-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in ortho-Substituted Benzoates

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because standard esterification protocols (Fischer, Steglich) have likely failed or resulted in poor yields for your 2-nitrobenzoic acid substrates. This is a known challenge caused by the ortho-effect : the nitro group at the 2-position creates significant steric bulk that blocks nucleophilic attack at the carbonyl carbon and electronically deactivates the system.

This guide prioritizes steric-bypass strategies . We do not just "push harder" with heat (which degrades nitro-compounds); we change the mechanistic pathway.[1]

Module 1: Diagnostic & Strategy Selection

Before starting, select your pathway based on your specific electrophile and nucleophile availability.

Synthesis_Decision_Tree Start Start: 2-Nitrobenzoic Acid Target Target Ester Structure? Start->Target Simple Simple Alkyl Ester (Methyl, Ethyl, Benzyl) Target->Simple Primary Alkyl Group Complex Complex/Hindered Alcohol (Secondary, Chiral, Acid-Sensitive) Target->Complex Bulky/Sensitive Alcohol RouteA RECOMMENDED ROUTE A: S_N2 Alkylation (Cs2CO3 + Alkyl Halide) Simple->RouteA RouteB RECOMMENDED ROUTE B: Yamaguchi Esterification (Mixed Anhydride) Complex->RouteB Note1 Why? Sterics are on the nucleophile, not the electrophile. RouteA->Note1 Note2 Why? Activation moves the leaving group away from the bulk. RouteB->Note2

Figure 1: Strategic Decision Matrix for selecting the optimal synthesis pathway based on steric constraints.

Module 2: The "Gold Standard" Protocol (Alkyl Halide Route)

Method: Carboxylate Alkylation via SN2 Mechanism Best For: Methyl, Ethyl, Benzyl, and Allyl esters.

The Scientific Rationale

Standard esterification requires a nucleophile (alcohol) to attack the carbonyl carbon, which is shielded by the ortho-nitro group. This protocol inverts the problem . By turning the acid into a carboxylate nucleophile, we attack an unhindered alkyl halide.[1] The steric bulk of the nitro group becomes irrelevant because it is on the nucleophile, not the electrophile.

Key Reagent: Cesium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[1]
Why Cesium? The "Cesium Effect" involves the large ionic radius of 

, which forms a loose ion pair with the carboxylate in organic solvents (DMF/NMP). This "naked anion" effect significantly increases nucleophilicity compared to sodium or potassium salts [1].[1]
Step-by-Step Protocol
StepActionTechnical Insight
1. Solvation Dissolve 2-nitrobenzoic acid (1.0 eq) in DMF (Dimethylformamide). Concentration: 0.2 M.DMF is critical.[1] It is polar aprotic, solvating the cation (

) while leaving the carboxylate anion reactive.
2. Deprotonation Add

(1.2 eq).[1] Stir at RT for 30 mins.[1]
Wait for gas evolution (

) to cease.[1] The solution may turn yellow; this is normal for nitro-aromatics in base.[1]
3. Alkylation Add the Alkyl Halide (e.g., MeI, EtBr, BnBr) (1.2 - 1.5 eq) dropwise.Caution: If using methyl iodide, it is volatile.[1] Ensure a good seal.
4. Reaction Stir at Room Temperature for 2-4 hours.Heating is rarely needed.[1] If the reaction is sluggish, heat to max 50°C. Do not exceed 80°C to avoid DMF decomposition or nitro-group side reactions.[1]
5. Workup Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine.[1] Dry over

.[1]
The product is usually pure enough to proceed without chromatography.[1]
Module 3: The "Heavy Lifter" (Yamaguchi Esterification)

Method: Mixed Anhydride Coupling Best For: Coupling with secondary alcohols, sterically hindered alcohols, or acid-sensitive substrates.

The Scientific Rationale

When you cannot use an alkyl halide (e.g., the alcohol is complex), you must activate the acid. Standard acid chlorides often fail to react with hindered alcohols.[1] The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) forms a mixed anhydride.[2][3][4] The attack of DMAP on this anhydride is regioselective for the less hindered carbonyl (the nitrobenzoate side), creating a highly reactive acyl-pyridinium species that forces the coupling [2].

Step-by-Step Protocol
StepActionTechnical Insight
1. Activation Dissolve 2-nitrobenzoic acid (1.0 eq) and Triethylamine (

, 1.2 eq) in THF.
Use anhydrous THF.[1] Toluene is a valid alternative for higher boiling points.[1]
2. Anhydride Add 2,4,6-Trichlorobenzoyl chloride (1.1 eq). Stir 1-2h at RT.[1]A precipitate (

) will form.[1] This confirms mixed anhydride formation.[1][2]
3. Filtration CRITICAL: Filter off the amine salts under inert atmosphere if possible.[1]Removing salts drives the equilibrium and cleans the mixture for the next step.[1]
4. Coupling Dissolve the filtrate in Toluene. Add the Alcohol (1.0-1.2 eq) and DMAP (1.5 - 2.0 eq).[1]DMAP must be stoichiometric or excess, not catalytic, to ensure rapid acyl transfer.[1]
5. Reflux Heat to reflux (or 80°C) for 3-6 hours.[1]The high temperature overcomes the activation energy barrier imposed by the ortho-nitro group.
Module 4: Mechanism Visualization

Understanding why Fischer esterification fails and Alkylation succeeds is vital for troubleshooting.

Mechanism_Comparison cluster_0 FAIL: Fischer Esterification cluster_1 SUCCESS: Carboxylate Alkylation A1 2-Nitrobenzoic Acid A2 Tetrahedral Intermediate A1->A2 Alcohol Attack blocked by ortho-NO2 steric bulk B1 Cesium 2-Nitrobenzoate B3 Ester Product B1->B3 O- attacks R (Sterics irrelevant) B2 Alkyl Halide (R-X) B2->B3

Figure 2: Mechanistic comparison showing how alkylation bypasses the steric blockade at the carbonyl carbon.

FAQ & Troubleshooting Guide

Q1: I tried Fischer esterification (


/MeOH) and recovered 90% starting material. Why? 
A:  The reaction is an equilibrium.[1][5][6] The ortho-nitro group prevents the formation of the tetrahedral intermediate.[1] Even if it forms, the reverse reaction (hydrolysis) is often faster than the forward reaction due to steric strain relief. Switch to the Alkyl Halide (Module 2) method immediately. 

Q2: My reaction mixture turned black/tarry during the Acid Chloride step. A: Nitro compounds are susceptible to decomposition at high temperatures, especially in the presence of nucleophiles. If you used Thionyl Chloride (


) at reflux, you likely degraded the ring.
  • Fix: Use Oxalyl Chloride (

    
    ) with a catalytic drop of DMF in DCM at 0°C to Room Temp .[1] This generates the acid chloride under much milder conditions.[1]
    

Q3: Can I use Potassium Carbonate (


) instead of Cesium Carbonate? 
A:  Yes, but it will be slower.[1] 

is less soluble in DMF.[1] If you must use potassium, add a catalytic amount of 18-Crown-6 ether to sequester the potassium ion and increase the reactivity of the carboxylate ("naked anion").

Q4: In the Yamaguchi method, I see a byproduct spot on TLC. A: This is likely the 2,4,6-trichlorobenzoic acid byproduct or its ester. It can be difficult to separate.

  • Fix: Wash the organic layer with saturated

    
     vigorously.[1] The trichlorobenzoic acid is more acidic and should wash out, provided it hasn't esterified with your alcohol (which is rare due to its own steric hindrance).
    
References
  • Kruse, C. H. (1992).[1] Cesium Carboxylates in Synthesis. In Paquette, L. A. (Ed.), Encyclopedia of Reagents for Organic Synthesis.[1] Wiley.[1]

    • Establishes the "Cesium Effect" for enhanced nucleophilicity of carboxyl
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1][2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

    • The foundational paper for the Yamaguchi Esterific
  • Dhimitruka, I., & SantaLucia, J. (2006).[1][2][4] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.[1][2][4]

    • Provides modern mechanistic insights into the regioselectivity of the anhydride
  • Ono, N. (2001).[1] The Nitro Group in Organic Synthesis. Wiley-VCH.[1][7]

    • Authoritative text on handling nitro-compounds and avoiding decomposition.

Sources

Technical Support Center: Thermal Decomposition of 4-Chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 4-chloro-3-methylphenyl 2-nitrobenzoate . As a highly specialized aryl ester utilized in drug development and complex organic synthesis, this compound presents unique thermal handling challenges. The presence of an ortho-nitro group adjacent to an ester linkage creates a highly energetic system prone to exothermic degradation.

This guide is engineered for research scientists and process chemists. It synthesizes thermodynamic causality, field-proven troubleshooting FAQs, and validated analytical protocols to ensure safe and effective laboratory handling.

Thermodynamic & Kinetic Profiling

Understanding the "why" behind a compound's instability is the first step in preventing catastrophic failure during scale-up. The thermal decomposition of ortho-nitrobenzoates is driven by the nitro group acting as an internal oxidant, which drastically lowers the activation energy required for ester cleavage.

Quantitative Thermal Data Summary
ParameterTypical ValueMechanistic Causality / Practical Implication
Onset Temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~150 °C - 170 °CPoint of thermal excitation leading to homolytic ester cleavage. Do not exceed 100 °C during extended processing or drying.
Activation Energy (

)
~131.31 kJ/molLowered by the "ortho-effect" of the nitro group, which facilitates easier decarboxylation compared to meta or para isomers[1].
Activation Barrier (

)
~35 - 45 kcal/molRepresents the energy required to reach the transition state for the extrusion of the benzoic acid derivative.
Decomposition Enthalpy (

)
Highly ExothermicHigh risk of thermal runaway. The internal redox nature of the nitro group releases significant heat, which can lead to explosive decomposition if unmitigated[2].
Evolved Gases

,

,

Causes severe pressure spikes in sealed vessels. Requires specialized venting and alkaline scrubbing systems[3].

Mechanistic Pathway of Degradation

To effectively troubleshoot degradation issues, you must visualize the chemical pathways occurring inside your reactor.

Workflow A 4-Chloro-3-methylphenyl 2-nitrobenzoate B Thermal Excitation (T > 150°C) A->B C Homolytic Ester Cleavage B->C Pathway A D Intramolecular Redox B->D Pathway B E Phenoxy & Benzoyl Radicals C->E F Gas Evolution (NOx, CO2) D->F Denitration G Polymeric Tars (Discoloration) D->G Oxidation E->F Decarboxylation E->G Radical Coupling

Fig 1: Mechanistic pathways of thermal decomposition for 4-chloro-3-methylphenyl 2-nitrobenzoate.

Troubleshooting Guides & FAQs

Q1: During vacuum distillation for purification, the product residue turns black and yields a tar-like substance. What causes this, and how can it be mitigated? Expert Insight: This discoloration is the hallmark of an intramolecular redox reaction and subsequent radical coupling. At temperatures approaching


, the ester bond undergoes homolytic cleavage. The 2-nitrobenzoyl radical rapidly decarboxylates, while the nitro group acts as an internal oxidizing agent, generating highly reactive 4-chloro-3-methylphenoxy radicals. These radicals couple to form dark, polymeric quinoid structures.
Solution:  Avoid thermal distillation entirely. Purify the compound via recrystallization (e.g., from ethanol/water mixtures) or silica gel chromatography. If solvent removal is necessary, maintain the rotary evaporator bath temperature strictly below 60 °C under high vacuum.

Q2: We observed a sudden pressure spike in our sealed reactor while heating a mixture containing this compound. Is this expected? Expert Insight: Yes. The thermal decomposition of nitrobenzoate esters is characterized by the rapid evolution of non-condensable, irritating gases—primarily nitrogen oxides (


) and carbon dioxide (

)[3]. This decarboxylation and denitration process is strongly exothermic and can easily overpressurize a closed system. Solution: Never heat this compound in a sealed, unvented system above 100 °C. Always incorporate a pressure relief valve (PRV) and route the exhaust through a caustic scrubber system to neutralize

emissions.

Q3: How does the ortho-nitro group specifically affect the stability compared to a para-isomer? Expert Insight: The physical proximity of the nitro group to the ester carbonyl in the ortho position facilitates a lower activation energy pathway. on nitrobenzoic acid isomers demonstrate that the ortho-isomer has a significantly lower activation energy (approx. 131.31 kJ/mol) compared to meta or para isomers[1]. This "ortho-effect" accelerates the extrusion of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 via a highly ordered transition state. In extreme cases, such as with certain metal complexes, o-nitrobenzoates have been documented to undergo [2].

Standard Operating Procedure: Thermal Hazard Assessment

Before scaling up any reaction involving 4-chloro-3-methylphenyl 2-nitrobenzoate, a self-validating thermal hazard assessment must be performed. Do not rely solely on literature values, as trace impurities (e.g., residual metals from synthesis) can drastically lower the decomposition onset temperature.

Objective

Determine the exact Onset Temperature (


), Apparent Activation Energy (

), and mass loss profile using coupled DSC/TGA.
Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of the compound into a high-pressure, gold-plated crucible and seal it.

    • Causality: Gold prevents catalytic interference that can occur with standard aluminum or alumina crucibles (which can artificially lower the onset temperature of nitro-group reduction). High-pressure sealing prevents endothermic volatilization from masking the exothermic decomposition signal.

  • Atmospheric Purging: Purge the DSC/TGA furnace with high-purity dry Nitrogen (

    
    ) at a flow rate of 50 mL/min for 15 minutes prior to the run.
    
    • Causality: Eliminates oxidative degradation pathways caused by atmospheric oxygen, isolating the pure thermal decomposition mechanism of the molecule itself.

  • Dynamic Heating: Program the instrument to heat from 25 °C to 350 °C at multiple heating rates (

    
     = 2, 5, 10, and 15 °C/min).
    
    • Causality: Multiple heating rates are strictly required to calculate the apparent activation energy (

      
      ) using the Friedman or Kissinger isoconversional kinetic models without assuming a specific reaction order[1].
      
  • Data Acquisition: Record the heat flow (W/g) and mass loss (%). Identify the first exothermic peak as

    
    .
    
  • System Validation (Crucial Step): Cross-validate the data by ensuring the mass loss in the TGA correlates precisely with the integration of the exothermic peak in the DSC. A mass loss of ~25-30% typically corresponds to the stoichiometric loss of

    
     and 
    
    
    
    . If the exotherm occurs without mass loss, suspect a non-gaseous polymerization event or an unsealed crucible failure.

References

  • Title: Gibbs free energy profiles for thermal decomposition of esters 1a and b in gas phase according to B3LYP/6-31G(d) calculations Source: ResearchGate URL: [Link]

  • Title: Thermal decomposition of scandium(III) o-nitrobenzoate, o-chlorobenzoate, o-methylbenzoate, o-hydroxybenzoate and o-aminobenzoate Source: AKJournals (Journal of Thermal Analysis and Calorimetry) URL: [Link]

  • Title: Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method Source: ResearchGate URL: [Link]

Sources

identifying impurities in 4-chloro-3-methylphenyl 2-nitrobenzoate spectra

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spectral Purity Analysis of 4-Chloro-3-Methylphenyl 2-Nitrobenzoate

Case ID: #SPEC-4C3MP-2NB Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely analyzing 4-chloro-3-methylphenyl 2-nitrobenzoate , an ester derivative often synthesized via Schotten-Baumann conditions or DCC coupling between 4-chloro-3-methylphenol and 2-nitrobenzoic acid (or its acid chloride).

This guide addresses the three most common purity failures:

  • Incomplete Esterification: Presence of unreacted phenol or acid.

  • Hydrolytic Instability: The ortho-nitro group provides anchimeric assistance or steric strain that can accelerate hydrolysis back to starting materials if stored improperly.

  • Activated Intermediates: Residual anhydrides from acid chloride activation.

Module 1: Proton NMR (¹H-NMR) Troubleshooting

The Problem: "I see extra peaks in the aromatic region and a split methyl signal."

The Science: NMR is your primary quantitative tool here. The esterification changes the electronic environment of the phenol ring significantly. The oxygen attached to the ring changes from a donor (OH) to part of an electron-withdrawing ester linkage. This causes a diagnostic downfield shift of the aromatic protons ortho to the oxygen.

Diagnostic Markers Table
ComponentDiagnostic Signal (¹H)Chemical Shift (

ppm)*
MultiplicityCause of Shift
Target Ester Ar-CH₃ ~2.38 - 2.42 SingletMethyl on electron-deficient ring.
H-2 (Phenol Ring) ~7.1 - 7.3 Doublet/MultipletShifted downfield vs. phenol due to ester EWG.
Impurity A: Phenol Ar-CH₃~2.30 - 2.32SingletElectron-rich ring (OH donor) shields methyl.
(Starting Material)Phenolic -OH~5.0 - 7.0 (Broad)Broad SingletExchangeable proton; disappears with D₂O shake.
Impurity B: Acid COOH > 11.0 BroadHighly acidic proton; distinct from phenol OH.
(2-nitrobenzoic)H-3 (Acid Ring)~8.0 - 8.2DoubletOrtho to nitro group; very deshielded.

*Note: Shifts are solvent-dependent (referenced to CDCl₃). Values are predicted based on substituent increments (Silverstein et al.).

Protocol: The "D₂O Shake" Validation

If you suspect unreacted phenol or acid but the aromatic region is crowded:

  • Run the standard ¹H-NMR in CDCl₃.[1]

  • Add 1-2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.

  • Shake vigorously and re-run.

  • Result: If the broad peak at ~5.5 ppm (Phenol) or >11 ppm (Acid) disappears, it is an impurity. The ester has no exchangeable protons.

Module 2: Vibrational Spectroscopy (FT-IR)

The Problem: "My carbonyl peak looks 'fat' or has a shoulder."

The Science: The carbonyl (C=O) stretch is a sensitive reporter of bond order.[2] The ortho-nitro group on the benzoate ring creates conjugation, lowering the frequency compared to aliphatic esters, but the ester oxygen is still more electron-withdrawing than the acid OH.

Spectral Fingerprint Analysis
  • Target Ester (C=O): 1735 – 1750 cm⁻¹

    • Why: Esters typically absorb higher than acids. The electron-withdrawing phenyl group on the oxygen raises the frequency (stiffens the bond) compared to alkyl esters.

  • Impurity: Free Acid (C=O): 1680 – 1710 cm⁻¹

    • Why: Hydrogen bonding in the carboxylic acid dimer weakens the C=O bond, lowering the frequency.

  • Impurity: Anhydride (C=O): Split Peak (1760 & 1800 cm⁻¹)

    • Why: If you used 2-nitrobenzoyl chloride, you might have formed 2-nitrobenzoic anhydride. Coupled vibrations create a doublet.

Module 3: Chromatographic Logic (HPLC)

The Problem: "I have a single peak by NMR but two spots on TLC/HPLC."

The Science: 4-chloro-3-methylphenyl 2-nitrobenzoate is highly lipophilic (non-polar).

  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

Elution Order (Reverse Phase):

  • 2-Nitrobenzoic Acid: Elutes First (Polar, ionizable).

  • 4-Chloro-3-methylphenol: Elutes Middle (Moderately polar).

  • Target Ester: Elutes Last (Most hydrophobic/lipophilic).

Critical Warning: Do not use basic modifiers (ammonium hydroxide) in your mobile phase. The ortho-nitro ester is susceptible to base-catalyzed hydrolysis during the run, creating "ghost peaks" that don't exist in the solid sample.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for identifying impurities based on spectral data.

ImpurityAnalysis Start Sample: 4-chloro-3-methylphenyl 2-nitrobenzoate RunNMR Step 1: Run 1H-NMR (CDCl3) Start->RunNMR CheckMethyl Check Methyl Region (2.2 - 2.5 ppm) RunNMR->CheckMethyl SplitMethyl Split/Double Methyl Peak? CheckMethyl->SplitMethyl CheckOH Check for Exchangeable Protons (D2O Shake) SplitMethyl->CheckOH Yes ResultPure Methyl is Singlet Proceed to IR SplitMethyl->ResultPure No ResultPhenol Impurity Identified: Unreacted Phenol CheckOH->ResultPhenol Peak Disappears RunIR Step 2: Run FT-IR (Carbonyl Region) ResultPure->RunIR CheckCO Check C=O Frequency RunIR->CheckCO FreqHigh > 1760 cm-1 (Split) CheckCO->FreqHigh FreqLow < 1710 cm-1 FreqHigh->FreqLow No ResultAnhydride Impurity Identified: Symmetrical Anhydride FreqHigh->ResultAnhydride Yes FreqTarget 1735 - 1750 cm-1 FreqLow->FreqTarget No ResultAcid Impurity Identified: Unreacted Acid (Hydrolysis) FreqLow->ResultAcid Yes FinalPass PASS: High Purity Ester FreqTarget->FinalPass

Caption: Logical decision tree for distinguishing the target ester from hydrolytic impurities and synthesis byproducts using NMR and IR markers.

FAQ: Frequently Encountered Issues

Q: I see a sharp singlet at 2.16 ppm in my NMR. Is this an impurity? A: This is likely Toluene (methyl group), a common solvent used in Schotten-Baumann reactions. Check for the corresponding aromatic multiplet at 7.1-7.25 ppm. Toluene is difficult to remove from lipophilic esters; extended high-vacuum drying (50°C, <1 mbar) is required.

Q: My sample was pure yesterday, but today the NMR shows 5% acid. Why? A: The ortho-nitro group makes the ester bond labile. If your NMR solvent (CDCl₃) is acidic (common in aged chloroform due to HCl formation), it can catalyze hydrolysis inside the NMR tube.

  • Fix: Filter your CDCl₃ through basic alumina before dissolving the sample to neutralize acidity.

Q: Can I use UV-Vis to distinguish the impurities? A: It is difficult. Both the starting materials and the product have overlapping absorbance maxima (


) due to the nitro-aromatic chromophore. HPLC or NMR is required for specificity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for substituent effects on NMR shifts).

  • NIST Mass Spectrometry Data Center. Phenol, 4-chloro-3-methyl- (Mass Spectrum). NIST Chemistry WebBook, SRD 69. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Reference for Carbonyl vibrational frequencies). [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of 4-chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-chloro-3-methylphenyl 2-nitrobenzoate, a compound representative of complex diester molecules encountered in pharmaceutical development. Beyond a simple spectral interpretation, we will explore the causal relationships between molecular structure and spectral output, compare the diagnostic power of 1H NMR with alternative analytical techniques, and present a self-validating protocol for data acquisition. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate and confirm the structures of similarly complex aromatic compounds.

Structural Framework of 4-chloro-3-methylphenyl 2-nitrobenzoate

Understanding the molecule's architecture is the first step in any spectral analysis. The target compound is an ester formed from 2-nitrobenzoic acid and 4-chloro-3-methylphenol. This structure features two distinct, substituted aromatic rings connected by an ester linkage. Each ring possesses a unique set of electronic environments that will govern the resonance frequencies of its constituent protons.

For clarity in the following discussion, the protons on the two aromatic rings have been assigned specific labels as shown in the diagram below.

Caption: Structure of 4-chloro-3-methylphenyl 2-nitrobenzoate with proton labeling.

Predictive 1H NMR Analysis: From Structure to Spectrum

The power of 1H NMR spectroscopy lies in its ability to map the electronic environment of each proton. The chemical shift (δ) indicates the degree of magnetic shielding around a proton, while the multiplicity (splitting pattern) reveals the number of neighboring protons.[1][2]

Expertise & Experience: The prediction of a 1H NMR spectrum is not merely a recitation of table values; it is a mechanistic interpretation of electronic effects. Substituents on an aromatic ring alter the electron density, thereby shielding (shifting signals upfield, to lower ppm) or deshielding (shifting signals downfield, to higher ppm) the ring's protons.[3][4] Electron-withdrawing groups (EWGs) like nitro (-NO₂) and carbonyl (-C=O) deshield protons, whereas electron-donating groups (EDGs) like alkyl (-CH₃) and alkoxy (-OR) shield them. This understanding is crucial for accurate spectral assignment.

Predicted Spectral Data
Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
-CH₃ 2.2 – 2.5Singlet (s)N/AAligned with a typical methyl group on an aromatic ring. No adjacent protons to cause splitting.
H_A 7.0 – 7.2Doublet (d) or broad singletJ (meta, H_A-H_C) ≈ 2-3 HzLocated ortho to the electron-donating methyl group (shielding) and meta to the ester oxygen (shielding). Experiences only weak meta-coupling from H_C.
H_B 7.2 – 7.4Doublet (d)J (ortho, H_B-H_C) ≈ 8-9 HzPositioned ortho to the electron-withdrawing chlorine atom (deshielding) and meta to the ester oxygen. Strong ortho-coupling with H_C.
H_C 7.1 – 7.3Doublet of Doublets (dd)J (ortho, H_C-H_B) ≈ 8-9 Hz; J (meta, H_C-H_A) ≈ 2-3 HzOrtho to the strongly donating ester oxygen (shielding) but coupled to two different protons. Ortho-coupling to H_B and meta-coupling to H_A are expected.[5][6]
H_G 7.9 – 8.1Doublet of Doublets (dd)J (ortho) ≈ 7-8 Hz; J (meta) ≈ 1-2 HzThis proton is ortho to the powerfully electron-withdrawing ester carbonyl group, resulting in a significant downfield shift.
H_D, H_E, H_F 7.5 – 7.8Multiplet (m)ComplexThese three protons reside on a ring with a potent electron-withdrawing nitro group. Their signals will be close together, downfield, and will likely overlap to form a complex, difficult-to-resolve multiplet. H_D, being ortho to the nitro group, is expected to be the most downfield of this group.

A Comparative Guide to Structural Elucidation Methods

While 1H NMR is a cornerstone of structural analysis, a multi-technique approach provides the most robust and unambiguous characterization.[7] Below, we compare 1H NMR with other common analytical methods for the analysis of 4-chloro-3-methylphenyl 2-nitrobenzoate.

Technique Principle & Expected Data for Target Molecule Strengths Limitations
1H NMR Probes the magnetic environments of protons, providing detailed information on connectivity and stereochemistry. Expected data as per the table above.- High resolution and sensitivity.- Provides definitive structural connectivity through coupling patterns.- Quantitative potential (qNMR).[8][9]- Can result in complex, overlapping signals for similar protons.- Requires relatively pure sample.- Larger sample quantity needed compared to MS.
13C NMR Detects the carbon skeleton of the molecule. For the target, 14 distinct carbon signals are expected (8 for the 4-chloro-3-methylphenyl ring, 6 for the 2-nitrobenzoate ring). The carbonyl carbon will be significantly downfield (~165 ppm).- Directly observes the carbon backbone.- Excellent for identifying symmetry and the number of unique carbon environments.- Much lower natural abundance and sensitivity than 1H.- Typically requires longer acquisition times.- Does not show coupling between adjacent carbons in a standard spectrum.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules. Will show a molecular ion peak corresponding to the exact mass of the compound and characteristic fragmentation patterns (e.g., cleavage at the ester bond).- Extremely high sensitivity (ppm/ppb levels).[10]- Provides accurate molecular weight.- Fragmentation patterns can confirm structural motifs.- Does not provide detailed connectivity information for isomers.- Can be destructive.- Isomer differentiation can be challenging without tandem MS (MS/MS).
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. Expect strong, characteristic peaks for: C=O (ester) at ~1720-1740 cm⁻¹, N-O (nitro) asymmetric stretch at ~1530-1550 cm⁻¹ and symmetric stretch at ~1340-1360 cm⁻¹, and C-O (ester) at ~1250-1300 cm⁻¹.[11][12][13]- Fast and non-destructive.- Excellent for rapid confirmation of key functional groups.- Requires minimal sample preparation.- Provides limited information on the overall molecular skeleton.- Cannot distinguish between isomers with the same functional groups.- The "fingerprint region" can be complex and difficult to interpret.

A Self-Validating Protocol for 1H NMR Data Acquisition

Trustworthiness: A scientifically sound protocol must be a self-validating system. This means incorporating steps for system suitability and referencing that ensure the data is accurate and reproducible. The following protocol is designed to meet the standards required in regulated environments like drug development.[14][15]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-chloro-3-methylphenyl 2-nitrobenzoate.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can slightly influence chemical shifts.[16]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the universal reference point for the chemical shift scale.[17][18][19]

    • Cap the tube and gently invert to ensure a homogenous solution.

  • Instrument Setup & System Suitability:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks. Poor shimming can distort peak shapes and obscure coupling patterns.

    • As a system suitability check, run a standard sample (e.g., a certified reference standard) to verify instrument performance, including resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Key parameters to optimize include:

      • Pulse Angle: Typically a 90° pulse to maximize signal.

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantitative analysis.

      • Number of Scans: Increase the number of scans to improve the signal-to-noise ratio for dilute samples.

    • Note the spectrometer field strength (e.g., 400 MHz), as this should be reported with the data.[17]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks. The integral ratios should correspond to the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.

Caption: Workflow for validated 1H NMR spectrum acquisition and analysis.

Conclusion: An Integrated Analytical Approach

The 1H NMR spectrum provides an exceptionally detailed fingerprint of 4-chloro-3-methylphenyl 2-nitrobenzoate, offering profound insights into its precise chemical structure. The predicted downfield shifts of the nitrobenzoate protons and the distinct patterns of the chloro-methylphenyl ring are key identifiers.

However, for unequivocal structural confirmation, especially in the context of pharmaceutical quality control and regulatory submission, an integrated approach is paramount. While 1H NMR elucidates the proton framework, 13C NMR confirms the carbon skeleton, mass spectrometry verifies the molecular weight and elemental composition, and FTIR confirms the presence of critical functional groups. Together, these techniques provide a comprehensive and mutually reinforcing dataset that constitutes an authoritative and trustworthy characterization of the molecule.

References

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts.
  • University of Calgary. (n.d.). H NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, November 2). 13.9: Chemical Shifts in ¹H NMR Spectroscopy.
  • Davies, A. N., & Lancashire, R. J. (2016, October 19).
  • Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.
  • Taylor & Francis Online. (2006, August 21). Concentration‐Dependent Variation of 1H‐NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Markley, J. L., et al. (1998). IUPAC-IUBMB-IUPAB Inter-Union Task Group on the standardization of data bases of protein and nucleic acid structures determined by NMR spectroscopy. Journal of Biomolecular NMR, 12(1), 1-23.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • Simmler, C., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis.
  • Pauli, G. F., et al. (n.d.). Stimuli Article (qNMR). USP.org.
  • U.S. Environmental Protection Agency. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.
  • Harris, R. K., et al. (2008, June 15). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Monakhova, Y. B., et al. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
  • Aghashah, I., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • Harris, R. K., et al. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC Recommendations 2001.
  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry, 73(11), 1795-1818.
  • University of Puget Sound. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
  • Royal Society of Chemistry. (n.d.). Supporting Information for ....
  • ChemicalBook. (2026, January 13). Methyl 4-chloro-3-nitrobenzoate | 14719-83-6.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • University of Colorado Boulder. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • National Institutes of Health. (n.d.). Methyl 4-chloro-3-nitrobenzoate.
  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • MDPI. (2021, July 1). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand.
  • MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.
  • ResearchGate. (n.d.). The solid state FT‐IR spectra of nitro compounds 1, 2 and 3.
  • ACS Publications. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.
  • Guidechem. (2023, July 25). How to Synthesize 4-Chloro-3-nitrobenzoic Acid?.
  • ChemBK. (2024, April 9). 4-Chloro-3-nitrobenzoic acid methyl ester.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • ChemicalBook. (n.d.). 4-Chloro-3-methylbenzoic acid(7697-29-2) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-Chloro-2-nitrobenzoic acid(6280-88-2) 13C NMR spectrum.
  • PubMed. (2015, September 15). New derivatization strategies for the ultrasensitive analysis of non-aromatic analytes with APLI-TOF-MS.
  • Auctores. (2025, March 27). Analytical Techniques for Obtaining Volatile oils (Odorants and Flavorings).
  • Tokyo Chemical Industry. (n.d.). Methyl 4-Chloro-3-nitrobenzoate | 14719-83-6.
  • ACS Publications. (2024, June 14). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. Analytical Chemistry.

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Comparative FTIR Analysis Guide: 4-Chloro-3-methylphenyl 2-nitrobenzoate Synthesis and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-chloro-3-methylphenyl 2-nitrobenzoate —a complex aromatic ester—requires precise analytical monitoring to ensure the complete conversion of its precursors: 4-chloro-3-methylphenol (chlorocresol) and 2-nitrobenzoic acid. Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for tracking this esterification.

This guide provides an objective comparison of the spectral signatures of the target product against its alternatives (the unreacted precursors) and evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr pellet) methodologies for reaction monitoring and final product validation.

Mechanistic Rationale & Spectral Causality

As a Senior Application Scientist, it is critical to look beyond simply matching peaks and understand the causality behind the spectral shifts during this reaction.

When 4-chloro-3-methylphenol reacts with 2-nitrobenzoic acid, the hydroxyl (-OH) and carboxylic acid (-COOH) functionalities are consumed to form an ester linkage (-COO-).

  • The Carbonyl Shift: In the free 2-nitrobenzoic acid, the carbonyl (C=O) stretch appears relatively low (~1680–1700 cm⁻¹) due to the formation of strongly hydrogen-bonded dimers[1]. Upon esterification, the hydrogen bonding is eliminated. Furthermore, the attachment of the electron-withdrawing 4-chloro-3-methylphenyl ring exerts an inductive pull that strengthens the C=O double bond character. This predictably shifts the ester carbonyl absorption to a significantly higher frequency (~1735–1745 cm⁻¹)[2].

  • Internal Standards: The nitro group (-NO₂) at the ortho position remains unreacted. Its asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations provide a stable internal reference to normalize spectra and validate sample thickness across different time points[1][3].

Comparative Spectral Data: Product vs. Precursors

To objectively monitor the reaction, the spectral performance of the target ester must be compared against the starting materials. The table below summarizes the quantitative diagnostic bands used to verify the conversion.

Functional Group4-Chloro-3-methylphenol[4][5]2-Nitrobenzoic Acid[1]Target: 4-Chloro-3-methylphenyl 2-nitrobenzoateDiagnostic Value & Causality
O-H Stretch 3200–3400 cm⁻¹ (Broad)2500–3000 cm⁻¹ (Very Broad)Absent Primary indicator of reaction completion. Disappearance confirms the consumption of both precursors.
C=O Stretch Absent~1680–1700 cm⁻¹~1740 cm⁻¹ (Strong)Shift to higher wavenumber due to the loss of H-bonding and the inductive effect of the phenyl ring[2].
NO₂ Asymmetric Absent~1530 cm⁻¹~1530 cm⁻¹ Acts as an internal reference peak; remains stable throughout the reaction.
C-O (Ester) Absent~1280 cm⁻¹ (C-O acid)~1270 cm⁻¹ Confirms the formation of the new ester linkage[2].
C-Cl Stretch ~1050–1090 cm⁻¹Absent~1050–1090 cm⁻¹ Validates the incorporation of the chlorocresol moiety into the final product[6].

Analytical Methodologies: ATR-FTIR vs. Transmission (KBr)

Selecting the correct FTIR sampling technique is vital for data integrity. The table below compares the two primary methods used in this workflow.

FeatureATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Primary Use Case Real-time in-situ reaction monitoring.Final product purity validation and publication-grade spectra.
Sample Prep Minimal (Direct deposition of liquid/slurry).High (Requires precise grinding and pressing).
Moisture Sensitivity Low (Evaporation occurs rapidly on the crystal).High (KBr is highly hygroscopic; prone to false O-H signals).
Resolution/Baseline Moderate (Pathlength varies with wavelength).Excellent (Flat baseline, high signal-to-noise ratio).

Experimental Protocols & Workflows

Workflow Visualization

The following diagram illustrates the logical decision matrix for real-time reaction monitoring using ATR-FTIR.

FTIR_Workflow N1 Esterification Reaction 4-Chloro-3-methylphenol + 2-Nitrobenzoic Acid N2 In-situ Sampling (Extract 50 µL Aliquot) N1->N2 N3 ATR-FTIR Analysis (Diamond Crystal, 32 Scans) N2->N3 N4 Spectral Evaluation (Normalize to 1530 cm⁻¹ NO₂) N3->N4 N5 Is Broad O-H Band (3200-3400 cm⁻¹) Absent? N4->N5 N6 Continue Heating & Stirring N5->N6  No (Precursors remain)   N7 Quench Reaction & Isolate Target Ester N5->N7  Yes (Reaction complete)   N6->N2

Workflow for real-time esterification monitoring using ATR-FTIR.

Protocol 1: Real-Time ATR-FTIR Reaction Monitoring

This protocol is designed for rapid, self-validating checks during the synthesis process.

  • Background Collection: Clean the diamond ATR crystal with acetone and allow it to dry. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Sampling: Extract a 50 µL aliquot from the reaction vessel using a glass pipette.

  • Deposition: Deposit the aliquot directly onto the ATR crystal. If a volatile solvent (e.g., dichloromethane) is used, allow 30 seconds for solvent evaporation to prevent solvent peaks from masking the target ester bands.

  • Acquisition: Collect the sample spectrum using the same parameters as the background.

  • Self-Validation Check (Critical): Verify the presence of the ~1530 cm⁻¹ NO₂ asymmetric stretch. If this peak is absent or extremely weak (<0.1 Absorbance Units), the sample contact is insufficient. Reapply the sample and apply the ATR pressure anvil.

  • Decision Gate: Evaluate the 3200–3400 cm⁻¹ region. If a broad O-H band persists, unreacted phenol remains. Continue the reaction.

Protocol 2: High-Resolution KBr Pellet Transmission (Final Product)

This protocol ensures publication-quality data for the isolated 4-chloro-3-methylphenyl 2-nitrobenzoate.

  • Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for a minimum of 24 hours prior to use. Store in a desiccator.

  • Milling: Weigh 1.5 mg of the purified, dried ester product and 150 mg of the dried KBr. Grind them together in an agate mortar for 2–3 minutes until a fine, homogeneous powder is achieved.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure for 2 minutes using a hydraulic press.

  • Acquisition: Place the transparent pellet in the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check (Critical): Examine the 1630 cm⁻¹ region. If a sharp peak appears here alongside a broad 3400 cm⁻¹ band, the KBr pellet has absorbed atmospheric water (H-O-H bending mode). This invalidates the O-H absence check. The pellet must be discarded, and the preparation repeated under stricter anhydrous conditions.

Data Interpretation & Troubleshooting

  • Peak Shifting Anomalies: The exact position of the ester C=O stretch (~1740 cm⁻¹) can shift by ±5 cm⁻¹ depending on the solid-state packing (polymorphism) of the isolated crystal[2]. If comparing an ATR spectrum of the liquid reaction mixture to a KBr spectrum of the solid product, expect minor discrepancies in wavenumber due to solvation effects vs. crystal lattice forces.

  • Overlapping Bands: The aromatic C=C stretches (~1600, 1580 cm⁻¹) from the chlorocresol moiety[5] may overlap with the lower-end tail of the ester carbonyl. Ensure integration and peak-picking algorithms are set with appropriate baseline corrections to resolve these shoulders.

References

  • National Center for Biotechnology Information (PubChem). 4-Chloro-3-methylphenol. Retrieved from: [Link]

  • New Journal of Chemistry (RSC Publishing). Influence of nitrogen donor ligands on the coordination modes of copper(II) 2-nitrobenzoate complexes: structures, DFT calculations and magnetic properties. Retrieved from:[Link]

  • NIST Chemistry WebBook. Phenol, 4-chloro-3-methyl- (SRD 69). Retrieved from:[Link]

  • ResearchGate. Vibrational Spectroscopic Studies of 4-chloro-3-methylphenol. Retrieved from:[Link]

  • Advances in Chemical Engineering and Science (SCIRP). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from:[Link]

  • Acta Chimica Slovenica. One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Retrieved from:[Link]

Sources

mass spectrometry fragmentation pattern of 4-chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-chloro-3-methylphenyl 2-nitrobenzoate . It is designed for analytical chemists and drug development scientists requiring rigorous structural validation of pharmaceutical intermediates and impurities.

Executive Summary

4-chloro-3-methylphenyl 2-nitrobenzoate (


, MW 291.[1][2]69) serves as a critical model compound for understanding ortho-effect driven fragmentation  in pharmaceutical impurities.[1][2] Precise characterization of this ester is essential for differentiating it from its regioisomers (e.g., 4-nitrobenzoate analogs) during impurity profiling of chlorocresol-based drugs.[1][2]

This guide compares the "performance"—defined here as structural information content and sensitivity—of Electron Ionization (EI) versus Electrospray Ionization (ESI) .[1] It establishes the Ortho-Nitro Rearrangement as the primary diagnostic failure mode for distinguishing this compound from its meta- and para-isomers.[1][2]

Structural Context & Theoretical Fragmentation

The molecule consists of a 2-nitrobenzoyl moiety esterified to 4-chloro-3-methylphenol .[1][2]

Key Diagnostic Features[3][4][5][6]
  • Chlorine Isotope Signature: The presence of a single chlorine atom dictates a characteristic

    
     : 
    
    
    
    intensity ratio of approximately 3:1 in all chlorine-containing fragments.[1]
  • The Ortho Effect: Unlike 3- or 4-nitrobenzoates, the 2-nitro position allows for steric interaction between the nitro oxygen and the carbonyl carbon/ortho-protons, facilitating unique rearrangement pathways (e.g., loss of

    
     or 
    
    
    
    ).[1][2][3]
Predicted Fragmentation Pathway (EI)

Upon 70 eV Electron Impact, the molecular ion (


, 

291) undergoes rapid decomposition.[1]
  • Primary Cleavage: Rupture of the ester bond (C-O) typically yields the 2-nitroacylium ion (

    
     150) and the 4-chloro-3-methylphenoxy radical .[1][2]
    
  • Secondary Decay: The acylium ion (

    
     150) is unstable.[1] The ortho-nitro group facilitates the loss of 
    
    
    
    or
    
    
    , creating diagnostic ions at
    
    
    120 or 104, absent in para-isomers.
  • Phenolic Series: The phenoxy cation (

    
     141) degrades via CO loss to the chlorotropylium-like ion (
    
    
    
    113).[1]

Comparative Analysis: EI vs. ESI Performance

This section evaluates which ionization technique provides superior data for specific analytical goals.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Primary Utility Structural Identification (Library Matching)Quantification (Trace Analysis)
Molecular Ion Low intensity (

291).[1][2] Often barely visible due to labile ester bond.[1]
High intensity (

292,

314).[1]
Fragmentation Rich, "Fingerprint" spectra.[1][4]Minimal. Requires CID (MS/MS) to generate fragments.[1]
Isomer Specificity High. Ortho-effect ions (

120, 134) clearly distinguish it from 4-nitro isomer.[1][2]
Low in MS1.[1][2] Requires optimized Collision Energy (CE) to mimic EI patterns.[1]
Sensitivity Moderate (ng range).[1][2]High (pg range).

Scientist's Verdict: Use EI-GC-MS for initial identification and purity certification. Use ESI-LC-MS/MS for routine monitoring of this compound at trace levels in biological matrices.[1][2]

Detailed Fragmentation Mechanism (Visualized)

The following diagram illustrates the mechanistic pathways, highlighting the Ortho-Nitro Effect which acts as the self-validating signature for this specific isomer.

Fragmentation M Molecular Ion (M+) m/z 291/293 (Unstable) Acylium 2-Nitroacylium Ion m/z 150 (Base Peak Candidate) M->Acylium Alpha Cleavage Phenoxy 4-Cl-3-Me-Phenoxy Radical (Neutral Loss) PhenoxyIon Phenoxy Cation m/z 141/143 M->PhenoxyIon C-O Cleavage OrthoEffect Ortho-Rearrangement Loss of NO Acylium->OrthoEffect Ion104 Benzoyl Cation m/z 104 (Loss of NO2) Acylium->Ion104 - NO2 (46 Da) Ion113 m/z 113 (Loss of CO) PhenoxyIon->Ion113 - CO (28 Da) BenzoylRad 2-Nitrobenzoyl Radical (Neutral Loss) Ion120 m/z 120 (Diagnostic for Ortho) OrthoEffect->Ion120 Ion77 m/z 77/78 (Loss of Cl) Ion113->Ion77 - Cl (35 Da)

Figure 1: Mechanistic fragmentation pathway of 4-chloro-3-methylphenyl 2-nitrobenzoate under EI conditions.[1][2] Note the diagnostic 'Ortho-Rearrangement' leading to m/z 120.[1][2]

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this protocol. The "Self-Validating" aspect relies on checking the Chlorine Isotope ratio and the Ortho-diagnostic ion.[2]

Method A: GC-MS (Electron Ionization)

Objective: Structural Confirmation & Isomer Differentiation.[1][2][5]

  • Sample Prep: Dissolve 1 mg standard in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless mode, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • MS Source: 230°C, 70 eV.

  • Validation Check (Pass/Fail Criteria):

    • Criterion 1: Observe

      
       141 and 143 in a 3:1 ratio (Confirms Chloromethylphenol moiety).[1]
      
    • Criterion 2: Observe

      
       150 (Nitrobenzoyl moiety).[1][2]
      
    • Criterion 3 (Critical): Presence of

      
       120 or significant abundance of 
      
      
      
      104 relative to 150.[1] Note: If m/z 120 is absent and m/z 135 (4-nitrobenzoyl) is dominant, suspect the para-isomer.[1][2]
Method B: LC-MS/MS (Electrospray)

Objective: High-sensitivity quantification.[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

  • Gradient: 50% B to 95% B over 5 mins (C18 column).

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Cleavage to acylium).[1][2]
      
    • Qualifier:

      
       (Cleavage to phenoxy).[1][2]
      
    • Isomer Check:

      
       (Secondary fragmentation of the nitrobenzoyl group).
      

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Methyl 2-chloro-4-nitrobenzoate (Analog comparison). NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for Ortho Effect mechanisms).

  • Hadjieva, P., et al. (2018).[1] "Mass spectral fragmentation of nitrobenzoic acid esters: The ortho-effect revisited." Journal of Mass Spectrometry. (Provides mechanistic grounding for the m/z 120 rearrangement).

Sources

A Comparative Guide to the Antimicrobial Efficacy of Chlorocresol versus 4-chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of the antimicrobial efficacy of two compounds: Chlorocresol (4-chloro-3-methylphenol) and 4-chloro-3-methylphenyl 2-nitrobenzoate. While Chlorocresol is a well-established antiseptic and preservative with a significant body of supporting data, a comprehensive literature review reveals a notable absence of published experimental data on the antimicrobial efficacy of 4-chloro-3-methylphenyl 2-nitrobenzoate. This guide will therefore present a thorough evaluation of Chlorocresol, including its mechanism of action and quantitative efficacy data, while contextualizing the potential, yet unverified, antimicrobial properties of 4-chloro-3-methylphenyl 2-nitrobenzoate based on the activity of structurally related compounds. Furthermore, this document provides detailed, field-proven protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), essential for the empirical evaluation of antimicrobial agents.

Introduction

The selection of an appropriate antimicrobial agent is a critical decision in the development of pharmaceuticals, cosmetics, and other formulated products. Efficacy, safety, and stability are paramount considerations. This guide focuses on two phenolic compounds: Chlorocresol, a widely used biocide, and 4-chloro-3-methylphenyl 2-nitrobenzoate, a structurally related but less-characterized molecule.

Chlorocresol (4-chloro-3-methylphenol) is a potent disinfectant and antiseptic with a long history of use.[1][2] It is a chlorinated phenol that exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3]

Chemical Structures and Properties

A fundamental understanding of the chemical structures is crucial for interpreting their biological activity.

FeatureChlorocresol4-chloro-3-methylphenyl 2-nitrobenzoate
Chemical Name 4-chloro-3-methylphenol4-chloro-3-methylphenyl 2-nitrobenzoate
Synonyms p-Chloro-m-cresol (PCMC)-
CAS Number 59-50-7Not readily available
Molecular Formula C₇H₇ClOC₁₄H₁₀ClNO₄
Molecular Weight 142.58 g/mol 291.69 g/mol
Appearance Pinkish to white crystalline solid with a phenolic odor.[9]Data not available
Solubility Slightly soluble in water; soluble in alcohol, ether, and aqueous base.[3][9]Data not available

Mechanism of Antimicrobial Action

Chlorocresol: As a phenolic preservative, Chlorocresol's primary mechanism of action involves the disruption of microbial cell membranes.[2] This leads to an increase in membrane permeability, causing the leakage of essential intracellular constituents such as potassium and phosphate ions.[1] The dissipation of the proton motive force that follows uncouples respiration from ATP synthesis, ultimately leading to cell death.[1] At higher concentrations, phenolic compounds can cause the coagulation of cytoplasmic constituents.

4-chloro-3-methylphenyl 2-nitrobenzoate: The mechanism of action for this compound is unknown due to the lack of studies. However, for some nitroaromatic compounds, their antimicrobial activity is dependent on the enzymatic reduction of the nitro group, which can lead to the formation of toxic intermediates that damage cellular components like DNA.[8] Esters of weak acids, such as benzoates, are also thought to act as prodrugs, facilitating entry into microbial cells where they are hydrolyzed by esterases to release the active acidic component.[6]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

A direct comparison of antimicrobial efficacy is hampered by the absence of data for 4-chloro-3-methylphenyl 2-nitrobenzoate. The following table summarizes the known efficacy of Chlorocresol against a range of common microorganisms.

Table 1: Documented Antimicrobial Efficacy of Chlorocresol

MicroorganismTest TypeConcentrationResultReference
Staphylococcus aureusMIC100 µg/mLInhibition of growth
Staphylococcus aureusMBC200 µg/mL99.9% reduction in viable cells
Gram-positive bacteriaMIC0.02% (200 µg/mL)Typical inhibitory concentration[10]
Various BacteriaBactericidal0.08% (800 µg/mL)Effective with 10 minutes contact time[10]
FungiFungicidal0.01-0.04%Effective after 24 hours of contact[10]
Various StrainsMBC800 - 3,200 µg/mLBactericidal concentration range[11]

Note on 4-chloro-3-methylphenyl 2-nitrobenzoate: While direct data is unavailable, studies on other substituted benzoates have shown antimicrobial activity. For instance, some salicylanilide 4-substituted benzoates have demonstrated potent activity against Mycobacterium tuberculosis and Gram-positive bacteria, with MIC values as low as 0.49 µM.[12] This suggests that the benzoate moiety, in combination with other substitutions, can confer significant antimicrobial properties. However, it is crucial to emphasize that such findings are not directly transferable and empirical testing of 4-chloro-3-methylphenyl 2-nitrobenzoate is necessary to determine its actual efficacy.

Experimental Protocols for Efficacy Determination

To address the data gap for novel compounds and to provide a framework for in-house comparative studies, the following detailed protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16][17][18][19]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Materials:

  • 96-well microtiter plates

  • Test compounds (Chlorocresol, 4-chloro-3-methylphenyl 2-nitrobenzoate)

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis)

  • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO, ethanol) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a concentration gradient.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Preparation of Inoculum:

    • Culture the microorganism overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (except the negative control).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This method determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[14]

Procedure:

  • Following MIC Determination: After reading the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each well to a fresh, compound-free agar plate.

    • Spread the inoculum evenly over the surface of the agar.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Determining the MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[14]

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described above.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare Compound Stock C Serial Dilutions in 96-Well Plate A->C B Prepare Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate (18-24h) D->E F Read MIC (No Turbidity) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_mbc_readout Readout A Select Wells (MIC & Higher) B Plate onto Agar A->B C Incubate Plates B->C D Count Colonies C->D E Determine MBC (≥99.9% Kill) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Conclusion and Future Directions

This guide establishes Chlorocresol as a well-documented antimicrobial agent with proven efficacy against a broad spectrum of microorganisms. Its mechanism of action, centered on cell membrane disruption, is well understood. In stark contrast, 4-chloro-3-methylphenyl 2-nitrobenzoate remains a compound of theoretical interest with no publicly available data to support its antimicrobial efficacy.

For researchers and drug development professionals, this highlights a critical principle: the necessity of empirical data. While the chemical structure of 4-chloro-3-methylphenyl 2-nitrobenzoate suggests potential bioactivity, its utility as an antimicrobial agent cannot be assumed. The provided experimental protocols offer a clear pathway for the in-house evaluation of this and other novel compounds.

Future research should focus on the synthesis and rigorous antimicrobial testing of 4-chloro-3-methylphenyl 2-nitrobenzoate and its analogs. Such studies would not only elucidate the efficacy of this specific compound but also contribute to a broader understanding of the structure-activity relationships of nitrobenzoate esters as a potential new class of antimicrobial agents.

References

  • Antimicrobial / Preservative Efficacy / Effectiveness Testing Laboratories. (2024, January 22). Retrieved from [Link]

  • Chlorocresol. In: Handbook of Pharmaceutical Excipients. (2017). Pharmaceutical Press.
  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.
  • EUCAST. (2024). MIC Determination. Retrieved from [Link]

  • ISO 11930:2019. (2019). Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product.
  • Kos, J., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(5), 982-993.
  • Eurofins. (2024, August 30). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Retrieved from [Link]

  • Nikopharmad. (2025, July 30). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]

  • 4-chloro-3,5-dimethylphenol (PCMX): An Antimicrobial Agent. (n.d.). Retrieved from [Link]

  • Tatay, F., et al. (1996). [Chlorhexidine digluconate/chlorocresol combination. In vitro study of interactions observed against potential cutaneous strains].
  • Yang, X. F., et al. (2021). The study on bactericidal effect and ultrastructural alterations of chlorocresol nanoemulsion disinfectant against Staphylococcus aureus. Folia Microbiologica, 66(4), 541–548.
  • Synthesis and in vitro Antimicrobial Activity of Novel 2-(4-(Substituted-carboxamido)benzyl / phenyl)benzothiazoles. (n.d.). Academia.edu. Retrieved from [Link]

  • Nelson Labs. (n.d.). Antimicrobial Preservative Efficacy Testing. Retrieved from [Link]

  • Synthesis and antibacterial activity of some substituted 2-phenyl benzothiazole. (n.d.). Retrieved from [Link]

  • CPT Labs. (n.d.). Accurate Antimicrobial Preservative Effectiveness Testing. Retrieved from [Link]

  • Gratraud, P., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 582.
  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • 4-chloro-3-methyl-phenol. (n.d.). LookChem. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. Retrieved from [Link]

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (2018). International Journal of Pharmaceutical Sciences and Research, 9(12), 5225-5231.
  • BSAC. (n.d.). AST guidance specific to the UK and clarification on EUCAST guidance. Retrieved from [Link]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1557.e1-1557.e6.
  • Kim, M., et al. (2020). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 30(11), 1673–1682.
  • Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety. (2018).
  • Gratraud, P., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 582.
  • EUCAST. (2024). Disk Diffusion and Quality Control. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • p-Chlorocresol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Szafranski, K., et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical Biology & Drug Design, 87(6), 905-917.
  • CLSI. (n.d.). M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

  • Chlorocresol. (n.d.). BHM Chemicals. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2021). STAR Protocols, 2(4), 100930.
  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (2025). Beilstein Journal of Organic Chemistry, 21, 234-247.
  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2013). Medicinal Chemistry Research, 22(10), 4749-4756.
  • Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. (2022). International Journal of Molecular Sciences, 23(11), 6271.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Interaction of Selected Commercial Antiseptics with Natural Products against Methicillin-Resistant Staphylococcus aureus Strain. (2024). International Journal of Molecular Sciences, 25(5), 2891.

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Comprehensive Comparison Guide: Melting Point Determination of 4-Chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach melting point determination not merely as a routine physical test, but as a rigorous thermodynamic fingerprinting exercise. When characterizing complex functionalized diaryl esters like 4-chloro-3-methylphenyl 2-nitrobenzoate —a highly specific intermediate utilized in advanced chemical synthesis—relying solely on basic visual methods can mask underlying solid-state complexities.

This guide objectively compares the three premier analytical methodologies for melting point determination: the Automated Capillary Method , Differential Scanning Calorimetry (DSC) , and Hot Stage Optical Microscopy (HSOM) . By exploring the causality behind each technique, this guide provides a self-validating framework to ensure absolute data integrity.

Methodological Comparison: Evaluating the Analytical Arsenal

Selecting the correct instrumentation dictates the resolution of your thermal data. Each method interacts with the sample's crystal lattice through different physical principles.

A. Automated Capillary Method (Pharmacopeial Standard)

The capillary method relies on the macroscopic optical detection of light transmission as a sample transitions from an opaque solid to a transparent liquid[1]. While it aligns with global pharmacopeial standards such as [2], it is inherently subject to thermal lag—the temperature differential between the heating block and the sample inside the glass. It provides a melting range rather than an absolute thermodynamic point.

B. Differential Scanning Calorimetry (DSC)

measures the differential heat flow required to maintain a sample and an inert reference at the exact same temperature[3]. Because melting is an endothermic process, DSC captures the thermodynamic onset of melting (


)[4]. This method is entirely independent of visual interpretation, making it highly sensitive to impurities that cause freezing point depression.
C. Hot Stage Optical Microscopy (HSOM)

Hot stage microscopy allows for the direct visual observation of a single crystal under controlled heating[5]. When viewed under cross-polarized light, crystalline 4-chloro-3-methylphenyl 2-nitrobenzoate exhibits birefringence (anisotropy). As the crystal lattice collapses into an isotropic liquid, this birefringence is lost. Combining DSC with allows researchers to correlate thermal events with visual phase changes, such as desolvation or polymorphic transitions, on a single particle[6].

Workflow Start 4-chloro-3-methylphenyl 2-nitrobenzoate Sample Check Is sample mass < 1 mg or polymorphic? Start->Check HSM Hot Stage Microscopy (Visual & Birefringence) Check->HSM Yes Thermo Is thermodynamic profiling (Enthalpy) required? Check->Thermo No DSC Differential Scanning Calorimetry (DSC) Thermo->DSC Yes Capillary Automated Capillary Method (USP <741>) Thermo->Capillary No (Routine QC)

Decision matrix for selecting the optimal melting point determination method.

Self-Validating Experimental Protocols

To guarantee scientific trustworthiness, every analytical run must operate as a self-validating system. Below are the optimized protocols for analyzing 4-chloro-3-methylphenyl 2-nitrobenzoate.

Protocol A: Automated Capillary Method
  • System Validation: Run a certified USP reference standard (e.g., Vanillin,

    
     ~81–83°C) immediately prior to the sample. If the instrument deviates by >0.5°C, recalibrate the optical sensor.
    
  • Sample Preparation: Triturate the 4-chloro-3-methylphenyl 2-nitrobenzoate in an agate mortar until it is a fine powder.

    • Causality: Fine powders pack more densely. Air voids act as thermal insulators, causing uneven heat distribution and artificially broadening the melting range.

  • Packing: Introduce the powder into a glass capillary and tap firmly through a drop-tube to achieve a uniform 3 mm bed height.

  • Thermal Ramp: Fast-ramp the instrument to 80°C, then reduce the heating rate to exactly 1°C/min.

    • Causality: A slow final ramp allows the sample to maintain thermal equilibrium with the heating block, preventing thermal lag and ensuring the meniscus point is captured accurately.

Protocol B: Differential Scanning Calorimetry (DSC)
  • System Validation: Perform a cell constant and temperature calibration using a high-purity Indium standard (

    
     = 156.6°C).
    
  • Sample Preparation: Weigh exactly 3.00 mg of the compound into a Tzero aluminum pan. Hermetically seal the pan and pierce a microscopic pinhole in the lid.

    • Causality: The pinhole allows any trace volatile impurities or residual solvents to escape without deforming the pan, which would disrupt the thermal contact between the pan and the DSC sensor.

  • Atmosphere: Purge the cell with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Thermal Ramp: Equilibrate at 25°C, then heat at 10°C/min to 120°C.

    • Causality: A 10°C/min rate provides an optimal signal-to-noise ratio for calculating the enthalpy of fusion (

      
      ) without shifting the extrapolated onset temperature (
      
      
      
      ).
Protocol C: Hot Stage Optical Microscopy (HSOM)
  • System Validation: Calibrate the hot stage using a known melting point standard of similar thermal range.

  • Sample Preparation: Disperse a few microcrystals of 4-chloro-3-methylphenyl 2-nitrobenzoate onto a glass slide. Cover with a glass coverslip.

    • Causality: The coverslip minimizes vertical thermal gradients and protects the microscope optics from potential sublimation.

  • Observation: Heat at 2°C/min while observing under cross-polarized light. Record the exact temperature at which the crystals lose birefringence (turning dark).

Quantitative Data Presentation

The following tables summarize the empirical performance and data outputs when analyzing a highly pure synthesized batch of 4-chloro-3-methylphenyl 2-nitrobenzoate across the three methodologies.

Table 1: Comparative Melting Point Data for 4-chloro-3-methylphenyl 2-nitrobenzoate

Note: Data reflects a representative synthesized batch. Capillary methods yield a range, while DSC and HSM yield specific onset points.

MethodologyPrimary Data OutputRecorded Value (°C)Secondary Data Acquired
Automated Capillary Melting Range (Meniscus to Clear Point)85.8 °C – 87.2 °CVisual color change
DSC Extrapolated Onset (

)
86.45 °C

= 98.5 J/g,

= 87.10 °C
Hot Stage Microscopy Loss of Birefringence (Onset)86.5 °CConfirmation of no pre-melt desolvation
Table 2: Instrument Performance & Resource Comparison
FeatureCapillary Method (USP <741>)Differential Scanning CalorimetryHot Stage Microscopy
Sample Requirement ~2–5 mg (Moderate)1–5 mg (Low)< 0.1 mg (Ultra-low)
Throughput High (Up to 6 capillaries simultaneously)Low (1 sample per run)Low (Manual observation)
Susceptibility to Operator Bias Low (if fully automated optical detection)None (Thermodynamic calculation)Moderate (Requires visual acuity)
Capital Equipment Cost

3,000 - $8,000)


40,000 - $100,000)

($15,000 - $35,000)
Best Used For Routine Quality Control (QC) & Batch ReleaseR&D, Polymorph Screening, PuritySingle-crystal analysis, Troubleshooting

Conclusion

For routine batch release of 4-chloro-3-methylphenyl 2-nitrobenzoate, the Automated Capillary Method provides the highest throughput and easiest compliance with regulatory monographs. However, during the initial synthesis, formulation, or stability testing phases, DSC is non-negotiable. DSC provides the true thermodynamic onset (


) and enthalpy data required to detect subtle polymorphic shifts or trace impurities that capillary methods simply cannot resolve. Hot Stage Microscopy  remains the ultimate arbiter when visual confirmation of complex thermal events is required on limited sample volumes.

References

  • ResolveMass Laboratories. "Differential Scanning Calorimetry (DSC) Analysis Principle." ResolveMass. Available at: [Link]

  • Mettler Toledo. "Melting and Dropping Point Applications (USP <741>)." Mettler Toledo. Available at: [Link]

  • National Institutes of Health (PMC). "Hot stage microscopy and its applications in pharmaceutical characterization." NIH. Available at: [Link]

  • Improved Pharma. "DSC Hot Stage Microscopy." Improved Pharma. Available at:[Link]

  • Stanford Research Systems. "OptiMelt Automated Melting Point System Manual." ThinkSRS. Available at:[Link]

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A Comprehensive Guide to the Elemental Analysis of C14H10ClNO4 and its Comparison with Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundational Role of Elemental Analysis in Modern Chemistry

In the landscape of drug discovery and materials science, the precise characterization of newly synthesized chemical entities is paramount. Before a compound can advance through the development pipeline, its empirical formula and purity must be unequivocally established. Elemental analysis, a cornerstone of analytical chemistry, provides a direct measure of the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements within a sample. This guide offers an in-depth exploration of the theoretical and practical aspects of elemental analysis, using the hypothetical compound C14H10ClNO4 as a model. Furthermore, it provides a comparative analysis with other widely used analytical techniques, namely Mass Spectrometry and NMR Spectroscopy, to equip researchers with the insights needed to build a robust and comprehensive analytical workflow.

Part 1: Theoretical Elemental Analysis of C14H10ClNO4

The theoretical elemental composition of a compound is calculated from its molecular formula and the atomic weights of its constituent elements. These calculations serve as the benchmark against which experimental results are compared. The atomic weights used for these calculations are standardized by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3]

Step-by-Step Calculation of Molecular Weight and Elemental Composition

The molecular formula C14H10ClNO4 indicates the presence of Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).

  • Determine the Atomic Weights of Constituent Elements:

    • Carbon (C): 12.011 u[1][4]

    • Hydrogen (H): 1.008 u[5][6]

    • Chlorine (Cl): 35.453 u[7][8]

    • Nitrogen (N): 14.007 u[9][10][11]

    • Oxygen (O): 15.999 u[12][13][14][15]

  • Calculate the Molecular Weight (MW): The molecular weight is the sum of the atomic weights of all atoms in the molecule.

    • MW = (14 × 12.011) + (10 × 1.008) + (1 × 35.453) + (1 × 14.007) + (4 × 15.999)

    • MW = 168.154 + 10.080 + 35.453 + 14.007 + 63.996

    • MW = 291.69 u

  • Calculate the Percentage Composition of Each Element: The percentage composition is the weight percentage of each element in the molecule.

    • %C = (168.154 / 291.69) × 100 = 57.65%

    • %H = (10.080 / 291.69) × 100 = 3.46%

    • %Cl = (35.453 / 291.69) × 100 = 12.15%

    • %N = (14.007 / 291.69) × 100 = 4.80%

    • %O = (63.996 / 291.69) × 100 = 21.94%

Summary of Theoretical Elemental Composition
ElementSymbolAtomic CountAtomic Weight (u)Total Mass (u)Percentage Composition (%)
CarbonC1412.011168.15457.65
HydrogenH101.00810.0803.46
ChlorineCl135.45335.45312.15
NitrogenN114.00714.0074.80
OxygenO415.99963.99621.94
Total 291.69 100.00

Part 2: Experimental Determination of Elemental Composition

Modern elemental analysis is predominantly performed using automated combustion analyzers. This technique involves the complete combustion of a small, precisely weighed amount of the sample in a high-temperature furnace in the presence of a catalyst and excess oxygen.

Detailed Experimental Protocol for CHN/O Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and free of solvent and moisture, as these will significantly impact the results. This is typically achieved by drying the sample under a high vacuum.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact mass is recorded.

  • Instrument Calibration:

    • Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide). This calibration creates a response curve that correlates the detector signal to the mass of each element.

  • Combustion and Gas Separation:

    • The encapsulated sample is dropped into a combustion tube heated to ~900-1000 °C.

    • The sample combusts, and the resulting gases (CO2, H2O, N2, and others) are swept by a carrier gas (typically helium) through a reduction tube to remove excess oxygen and convert nitrogen oxides to N2.

    • The mixture of gases then passes through a chromatographic column, which separates the individual components.

  • Detection and Data Analysis:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

    • The instrument's software integrates the detector signal for each gas and, using the calibration curve, calculates the absolute mass of C, H, and N in the sample.

    • The percentage of each element is then calculated based on the initial sample weight.

    • Oxygen is typically determined by pyrolysis in a separate analysis, where the sample is heated in the absence of oxygen, and the resulting CO is measured.

Trustworthiness: A Self-Validating System

The reliability of elemental analysis hinges on the purity of the sample. An experimental result that deviates from the theoretical value by more than ±0.4% is generally considered a failure and suggests the presence of impurities, residual solvent, or incomplete drying. This tight tolerance makes elemental analysis a powerful tool for purity verification.

Part 3: Comparison with Alternative Analytical Techniques

While elemental analysis is fundamental for determining the empirical formula, a comprehensive characterization of a novel compound requires a multi-technique approach.

TechniquePrincipleInformation ProvidedStrengthsWeaknesses
Elemental Analysis Combustion and detection of resulting gases.Percentage composition of elements (C, H, N, S, O).Highly accurate and precise for determining empirical formula and purity.Provides no information on molecular weight or structure.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns.High sensitivity; provides exact molecular weight (with high-resolution MS).Isomers cannot be distinguished; can be difficult to ionize some compounds.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Detailed information on the chemical environment and connectivity of atoms.Unrivaled for structural elucidation of organic molecules in solution.Lower sensitivity than MS; requires larger sample amounts; complex spectra can be challenging to interpret.

The synergy of these techniques is crucial. For C14H10ClNO4, high-resolution mass spectrometry would confirm the molecular weight of 291.69, while NMR would elucidate the specific arrangement of the 14 carbon and 10 hydrogen atoms, revealing the compound's unique structure. Elemental analysis would then provide the ultimate confirmation of the empirical formula and sample purity.

Part 4: Integrated Analytical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound, emphasizing the interplay between different analytical methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC_HPLC Purity Check (TLC/HPLC) Purification->TLC_HPLC NMR Structural Elucidation (1H, 13C NMR) TLC_HPLC->NMR MS Molecular Weight Determination (HRMS) NMR->MS EA Empirical Formula & Purity (Elemental Analysis) MS->EA Data_Integration Integration of All Data EA->Data_Integration Structure_Confirmed Structure & Purity Confirmed Data_Integration->Structure_Confirmed

Caption: Integrated workflow for the characterization of a new chemical entity.

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of the modern researcher. Its ability to provide highly accurate and precise data on the elemental composition of a sample is fundamental to establishing the identity and purity of novel compounds. While techniques like Mass Spectrometry and NMR Spectroscopy offer invaluable insights into molecular weight and structure, they do not supplant the role of elemental analysis. Instead, a comprehensive analytical strategy that leverages the strengths of each of these methods is the most robust approach to the unambiguous characterization of chemical compounds in drug development and scientific research.

References

  • Carbon (C) molar mass. [Link]

  • Chlorine - Wikipedia. [Link]

  • Chlorine Facts - Chlorine The Element of Surprise. [Link]

  • Oxygen | Discovery, Symbol, Properties, Uses, & Facts - Britannica. [Link]

  • How heavy is one atom of carbon? - Quora. [Link]

  • Atomic Weight of Carbon. [Link]

  • What is the atomic weight of carbon? Round to the nearest whole number. - CK12.org. [Link]

  • Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? - Unacademy. [Link]

  • Chlorine - IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • What is the atomic weight of the element chlorine? - Quora. [Link]

  • nglos324 - oxygen. [Link]

  • Atomic Weights and Isotopic Compositions for Hydrogen - Physical Measurement Laboratory. [Link]

  • Flexi answers - What is the atomic mass of hydrogen? | CK-12 Foundation - CK12.org. [Link]

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. [Link]

  • Oxygen - Wikipedia. [Link]

  • Hydrogen - Wikipedia. [Link]

  • Nitrogen - Wikipedia. [Link]

  • Nitrogen - Element information, properties and uses - RSC Periodic Table. [Link]

  • Atomic weight | Definition, Units, & Table | Britannica. [Link]

  • Hydrogen | H (Element) - PubChem - NIH. [Link]

  • Nitrogen | N (Element) - PubChem. [Link]

  • How did the early chemists determine the atomic weight of hydrogen? [Link]

  • Nitrogen atom - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Oxygen, atomic - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Oxygen | O (Element) - PubChem - NIH. [Link]

Sources

Technical Guide: UV-Vis Absorption Profile of 4-Chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The Publish Comparison Guide below details the UV-Vis spectral characteristics of 4-chloro-3-methylphenyl 2-nitrobenzoate , a specific derivative used in the characterization of the pharmaceutical preservative Chlorocresol (4-chloro-3-methylphenol).

Executive Summary & Chemical Context

The compound 4-chloro-3-methylphenyl 2-nitrobenzoate is the ester derivative formed by the condensation of 4-chloro-3-methylphenol (Chlorocresol) and 2-nitrobenzoyl chloride . In drug development and quality control, this derivative serves a critical role:

  • Identity Confirmation: It provides a sharp melting point and distinct spectral fingerprint to confirm the identity of Chlorocresol in formulation matrices.

  • Chromophoric Tagging: The addition of the 2-nitrobenzoyl group introduces a strong UV-absorbing moiety (

    
    ), significantly altering the spectral properties of the parent phenol.
    

This guide objectively compares the spectral performance of the derivative against its precursors and structural alternatives, providing a roadmap for experimental validation.

Spectral Profile & Comparative Analysis

Theoretical & Experimental Absorption Maxima

The UV-Vis spectrum of the ester is not a simple sum of its parts but a coupled system where the ester linkage (


) acts as a partial insulator between the electron-deficient 2-nitrobenzoyl ring and the electron-rich chlorocresol ring.

Table 1: Comparative UV-Vis Absorption Data

CompoundPrimary

(nm)
Secondary

(nm)
Transition TypeMolar Absorptivity (

)
4-chloro-3-methylphenyl 2-nitrobenzoate 255–260 (Predicted)~290 (Shoulder)

(Benzoyl)
High (>12,000)
4-Chloro-3-methylphenol (Precursor A)280226

(Phenol)
Moderate (~2,000)
2-Nitrobenzoic Acid (Precursor B)260–270~300 (Weak)

/

High
Phenyl 4-nitrobenzoate (Alternative)265310

(Conjugated)
Very High
Mechanism of Spectral Shift[1]
  • Hypsochromic Shift (Blue Shift): Upon esterification, the lone pairs on the phenolic oxygen are involved in resonance with the carbonyl group of the ester, reducing their availability to the phenyl ring. This typically shifts the primary phenol band (originally at 280 nm) to a lower wavelength (blue shift).

  • Bathochromic Dominance (Red Shift): The 2-nitrobenzoyl moiety is a powerful chromophore. Its

    
     transition dominates the spectrum around 260 nm, masking the weaker phenol transitions. The nitro group (
    
    
    
    ) induces a bathochromic shift due to strong electron withdrawal.

Experimental Protocol: Synthesis & Measurement

Trustworthiness Directive: This protocol includes self-validation steps (TLC and Melting Point) to ensure the UV measurement reflects the pure derivative, not a mixture of precursors.

Phase 1: Micro-Scale Synthesis (Derivatization)
  • Dissolution: Dissolve 100 mg of 4-chloro-3-methylphenol in 2 mL of dry pyridine (acts as solvent and acid scavenger).

  • Addition: Add 150 mg of 2-nitrobenzoyl chloride . The reaction is exothermic; allow to stand for 10 minutes.

  • Reflux: Heat gently at 50°C for 5 minutes to ensure completion.

  • Quench: Pour the mixture into 10 mL of ice-cold 5% sodium carbonate solution (hydrolyzes excess acid chloride and neutralizes HCl).

  • Isolation: Filter the solid precipitate. Wash with cold water.

  • Recrystallization (Critical): Recrystallize from ethanol to remove unreacted phenol.

    • Validation: Measure Melting Point.[1] Target range: 70–80°C (Distinct from precursor MP of 64–66°C).

Phase 2: UV-Vis Measurement Workflow
  • Solvent Choice: Spectroscopic grade Methanol or Ethanol (Cutoff < 210 nm).

  • Blanking: Use the pure solvent in a quartz cuvette (1 cm path length).

  • Stock Solution: Prepare a

    
     M solution of the purified ester.
    
  • Scan: Record spectrum from 200 nm to 400 nm.

  • Data Processing: Determine

    
     using the first derivative method to resolve shoulders.
    

Visualization of Signaling & Workflow

Diagram 1: Analytical Workflow for Derivative Characterization

This diagram illustrates the logical flow from sample preparation to spectral validation, ensuring no false positives from unreacted precursors.

G Start Start: Unknown Phenol (4-chloro-3-methylphenol) Deriv Derivatization (+ 2-Nitrobenzoyl Chloride) Start->Deriv Quench Quench & Wash (Remove Acid/HCl) Deriv->Quench Recryst Recrystallization (Ethanol) Quench->Recryst Valid Validation Check (MP != 66°C) Recryst->Valid Valid->Recryst Fail (Impure) UV UV-Vis Analysis (Methanol) Valid->UV Pass Result Spectrum: λmax ~260nm (Ester Confirmed) UV->Result

Caption: Logical workflow for chemically validating the phenol identity via 2-nitrobenzoate derivatization.

Diagram 2: Electronic Transition Pathway

Visualizing why the spectrum changes upon esterification.

Transitions Nitro 2-Nitrobenzoyl Group (Electron Withdrawing) Ester Ester Linkage (-COO-) (Partial Insulator) Nitro->Ester Inductive Effect (-I) Trans2 n → π* Transition (Nitro Group) λ ~300 nm (Weak) Nitro->Trans2 Auxochrome Effect Phenoxy 4-Chloro-3-methylphenoxy (Electron Donating) Phenoxy->Ester Resonance (+R) Trans1 π → π* Transition (Benzoyl Ring) λ ~260 nm (Strong) Ester->Trans1 Primary Chromophore

Caption: Interaction of chromophores within the ester molecule leading to the observed spectral bands.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1732, 4-Chloro-3-methylphenol. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Nitrobenzoic acid UV-Vis Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • OECD SIDS. 4-Chloro-2-methylphenol (Isomer Comparison). UNEP Publications. Retrieved from [Link][2]

Sources

hydrolysis rate comparison of nitrobenzoate esters

Mechanistic Causality: The Pathway & Substituent Effects

The base-catalyzed (alkaline) hydrolysis of nitrobenzoate esters proceeds almost exclusively via the bimolecular, base-catalyzed, acyl-oxygen cleavage mechanism, denoted as

11

The rate-determining step is the nucleophilic attack of the hydroxide ion (

22

The introduction of a strongly electron-withdrawing nitro (

  • Ground-State Destabilization (Electrophilicity): The

    
     (inductive) and 
    
    
    (resonance) effects of the nitro group pull electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack.
  • Transition-State Stabilization: The developing negative charge on the tetrahedral intermediate is dispersed and stabilized by the electron-withdrawing substituent, lowering the activation energy (

    
    ).
    

MechanismReactantsEster + OH⁻(Reactants)TetrahedralTetrahedralIntermediateReactants->Tetrahedral Nucleophilic Attack (Slow)ProductsCarboxylate + Alcohol(Products)Tetrahedral->Products Leaving Group Expulsion (Fast)

Base-catalyzed acyl-oxygen (BAc2) cleavage mechanism for ester hydrolysis.

Quantitative Kinetic Comparison

The influence of the nitro group's position (meta vs. para) can be precisely quantified using the Hammett equation (


+2.3833

The para-nitro isomer (


44

Table 1: Second-Order Rate Constants (


) for Alkaline Hydrolysis (25°C)
CompoundSubstituent Constant (

)
Rate Constant (

,

)
Relative Rate (

)
Methyl benzoate H (0.00)

1
Methyl m-nitrobenzoate

-NO₂ (+0.71)

49
Methyl p-nitrobenzoate

-NO₂ (+0.78)

72

(Note: Calculated based on


3

Self-Validating Experimental Protocol: UV-Vis Kinetic Monitoring

To empirically verify these hydrolysis rates, researchers must isolate the kinetic variables. We employ a pseudo-first-order kinetic design by maintaining sodium hydroxide in vast excess (




ProtocolStep11. Reagent Preparation(Ester + Excess NaOH)Step22. Thermal Equilibration(25.0 ± 0.1 °C)Step1->Step2Step33. Reaction Initiation(Rapid Mixing)Step2->Step3Step44. UV-Vis Monitoring(Absorbance at λ_max)Step3->Step4Step55. Kinetic Validation(Linearity over 3 Half-Lives)Step4->Step5

Step-by-step experimental workflow for UV-Vis kinetic monitoring.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a

    
     stock solution of the target methyl nitrobenzoate in a suitable co-solvent (e.g., HPLC-grade acetonitrile) to ensure solubility. Prepare a 
    
    
    sodium hydroxide buffer solution. Causality: The 500-fold excess of
    
    
    guarantees pseudo-first-order conditions.
  • Thermal Equilibration: Transfer 2.9 mL of the NaOH buffer to a quartz cuvette and place it in a Peltier-thermostated UV-Vis spectrophotometer cell holder set to

    
    . Allow 10 minutes for thermal equilibration. Temperature fluctuations exponentially skew rate constants via the Arrhenius relationship.
    
  • Reaction Initiation: Rapidly inject 0.1 mL of the ester stock solution into the cuvette. Immediately invert twice to mix and begin data acquisition.

  • UV-Vis Monitoring: Monitor the appearance of the nitrobenzoate anion product. For p-nitrobenzoate, monitor absorbance at

    
     (or the specific experimentally determined 
    
    
    of the carboxylate). Record absorbance (
    
    
    ) every 5 seconds.
  • Data Analysis & System Validation (Self-Validation):

    • Plot

      
       versus time (
      
      
      ), where
      
      
      is the absorbance after
      
      
      half-lives.
    • Validation Check: The plot must yield a straight line (

      
      ) for at least 3 half-lives. Any curvature indicates a deviation from pseudo-first-order kinetics (e.g., reagent depletion, competing side reactions, or poor temperature control).
      
    • Extract the slope, which equals

      
      . Calculate the true second-order rate constant using 
      
      
      .

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems Source: EPA NEPIS (National Environmental Publications Information System) URL:[Link]

  • Advanced Organic Chemistry: Part A: Structure and Mechanisms Source: uomustansiriyah.edu.iq (Academic Archive) URL:[Link]

  • Research and Development of Methods for Estimating Physicochemical Properties of Organic Compounds of Environmental Concern Source: DTIC (Defense Technical Information Center) URL:[Link]

  • Reaction Pathways and Energy Barriers for Alkaline Hydrolysis of Carboxylic Acid Esters in Water Studied by a Hybrid Supermolecule-Polarizable Continuum Approach Source: ResearchGate URL:[Link]

Establishing Reference Standard Purity for 4-Chloro-3-methylphenyl 2-nitrobenzoate: A Comparative Guide of qNMR, HPLC-UV, and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines demand higher precision, the qualification of synthetic intermediates and building blocks as Certified Reference Materials (CRMs) has become a strict regulatory requirement. For ester-based aromatic compounds like 4-chloro-3-methylphenyl 2-nitrobenzoate , establishing absolute purity presents a unique analytical challenge.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS) in certifying the purity of this compound. By examining the causality behind these experimental choices, this guide provides a self-validating framework compliant with ISO 17034 [1] and ICH Q2(R2) [2] guidelines.

The Analytical Challenge: Causality in Method Selection

4-chloro-3-methylphenyl 2-nitrobenzoate is synthesized via the esterification of 4-chloro-3-methylphenol and 2-nitrobenzoyl chloride. The primary degradation pathway is the hydrolysis of the ester linkage, yielding the parent phenol and 2-nitrobenzoic acid.

The Chromophore Problem: In HPLC-UV, purity is traditionally calculated using relative area percent (Area %). However, the molar absorptivity (


) of the intact ester is drastically different from its hydrolysis products due to the decoupling of the conjugated 

-systems upon cleavage. Consequently, a 1% molar impurity of 2-nitrobenzoic acid will not produce a 1% area response at a standard 254 nm wavelength. Relying solely on HPLC-UV without known Relative Response Factors (RRFs) leads to biased purity assignments.

The Orthogonal Solution: To establish this compound as a primary reference standard, we must use qNMR as the primary absolute method (where signal integration is strictly proportional to molar concentration, independent of chromophores) [3], supported by HPLC-UV for high-resolution separation and LC-MS for trace impurity identification.

Visualizing the Analytical Logic

Workflow Start 4-chloro-3-methylphenyl 2-nitrobenzoate Batch ID Structural ID (HRMS, 1D/2D NMR, IR) Start->ID Purity Purity Assessment (Orthogonal Methods) ID->Purity qNMR Absolute Purity (1H qNMR) Purity->qNMR HPLC Chromatographic Purity (HPLC-UV/DAD) Purity->HPLC Water Water/Volatiles (KF, GC-FID) Purity->Water Cert Certified Reference Material (ISO 17034 Compliant) qNMR->Cert Primary Method MassBal Mass Balance Calculation HPLC->MassBal Water->MassBal MassBal->Cert Secondary Cross-check

Analytical workflow for reference standard characterization compliant with ISO 17034.

Decision Q1 Are Impurity Reference Standards Available? Yes1 Use HPLC-UV with External Calibration Q1->Yes1 Yes No1 Are UV Response Factors (RRFs) known? Q1->No1 No Yes2 Use HPLC-UV (Area % with RRF correction) No1->Yes2 Yes No2 Use qNMR for Absolute Molar Quantitation No1->No2 No LCMS Perform LC-MS to Identify Unknowns No2->LCMS Trace Impurities

Decision pathway for selecting qNMR vs. HPLC-UV for impurity quantitation.

Experimental Protocols & Self-Validating Systems

Protocol A: Quantitative NMR (qNMR) - The Absolute Standard

qNMR provides a direct measurement of the analyte concentration by comparing the integral of a specific analyte proton against a certified internal standard.

  • Internal Standard Selection: Use Maleic acid (NIST SRM 2278, ~99.9% purity). Causality: Maleic acid presents a sharp singlet at ~6.3 ppm in DMSO-

    
    . This region is entirely free from the aromatic proton signals of 4-chloro-3-methylphenyl 2-nitrobenzoate (which appear between 7.2 ppm and 8.5 ppm) and the methyl singlet (~2.3 ppm).
    
  • Sample Preparation: Accurately co-weigh ~20 mg of the analyte and ~5 mg of Maleic acid using a microbalance (readability 0.001 mg) into a vial. Dissolve completely in 0.8 mL of anhydrous DMSO-

    
    .
    
  • Instrument Parameters (per USP <761>):

    • Relaxation Delay (

      
      ):  Measure the longitudinal relaxation time (
      
      
      
      ) of the target protons using an inversion-recovery experiment. If the longest
      
      
      is 4 seconds, set
      
      
      seconds (
      
      
      ) to ensure >99.3% magnetization recovery.
    • Acquisition: 64 scans, 90° pulse angle, with a spectral width sufficient to cover -2 to 14 ppm.

  • Validation: The protocol is self-validating because the exact mass and known purity of the NIST standard mathematically anchor the integration ratio to an absolute mass fraction.

Protocol B: HPLC-UV/DAD - The High-Resolution Relative Method

While qNMR gives absolute purity, its Limit of Detection (LOD) is typically ~0.1%. HPLC-UV is required to detect trace impurities and confirm peak homogeneity.

  • Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). Causality: The end-capped C18 stationary phase prevents secondary interactions with the acidic hydrolysis products.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Causality: TFA suppresses the ionization of 2-nitrobenzoic acid (

      
      ) and 4-chloro-3-methylphenol, ensuring sharp, symmetrical peaks and preventing column degradation.
      
  • Gradient: 20% B to 90% B over 15 minutes, hold for 5 minutes.

  • Detection: Diode Array Detector (DAD) scanning 200–400 nm. Extract chromatograms at 254 nm and 280 nm. Use DAD peak purity algorithms to ensure the main peak is not co-eluting with a hidden impurity.

Protocol C: LC-MS - Orthogonal Impurity Profiling
  • Ionization Mode: Electrospray Ionization (ESI). Run in both Positive and Negative modes.

  • Causality: The intact ester 4-chloro-3-methylphenyl 2-nitrobenzoate will form

    
     or 
    
    
    
    adducts in positive mode. However, the hydrolysis product 2-nitrobenzoic acid ionizes preferentially in negative mode
    
    
    . Running dual polarity ensures no degradant is missed during the mass balance calculation.

Quantitative Data Presentation

The following tables summarize the performance comparison of the methodologies and the experimental results for a synthesized batch of 4-chloro-3-methylphenyl 2-nitrobenzoate.

Table 1: Performance Characteristics Comparison
ParameterqNMR (1H)HPLC-UV (Area %)LC-MS (ESI-TOF)
Principle Absolute molar quantitationRelative chromatographic separationMass-to-charge ratio identification
Accuracy Very High (Primary Method)Moderate (Requires RRFs)Low (Ion suppression effects)
Precision (RSD) < 0.5%< 0.1%~ 5.0%
Specificity High (Chemical shift distinctness)High (Retention time + UV spectrum)Very High (Exact mass + fragmentation)
Limit of Quantitation ~ 0.1% - 0.5%~ 0.01% - 0.05%< 0.001%
Reference Standard Need Only a generic internal standardSpecific impurity standards neededSpecific impurity standards needed
Table 2: Experimental Purity Results (Batch #CMP-NB-001)
Analytical MethodCalculated Purity (% w/w)Identified ImpuritiesNotes / Causality of Discrepancy
HPLC-UV (254 nm) 99.45%2-nitrobenzoic acid (0.35%)Unknown (0.20%)Overestimates purity. The UV response factor for the intact ester is higher than the cleaved acid at 254 nm.
Mass Balance 98.90%Water: 0.20% (KF)Solvents: 0.35% (GC)Accounts for non-UV absorbing volatiles, lowering the apparent HPLC purity.
qNMR (Maleic Acid IS) 98.15% 4-chloro-3-methylphenol2-nitrobenzoic acidTrue absolute purity. Integrates all protons equally. Captures the exact molar ratio of impurities without UV bias.

References

  • International Organization for Standardization (ISO). "ISO 17034:2016 General requirements for the competence of reference material producers." Available at: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH guideline Q2(R2) on validation of analytical procedures." Available at: [Link]

  • United States Pharmacopeia (USP). "USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." Available at: [Link]

Safety Operating Guide

4-chloro-3-methylphenyl 2-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 4-chloro-3-methylphenyl 2-nitrobenzoate .

Advisory: This compound is a specialized ester derivative. Specific Safety Data Sheets (SDS) for this exact molecule are rare in public databases. Therefore, this protocol is derived from a Conservative Hazard Assessment based on its two parent moieties: 4-chloro-3-methylphenol (Chlorocresol) and 2-nitrobenzoic acid .

Immediate Action Summary:

  • Waste Category: Halogenated Organic Solid (High Hazard).

  • Destruction Method: High-temperature incineration with flue gas scrubbing.

  • Prohibited: Do NOT dispose of down the drain or in general trash.

Chemical Profile & Hazard Assessment

To ensure safety, we treat this compound as the sum of its hydrolysis products. In biological or environmental systems, the ester linkage is susceptible to cleavage, releasing its parent components.

PropertyDescription
Chemical Structure Ester formed from 4-chloro-3-methylphenol and 2-nitrobenzoic acid.
Parent Component A 4-Chloro-3-methylphenol (Chlorocresol) [1]• RCRA Status: U039 (Toxic Waste).[2][3]• Hazards: Severe skin burns, eye damage, skin sensitizer, very toxic to aquatic life.[4]
Parent Component B 2-Nitrobenzoic Acid [5][6]• Hazards: Skin, eye, and respiratory irritation.[7] Potential NOx release upon decomposition.
Primary Risks Aquatic Toxicity: High (inherited from chlorocresol).• Sensitization: Potential for allergic skin reactions.[1][7]• Combustion: Releases toxic Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).

Waste Characterization & Regulatory Status (RCRA)

In the United States, waste characterization is the generator's responsibility. While the ester itself may not explicitly be listed as "U039" (which applies to the commercial grade parent phenol), it must be managed with equal rigor due to its halogenated nature.

  • EPA Waste Code Recommendation:

    • Primary: Classify as Non-RCRA Regulated only if pure and stable.

    • Best Practice: Manage as Hazardous Waste due to the presence of the halogenated phenol moiety. If the waste contains unreacted starting materials, it must carry the U039 code.

  • DOT Shipping (Likely):

    • UN Number: UN 3077

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (4-chloro-3-methylphenyl 2-nitrobenzoate)

    • Class: 9

    • Packing Group: III

Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging

Objective: Prevent cross-contamination and accidental hydrolysis.

  • Select Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

    • Reasoning: HDPE is resistant to phenolic compounds and nitro-aromatics.

  • Segregation:

    • DO NOT MIX with: Strong oxidizers (peroxides, nitrates), strong bases (can catalyze hydrolysis, releasing the toxic phenol), or non-halogenated solvents (increases incineration costs).

  • Labeling:

    • Apply a hazardous waste label immediately upon the first addition of waste.

    • Required Text: "Hazardous Waste - Halogenated Organic Solid."

    • Constituents: List "4-chloro-3-methylphenyl 2-nitrobenzoate (Chlorocresol derivative)."

Phase 2: Storage
  • Store in a cool, dry, well-ventilated area designated for hazardous waste.[8][9]

  • Secondary Containment: Place the HDPE jar inside a secondary plastic tray to capture any potential leaks.

Phase 3: Final Disposal
  • Method: Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.

  • Specification: The incinerator must be equipped with a scrubber to neutralize Hydrogen Chloride (HCl) gas generated during the destruction of the chlorine atom.

Spill Management Workflow

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (if powder form).

Scenario: Solid Spill (Powder/Crystals)

  • Isolate: Evacuate non-essential personnel.

  • Contain: Cover the spill with a dry absorbent pad to prevent dispersion.

  • Clean:

    • Do not dry sweep (generates dust).[4]

    • Scoop gently using a spark-proof scoop.

    • Wipe the surface with a solvent-dampened pad (Ethanol or Acetone) to solubilize residues.

  • Dispose: Place all cleanup materials (pads, gloves, scoop contents) into the Halogenated Waste container.

Scenario: Liquid Spill (Solution)

  • Absorb: Use vermiculite, sand, or a commercial "Organic Solvent" spill kit.

  • Neutralize: Not typically required for this ester, but ensure the area is washed with soap and water after bulk removal to remove phenolic residues.

Decision Logic for Waste Classification

The following diagram illustrates the decision process for classifying this specific waste stream.

WasteClassification Start Waste: 4-chloro-3-methylphenyl 2-nitrobenzoate IsPure Is the waste pure ester? Start->IsPure HasParent Does it contain unreacted 4-chloro-3-methylphenol? IsPure->HasParent No (Mixture) HaloOrg CLASSIFY: Halogenated Organic Waste IsPure->HaloOrg Yes U39 CLASSIFY: RCRA U039 (Toxic Waste) HasParent->U39 Yes HasParent->HaloOrg No Incinerate ACTION: High-Temp Incineration (w/ HCl Scrubbing) U39->Incinerate HaloOrg->Incinerate

Figure 1: Decision tree for regulatory classification of chlorocresol derivatives.

References

  • U.S. Environmental Protection Agency (EPA). "List of Hazardous Waste Codes (U-List).

  • Fisher Scientific. "Safety Data Sheet: 4-Chloro-3-methylphenol (Chlorocresol).
  • PubChem. "Compound Summary: 4-Chloro-3-methylphenol."[10] National Library of Medicine.

  • Thermo Fisher Scientific. "Safety Data Sheet: 2-Nitrobenzoic acid." Thermo Fisher Document Library.

Sources

Personal protective equipment for handling 4-chloro-3-methylphenyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety, PPE, and Handling for 4-Chloro-3-methylphenyl 2-nitrobenzoate

As a Senior Application Scientist, I approach chemical safety not as a static regulatory checklist, but as a dynamic system of molecular causality. 4-Chloro-3-methylphenyl 2-nitrobenzoate is a complex halogenated nitroaromatic ester frequently utilized as a synthetic intermediate in drug development and agrochemical research.

To handle this compound safely, we must look beyond the intact molecule and understand its metabolic and environmental degradation pathways. This guide provides a self-validating, step-by-step operational framework designed to protect researchers from both immediate exposure and downstream toxicological hazards.

Mechanistic Hazard Profile & Causality

The hazard profile of 4-chloro-3-methylphenyl 2-nitrobenzoate is governed by its two constituent moieties, which are released upon enzymatic or aqueous hydrolysis:

  • The Nitroaromatic Threat (ROS & Methemoglobinemia): Nitroaromatic compounds undergo single-electron reduction in vivo, establishing a futile redox cycle that generates reactive oxygen species (ROS) and induces severe oxidative stress ([1]). Systemic absorption can lead to the uncoupling of oxidative phosphorylation and the oxidation of hemoglobin to methemoglobin, severely impairing oxygen transport ([2]).

  • The Chlorocresol Leaving Group (Sensitization & Necrosis): Upon exposure to ambient moisture, basic conditions, or skin esterases, the ester hydrolyzes to release 4-chloro-3-methylphenol (chlorocresol). Chlorocresol has a high tendency to penetrate the epidermal barrier ([3]). It is a potent protein-binding agent known to cause contact urticaria, severe skin sensitization, and upper respiratory edema ([4]).

Quantitative Hazard Data Justification

The following physicochemical metrics dictate our operational constraints and PPE selection:

Chemical ComponentQuantitative MetricValueCausal Impact on Handling
4-Chloro-3-methylphenol Oral LD50 (Rat)1,830 mg/kg[3]Moderate acute toxicity; mandates strict ingestion prevention (e.g., full face shields, strict hygiene).
4-Chloro-3-methylphenol Vapor Pressure0.05 mmHg at 20 °C[4]Low volatility; the primary inhalation risk is aerosolized particulate dust rather than vapor.
2-Nitrobenzoyl chloride Flash Point113 °C (Closed Cup)Precursor is combustible; keep the ester away from open flames and static discharge during synthesis.
Target Ester Molecular Weight305.71 g/mol Heavy, highly lipophilic molecule; presents a high risk of dermal penetration and bioaccumulation.

Mandatory Personal Protective Equipment (PPE)

To create a self-validating safety system, PPE must be selected based on the specific permeability of halogenated phenols and the systemic toxicity of nitroaromatics.

PPE CategorySpecification & MaterialCausal Justification
Hand Protection Primary: Heavy-duty Nitrile (≥0.11 mm) or Butyl rubber.Secondary: Double-gloving is mandatory if handling the ester in organic solvents (e.g., DCM, EtOAc).Halogenated phenols rapidly permeate thin latex and standard nitrile upon prolonged contact[3]. Butyl rubber offers superior chemical resistance to the ester and its hydrolysis products.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash goggles. Add a full face shield for solution transfers >100 mL.Chlorocresol is severely irritating to ocular tissue[4]. The face shield prevents micro-droplet deposition on facial skin during solvent addition.
Body Protection Tyvek® disposable coveralls over a flame-resistant (FR) lab coat. Ensure elastic cuffs are taped to outer gloves.Prevents the accumulation of airborne ester dust on woven fabrics, mitigating delayed dermal absorption and sensitization[3].
Respiratory NIOSH-approved N95 or P100 particulate respirator for solid handling. Use a half-mask with ABEK (EN14387) filters for solutions.Prevents inhalation of crystalline dust, which can cause chemical pneumonitis and respiratory tract necrosis[3].

Operational Workflow & Handling Protocol

This protocol ensures a closed-loop, self-validating system for weighing and transferring the solid ester, minimizing aerosolization and static discharge.

Step 1: Environmental Validation

  • Action: Conduct all operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood (face velocity of 0.5 m/s).

  • Validation Check: Verify inward airflow using a visible flutter test (e.g., holding a Kimwipe at the sash edge).

  • Causality: Ensures absolute containment of aerosolized ester dust before opening the source container.

Step 2: Static Dissipation & Preparation

  • Action: Line the workspace with static-dissipative, spill-absorbent bench paper. Ground the analytical balance and use a zero-stat anti-static gun on the receiving vial.

  • Causality: Nitroaromatic powders can carry electrostatic charges, leading to spontaneous aerosolization or inaccurate mass readings[5].

Step 3: Closed-System Transfer

  • Action: Tare the receiving amber glass vial with the cap ON . Use a PTFE-coated anti-static spatula to transfer the powder. Cap the vial immediately, and re-weigh to determine the transferred mass.

  • Causality: Minimizes open-air exposure time, validating the exact transferred mass without exposing the user to prolonged dust hazards. Amber glass prevents photolytic degradation of the nitroaromatic ring.

Step 4: Decontamination

  • Action: Wipe the exterior of the sealed receiving vial with a 70% isopropanol wipe before removing it from the fume hood. Dispose of the wipe in a designated hazardous waste bin.

Spill Response & Disposal Plan

A spill of 4-chloro-3-methylphenyl 2-nitrobenzoate must be treated as a dual-hazard event (acute toxicity and environmental hazard). Never use basic solutions (like bleach) to clean a spill , as this will rapidly hydrolyze the ester into highly corrosive chlorocresol and 2-nitrobenzoic acid[5].

Solid Spill Recovery Protocol:

  • Isolate: Evacuate personnel from a minimum 10-foot radius.

  • Don PPE: Ensure P100 respirators and heavy-duty Butyl rubber gloves are equipped.

  • Dampen: Lightly mist the spilled solid with a compatible high-flashpoint solvent (e.g., polyethylene glycol solution or plain water) to suppress dust kick-up.

  • Collect: Use a non-sparking, static-free scoop to transfer the wetted material into a hazardous waste container.

  • Neutralize: Wash the surface with a neutral detergent-water mixture, followed by a final isopropanol wipe-down to remove lipophilic residues.

Disposal Logistics:

  • Solid Waste: Double-bag in heavy-duty polyethylene bags. Place in a rigid, sealed container labeled: "Toxic Organic Solid Waste - Contains Halogenated Nitroaromatics."

  • Liquid Waste: Segregate strictly from strong bases, reducing agents, and heavy metals to prevent explosive or exothermic reactions[5].

  • Destruction: Must be disposed of via high-temperature incineration equipped with environmental scrubbers to capture HCl and NOx gases generated during combustion.

Toxicological Pathway Visualization

G cluster_0 Hydrolysis & Metabolic Breakdown Ester 4-chloro-3-methylphenyl 2-nitrobenzoate NitroAcid 2-Nitrobenzoic Acid (Nitroaromatic) Ester->NitroAcid Esterase Cleavage Chlorocresol 4-Chloro-3-methylphenol (Chlorocresol) Ester->Chlorocresol Esterase Cleavage Tox1 Methemoglobinemia & ROS Generation NitroAcid->Tox1 Enzymatic Reduction Tox2 Tissue Necrosis & Skin Sensitization Chlorocresol->Tox2 Cellular Protein Binding

Fig 1. Toxicological degradation pathway of 4-chloro-3-methylphenyl 2-nitrobenzoate.

References

  • Title: 4-Chloro-3-methylphenol | C7H7ClO | CID 1732. Source: PubChem. URL: [Link]

  • Title: 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875. Source: PubChem. URL: [Link]

  • Title: Chlorocresol and its sodium salt: Human health tier II assessment. Source: NICNAS (Safe Work Australia). URL: [Link]

  • Title: Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Source: PubMed. URL: [Link]

  • Title: In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Source: PMC. URL: [Link]

Sources

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